Chaetomin
Beschreibung
Eigenschaften
Molekularformel |
C31H30N6O6S4 |
|---|---|
Molekulargewicht |
710.9 g/mol |
IUPAC-Name |
(1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1R,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione |
InChI |
InChI=1S/C31H30N6O6S4/c1-33-25(42)30(15-38)34(2)23(40)28(33,44-46-30)12-17-13-36(21-11-7-4-8-18(17)21)27-14-29-24(41)35(3)31(16-39,47-45-29)26(43)37(29)22(27)32-20-10-6-5-9-19(20)27/h4-11,13,22,32,38-39H,12,14-16H2,1-3H3/t22-,27+,28-,29+,30+,31+/m1/s1 |
InChI-Schlüssel |
ZRZWBWPDBOVIGQ-OKMJTBRXSA-N |
SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
Isomerische SMILES |
CN1C(=O)[C@]2(N(C(=O)[C@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N([C@](C(=O)N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
Kanonische SMILES |
CN1C(=O)C2(N(C(=O)C1(SS2)CC3=CN(C4=CC=CC=C43)C56CC78C(=O)N(C(C(=O)N7C5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
Piktogramme |
Acute Toxic |
Synonyme |
chaetomin chetomin |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Fungal Metabolite Chaetomin: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetomin is a potent mycotoxin belonging to the epidithiodiketopiperazine class of natural products, primarily produced by fungi of the genus Chaetomium. First identified for its antibiotic properties, Chaetomin has garnered significant scientific interest due to its diverse and potent biological activities, most notably its antitumor effects. The primary mechanism of action for its anticancer properties is the disruption of the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway, a critical regulator of cellular adaptation to low oxygen environments and a key player in tumor progression and angiogenesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of Chaetomin. Detailed experimental protocols for its isolation and purification, as well as for the investigation of its mechanism of action, are provided. Furthermore, this document includes visualizations of the isolation workflow and the key signaling pathways modulated by Chaetomin, offering a valuable resource for researchers in natural product chemistry, oncology, and drug development.
Chemical Structure and Identification
Chaetomin is a complex heterocyclic molecule characterized by a non-symmetric bis-epidithiodioxopiperazine core.[1] Its intricate structure was elucidated in the 1970s.[1]
Table 1: Chemical Identifiers for Chaetomin
| Identifier | Value |
| IUPAC Name | (1S,3S,11R,14S)-14-(hydroxymethyl)-3-[3-[[(1S,4S)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.0¹’¹².0³’¹¹.0⁴’⁹]octadeca-4,6,8-triene-13,17-dione |
| Molecular Formula | C₃₁H₃₀N₆O₆S₄ |
| Molecular Weight | 710.87 g/mol |
| CAS Number | 1403-36-7 |
| SMILES String | CN1C(=O)[C@]2(N(C(=O)[C@@]1(SS2)CC3=CN(C4=CC=CC=C43)[C@]56C[C@]78C(=O)N(--INVALID-LINK--N7[C@H]5NC9=CC=CC=C69)(SS8)CO)C)C)CO |
| InChI Key | ZRZWBWPDBOVIGQ-YWZWRZHGSA-N |
Physicochemical Properties
Chaetomin is typically isolated as a pink-beige solid.[1] Its solubility and other physical properties are crucial for its handling, formulation, and experimental use.
Table 2: Physicochemical Properties of Chaetomin
| Property | Value |
| Appearance | Pink-beige solid[1] |
| Melting Point | 200-210 °C (crude) |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO, acetone, ethyl acetate, and chloroform; Insoluble in water.[1] |
| Storage Temperature | -20°C |
Spectroscopic Data
Table 3: Spectroscopic Data for Chaetomin
| Technique | Expected Data |
| ¹H NMR | Complex spectrum with multiple signals in the aromatic, aliphatic, and heteroatomic regions, consistent with its intricate polycyclic structure. |
| ¹³C NMR | Multiple signals corresponding to carbonyl, aromatic, and aliphatic carbons, reflecting the diverse chemical environments within the molecule. |
| UV-Vis | Absorption maxima are expected due to the presence of chromophores such as the indole (B1671886) and diketopiperazine moieties. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be complex, with characteristic losses of sulfur, carbonyl, and other functional groups.[2][3] |
Biological Activity and Mechanism of Action
The most well-characterized biological activity of Chaetomin is its potent inhibition of the hypoxia-inducible factor (HIF) pathway.[4] HIF is a master transcriptional regulator that plays a central role in cellular adaptation to low oxygen levels (hypoxia), a common feature of the tumor microenvironment.
Inhibition of the HIF-1α/p300 Interaction
Under hypoxic conditions, the HIF-1α subunit is stabilized and translocates to the nucleus, where it forms a heterodimer with the constitutively expressed HIF-1β subunit. This complex then recruits the transcriptional coactivator p300/CBP to initiate the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.[4]
Chaetomin exerts its inhibitory effect by directly targeting the CH1 domain of p300, a crucial domain for the interaction with HIF-1α.[4][5] This disruption prevents the formation of the functional HIF-1 transcriptional complex, thereby blocking the expression of HIF target genes.[4][5]
Experimental Protocols
Isolation and Purification of Chaetomin from Chaetomium cochliodes
This protocol is adapted from the classical methods described for the extraction of Chaetomin.
5.1.1. Fungal Culture and Fermentation
-
Culture Medium: Prepare a suitable liquid medium for fungal growth, such as Czapek-Dox broth supplemented with corn steep liquor or yeast extract, which has been shown to enhance Chaetomin production.
-
Inoculation: Inoculate the sterilized medium with a culture of Chaetomium cochliodes.
-
Incubation: Incubate the culture at 28°C for 10-15 days in shallow layers to ensure adequate aeration.
5.1.2. Extraction
-
Filtration: Separate the fungal mycelium from the culture broth by filtration.
-
Mycelium Extraction: Extract the mycelium multiple times with acetone.
-
Filtrate Extraction: Extract the culture filtrate with an equal volume of ethyl acetate.
-
Combine and Concentrate: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.
5.1.3. Purification
-
Washing: Wash the crude extract with solutions of sodium bicarbonate and sodium carbonate to remove acidic impurities, followed by a water wash until neutral.
-
Solvent Partitioning: Further purify the extract by partitioning with petroleum ether to remove nonpolar impurities.
-
Column Chromatography: Perform column chromatography on the resulting material using a suitable adsorbent like alumina (B75360) or silica (B1680970) gel, with a gradient of solvents (e.g., benzene, ethyl acetate) to elute Chaetomin.
-
Purity Confirmation: Monitor the fractions using thin-layer chromatography (TLC) and combine the fractions containing pure Chaetomin. Confirm the purity using High-Performance Liquid Chromatography (HPLC).
Co-Immunoprecipitation Assay to Demonstrate Disruption of HIF-1α/p300 Interaction
This protocol provides a framework for investigating the effect of Chaetomin on the interaction between HIF-1α and p300 in cultured cells.
5.2.1. Cell Culture and Treatment
-
Cell Line: Use a suitable cancer cell line known to express HIF-1α under hypoxic conditions (e.g., HEK293T, U2OS).
-
Hypoxia Induction: Culture the cells under hypoxic conditions (e.g., 1% O₂) for a sufficient time to induce HIF-1α expression (typically 4-6 hours).
-
Chaetomin Treatment: Treat the hypoxic cells with varying concentrations of Chaetomin or a vehicle control (e.g., DMSO) for a predetermined duration.
5.2.2. Cell Lysis and Immunoprecipitation
-
Lysis: Lyse the cells with a suitable immunoprecipitation buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G agarose (B213101) beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody specific for HIF-1α or p300 overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysates to capture the antibody-protein complexes.
5.2.3. Western Blot Analysis
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against both HIF-1α and p300, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. A decrease in the co-immunoprecipitated protein in the Chaetomin-treated samples compared to the control indicates the disruption of the HIF-1α/p300 interaction.
Conclusion
Chaetomin stands out as a fascinating and biologically potent fungal metabolite with significant potential in anticancer drug discovery. Its unique chemical structure and its well-defined mechanism of action involving the inhibition of the critical HIF-1α/p300 interaction make it a valuable tool for cancer research and a promising lead compound for the development of novel therapeutics targeting tumor hypoxia. This technical guide provides a foundational resource for researchers aiming to explore the chemical and biological intricacies of Chaetomin, from its isolation to the elucidation of its cellular effects. Further investigation into its structure-activity relationships, pharmacokinetic properties, and in vivo efficacy is warranted to fully realize its therapeutic potential.
References
- 1. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the HIF1α-p300 interaction by quinone- and indandione-mediated ejection of structural Zn(II) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chaetomin Biosynthesis Pathway in Chaetomium cochliodes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetomin, a potent epidithiodioxopiperazine (ETP) alkaloid produced by the filamentous fungus Chaetomium cochliodes, has garnered significant interest for its diverse biological activities, including promising anti-cancer and antibacterial properties. Understanding its biosynthesis is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides a comprehensive overview of the current knowledge on the chaetomin biosynthesis pathway in Chaetomium cochliodes SD-280. It details the putative gene cluster, the proposed enzymatic steps, and the key intermediates. Furthermore, this guide outlines the experimental methodologies employed in the elucidation of this pathway and presents available quantitative data to inform future research and development.
Introduction
Chaetomium cochliodes is a rich source of bioactive secondary metabolites. Among these, chaetomin stands out due to its complex chemical structure and significant biological activities. The elucidation of its biosynthetic pathway is a key step towards understanding how this intricate molecule is assembled in nature. This knowledge can pave the way for optimizing its production, generating novel analogs with improved therapeutic properties, and developing new antimicrobial and anticancer agents. Recent research has led to the proposal of a putative biosynthetic gene cluster and a corresponding pathway in C. cochliodes SD-280, which forms the core of our current understanding.
The Putative Chaetomin Biosynthetic Gene Cluster
The biosynthesis of chaetomin is orchestrated by a dedicated gene cluster. A putative chaetomin gene cluster has been identified in Chaetomium cochliodes SD-280. This cluster contains genes encoding the core enzymes responsible for the synthesis of the chaetomin backbone, as well as enzymes for tailoring and modification reactions. The key enzymes identified through proteomic and transcriptomic analyses are a non-ribosomal peptide synthetase (NRPS) designated as CheP and a glutathione (B108866) S-transferase (GST) named CheG.
The Proposed Chaetomin Biosynthesis Pathway
The proposed biosynthetic pathway for chaetomin is a multi-step process involving the coordinated action of several enzymes encoded by the chaetomin gene cluster. The pathway can be broadly divided into three main stages: backbone synthesis, dimerization and tailoring, and sulfur incorporation.
Backbone Synthesis
The initial steps of chaetomin biosynthesis are believed to involve the synthesis of the monomeric epidithiodioxopiperazine (ETP) precursors. This is primarily catalyzed by the non-ribosomal peptide synthetase (NRPS), CheP. NRPSs are large, modular enzymes that synthesize peptides from amino acid building blocks in an assembly-line-like fashion. In the case of chaetomin, it is proposed that CheP utilizes tryptophan and another amino acid to assemble the diketopiperazine core of the ETP monomer.
Dimerization and Tailoring
Following the formation of the monomeric precursors, a dimerization event is required to form the characteristic chaetomin scaffold. The exact mechanism of this dimerization in C. cochliodes is still under investigation, but it is a common feature in the biosynthesis of related ETP alkaloids. Subsequent to dimerization, various tailoring enzymes, such as oxidoreductases and methyltransferases, are thought to modify the core structure to produce the final chaetomin molecule.
Sulfur Incorporation and the Role of Glutathione
A defining feature of chaetomin is its disulfide bridge. The incorporation of sulfur is a critical step in the biosynthesis and is thought to be facilitated by the glutathione S-transferase, CheG. Glutathione (GSH), a tripeptide containing cysteine, serves as a sulfur donor. The addition of glutathione to the culture medium of C. cochliodes SD-280 has been shown to dramatically increase the yield of chaetomin, highlighting its crucial role in the biosynthesis.[1]
Quantitative Data on Chaetomin Production
Quantitative analysis of chaetomin production is essential for optimizing fermentation conditions and for metabolic engineering efforts. The following table summarizes the key quantitative finding related to the enhancement of chaetomin biosynthesis.
| Condition | Fold Increase in Chaetomin Yield | Reference |
| Supplementation with Glutathione (GSH) | 15.43 | [1] |
Experimental Protocols
The elucidation of the chaetomin biosynthesis pathway relies on a combination of genetic, biochemical, and analytical techniques. This section provides an overview of the key experimental protocols.
Fungal Cultivation and Chaetomin Production
-
Strain: Chaetomium cochliodes SD-280.
-
Culture Medium: Potato Dextrose Broth (PDB) is a commonly used medium for the cultivation of C. cochliodes and production of chaetomin.
-
Incubation Conditions: The fungus is typically cultured at 28°C for a period of 7-10 days in shake flasks to ensure adequate aeration and mycelial growth.
-
Glutathione Supplementation: To enhance chaetomin production, the culture medium can be supplemented with glutathione.
Extraction and Purification of Chaetomin
-
Mycelial Harvest: After incubation, the fungal mycelium is separated from the culture broth by filtration.
-
Extraction: The mycelium and the culture filtrate are extracted with an organic solvent such as ethyl acetate (B1210297) or methanol (B129727) to isolate the secondary metabolites, including chaetomin.
-
Purification: The crude extract is then subjected to chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by High-Performance Liquid Chromatography (HPLC) to obtain pure chaetomin.
Analytical Techniques for Chaetomin Identification and Quantification
-
High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or diode array detector is used for the quantification of chaetomin. A C18 reverse-phase column is typically employed with a mobile phase gradient of water and acetonitrile.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of chaetomin and its biosynthetic intermediates. Tandem MS (MS/MS) is employed to obtain fragmentation patterns for structural elucidation.
Genetic and Molecular Biology Techniques
-
Genome Sequencing and Gene Cluster Prediction: The genome of C. cochliodes SD-280 was sequenced to identify the putative chaetomin biosynthetic gene cluster. Bioinformatic tools are used to predict the functions of the genes within the cluster.
-
Transcriptome and Proteome Analysis: RNA-sequencing and proteomic analysis are performed to identify genes and proteins that are upregulated during chaetomin production, particularly in response to glutathione supplementation. This approach was instrumental in identifying CheG and CheP as key enzymes.[1]
-
Heterologous Expression: The function of key biosynthetic genes, such as the NRPS cheP, can be confirmed by heterologous expression in a suitable host, like Aspergillus nidulans. The production of a biosynthetic intermediate in the heterologous host provides strong evidence for the gene's function.[1]
Visualizing the Biosynthetic Logic
To better understand the proposed chaetomin biosynthesis pathway and the experimental approaches used to study it, the following diagrams are provided.
Caption: Proposed biosynthetic pathway of chaetomin in C. cochliodes.
Caption: Experimental workflow for elucidating the chaetomin biosynthetic pathway.
Conclusion and Future Perspectives
The study of the chaetomin biosynthesis pathway in Chaetomium cochliodes has made significant strides, with the identification of a putative gene cluster and the elucidation of a proposed pathway. The crucial roles of the NRPS CheP and the glutathione S-transferase CheG have been highlighted. However, further research is needed to fully characterize all the enzymes in the cluster and to elucidate the precise biochemical mechanisms of each step, particularly the dimerization and tailoring reactions. A detailed understanding of the regulatory networks governing the expression of the chaetomin gene cluster will also be critical for optimizing production. The knowledge and protocols outlined in this guide provide a solid foundation for researchers to build upon in their efforts to unlock the full potential of chaetomin and related compounds for therapeutic applications.
References
A Technical Guide to the Biological Activity of Chaetomin and Related Fungal Metabolites
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The fungal genus Chaetomium is a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the epidithiodiketopiperazine (ETP) alkaloid Chaetomin (also known as Chetomin) has garnered significant attention for its potent anti-cancer properties. This technical document provides a comprehensive overview of the biological activities of Chaetomin and related compounds derived from Chaetomium extracts. It details the quantitative data from key studies, outlines the primary mechanisms of action through signaling pathways, and provides standardized experimental protocols for researchers seeking to investigate these compounds further.
Principal Biological Activities
Metabolites from Chaetomium species, particularly Chaetomin and Chaetocin (B1668567), exhibit a wide spectrum of biological activities. These activities are primarily centered around anti-cancer effects, but also include antimicrobial and antioxidant properties.
-
Antiproliferative and Cytotoxic Activity: Chaetomin is a potent inhibitor of cancer cell proliferation across various cell lines, including melanoma, multiple myeloma, non-small cell lung cancer, and glioblastoma.[1][2][3] Crude extracts from Chaetomium cochliodes have also demonstrated extremely high anticancer activity in vitro.[4] The cytotoxic effects are dose- and time-dependent and are often mediated by the induction of programmed cell death (apoptosis).[1][5]
-
Anti-Angiogenesis: A critical aspect of tumor growth and metastasis is the formation of new blood vessels, a process known as angiogenesis. Chaetomin effectively inhibits this process by downregulating the expression of key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[6][7] This inhibition is a direct consequence of its primary mechanism of action: the disruption of the Hypoxia-Inducible Factor 1 (HIF-1) pathway.[6]
-
Induction of Apoptosis: Chaetomin and the related compound Chaetocin are potent inducers of apoptosis in cancer cells.[1][2] This is achieved primarily through the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of the intrinsic mitochondrial apoptosis pathway.[1] Key events include the upregulation of the pro-apoptotic protein Bax, downregulation of the anti-apoptotic protein Bcl-2, release of cytochrome c, and subsequent activation of caspases 9 and 3.[1]
-
Antioxidant and Antimicrobial Activity: While the focus is often on anti-cancer effects, chloroformic extracts of Chaetomium globosum have shown significant free radical scavenging activity.[8][9] Additionally, various metabolites from C. globosum possess powerful inhibitory effects against different pathogenic bacteria and fungi.[10][11]
Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of Chaetomin and related compounds from Chaetomium extracts.
Table 1: In Vitro Antiproliferative and Cytotoxic Activity
| Compound/Extract | Cell Line | Assay | IC50 / Effect | Reference |
| Chaetomin (Chetomin) | Human Myeloma Cell Lines (HMCLs) | Cell Growth Inhibition | Median IC50: 4.1 nM | [12] |
| Chaetomin (Chetomin) | A375 (Melanoma) | MTT Assay (72h) | IC50: ~21 nM | [5] |
| Chaetomin (Chetomin) | A375 (Melanoma) | CellTiter-Glo® (72h) | Reduced viability to 36.77% at 100 nM | [5] |
| Chaetoglobosin E | KYSE-30 (Esophageal Squamous) | Cell Viability | IC50: 2.57 µmol/L | [13] |
| Chaetoglobosin K | A2780/CP70 (Ovarian Cancer) | Cell Viability | Significant inhibition at 0.5 µmol/l | [7] |
| Chaetoglobosin K | OVCAR-3 (Ovarian Cancer) | Cell Viability | Significant inhibition at 1.0 µmol/l | [7] |
| Chaetominine | K562 (Leukemia) | Cell Growth Inhibition | IC50: 35 nM | [14] |
| Chaetomium cochliodes Crude Extract | Various Cancer Lines | Cell Proliferation | IC50: 0.52 - 1.22 µg/mL | [4] |
| Chaetomium globosum Chloroform Extract | HCT-15, HeLa, U87-MG | Antiproliferative | Reduced viability to 9.26%, 15.7%, 16.3% | [8][9] |
Table 2: Antioxidant and Antifungal Activity
| Compound/Extract | Activity | Assay | IC50 / EC50 / Effect | Reference |
| C. globosum Chloroform Extract | Antioxidant | DPPH Radical Scavenging | IC50: 45.16 µg/ml | [8] |
| C. globosum Chloroform Extract | Antioxidant | ABTS Radical Scavenging | IC50: 50.55 µg/ml | [8][9] |
| Chaetoviridin A | Antifungal | Sclerotinia sclerotiorum | EC50: 1.97 µg/mL | [11] |
| Chaetoviridin A | Antifungal | Various Pathogenic Fungi | Inhibition rates up to 97.8% | [11] |
Mechanisms of Action & Signaling Pathways
Chaetomin's anti-cancer effects are orchestrated through two primary, interconnected mechanisms: inhibition of the HIF-1α pathway and induction of ROS-mediated apoptosis.
Inhibition of HIF-1α Transcriptional Activity
Hypoxia is a common feature of the tumor microenvironment, and cancer cells adapt to it by activating the transcription factor HIF-1. HIF-1 promotes the expression of genes involved in angiogenesis, survival, and metabolic adaptation.[15] Chaetomin disrupts this adaptive response. It does not inhibit HIF-1α protein synthesis but rather blocks its function by binding to the CH1 domain of its transcriptional co-activator, p300.[3][16] This disruption prevents the formation of the functional HIF-1α/p300 complex, thereby attenuating the transcription of HIF-1 target genes like VEGF and CA9.[12][16]
Caption: Chaetomin disrupts the HIF-1α/p300 complex, blocking transcription of survival genes.
Induction of ROS-Mediated Intrinsic Apoptosis
Chaetocin, a closely related metabolite, induces apoptosis in melanoma and glioblastoma cells by increasing cellular levels of reactive oxygen species (ROS).[1][17] This surge in ROS, a state of oxidative stress, leads to a reduction in the mitochondrial membrane potential. This mitochondrial dysfunction triggers the release of cytochrome c from the mitochondria into the cytosol. In the cytosol, cytochrome c activates the caspase cascade, beginning with caspase-9 and culminating in the activation of executioner caspase-3, which orchestrates the dismantling of the cell. This process is further regulated by the Bcl-2 family of proteins, with Chaetocin treatment down-regulating the anti-apoptotic Bcl-2 and up-regulating the pro-apoptotic Bax.[1]
Caption: Chaetomin/Chaetocin induces ROS, leading to mitochondrial dysfunction and apoptosis.
Integrated Anti-Cancer Strategy
The dual mechanisms of Chaetomin are interconnected. By inhibiting HIF-1α, Chaetomin makes cancer cells more vulnerable and less able to adapt to the harsh tumor microenvironment. Simultaneously, by inducing high levels of ROS, it pushes these already-stressed cells into apoptosis. This integrated approach of blocking adaptation and actively inducing cell death makes Chaetomin a compelling anti-cancer candidate.
Caption: Logical flow from Chaetomin's primary mechanisms to its anti-tumor effect.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the biological activity of Chaetomin extract. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Fungal Culture and Extraction Workflow
This workflow outlines the general steps from fungal culture to obtaining a crude extract for bioactivity screening.
Caption: From fungal culture to crude extract for bioactivity testing.
Cell Viability (MTT) Assay
Principle: Measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals.
Methodology:
-
Cell Seeding: Seed cells (e.g., A375, HCT-15) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the Chaetomin extract or purified compound (e.g., 0-100 nM). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for specified time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis (Annexin V-FITC / PI) Assay
Principle: Differentiates between live, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (B164497) (PS) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic/necrotic cells).
Methodology:
-
Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of Chaetomin for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
In Vivo Tumor Xenograft Model
Principle: Evaluates the anti-tumor efficacy of a compound in a living organism by implanting human cancer cells into immunodeficient mice.[18][19]
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 4-6 weeks old.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of each mouse.[4]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer Chaetomin (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Monitor animal body weight and overall health regularly. Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., immunohistochemistry for markers like Ki-67, CD31, or cleaved caspase-3).
Conclusion and Future Directions
Chaetomin and other metabolites from Chaetomium fungi represent a promising class of natural products for anti-cancer drug development.[2] Their ability to simultaneously disrupt the critical HIF-1 survival pathway and induce ROS-mediated apoptosis provides a powerful, multi-pronged attack on cancer cells. The potent, often nanomolar, efficacy observed in vitro and the demonstrated anti-tumor activity in vivo underscore their therapeutic potential.[1][12]
Future research should focus on several key areas. A major challenge for compounds like Chaetomin is their hydrophobic nature, which can limit bioavailability.[5] Therefore, the development of novel drug delivery systems or the synthesis of more soluble analogs is crucial for clinical translation. Furthermore, exploring the synergistic effects of Chaetomin with existing chemotherapeutics or targeted therapies could lead to more effective combination treatment strategies, potentially overcoming drug resistance and improving patient outcomes.[13]
References
- 1. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetocin: A review of its anticancer potentials and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chaetoglobosin K inhibits tumor angiogenesis through downregulation of vascular epithelial growth factor-binding hypoxia-inducible factor 1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioactive potential of endophytic fungus Chaetomium globosum and GC–MS analysis of its responsible components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive Review-Chemistry and Bioactivities of Secondary Metabolites From Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New Metabolites from Endophytic Fungus Chaetomium globosum CDW7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Natural Product-Based Inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Chaetomin Producers: A Technical Guide to Fungal Strain Identification
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies required for the successful identification of Chaetomin-producing fungal strains. From initial culture and molecular identification to the intricate analysis of secondary metabolites and their biosynthetic pathways, this document offers detailed protocols and data presentation to support researchers in the fields of mycology, natural product discovery, and drug development.
Introduction to Chaetomin and its Significance
Chaetomin is a potent epidithiodioxopiperazine (ETP) fungal secondary metabolite known for its significant biological activities, including anti-cancer and anti-angiogenic properties. It is primarily produced by various species of the fungal genus Chaetomium. The identification of novel and high-yielding Chaetomin-producing strains is a critical first step in harnessing its therapeutic potential. This guide outlines the essential techniques for the unambiguous identification and characterization of these valuable fungal resources.
Morphological and Cultural Characterization
Initial identification of Chaetomium species often begins with classical microbiological techniques, including observation of colony morphology and microscopic features. While molecular methods are definitive, understanding the cultural characteristics is vital for strain isolation and cultivation.
Chaetomium species are commonly isolated from soil, decaying plant material, and water-damaged building materials.[1] They are characterized by the production of ascomata, which are fruiting bodies that are often hairy in appearance.[2]
Table 1: Optimal Growth Conditions for Chaetomium Species
| Parameter | Optimal Range | Notes |
| Temperature | 25-35°C | Some species are thermotolerant or thermophilic, with growth possible up to 55°C.[3] |
| pH | 7.1 - 10.4 | Optimal growth for C. globosum is observed in this range, though it can tolerate a pH of 3.5 to 11.[3][4] |
| Water Activity (a_w) | > 0.90 | Chaetomium species are considered tertiary colonizers, requiring high water activity for growth.[3] |
| Culture Media | Oatmeal Agar (OA) | Supports high production of chaetoglobosins A and C in C. globosum.[4] Other suitable media include Potato Dextrose Agar (PDA) and Czapek-Dox Agar.[5] |
Molecular Identification of Chaetomium Strains
For accurate species-level identification, molecular techniques are indispensable. The most widely accepted method for fungal identification is DNA sequencing of the Internal Transcribed Spacer (ITS) region of the ribosomal RNA gene cluster.[6][7] Other gene regions such as β-tubulin and translation elongation factor 1-alpha (tef1α) can provide further resolution for closely related species.[8][9]
Experimental Workflow for Molecular Identification
References
- 1. benchchem.com [benchchem.com]
- 2. How to Develop an LC-MS/MS-based Multi-Mycotoxin Method - Romer Labs [romerlabs.com]
- 3. irbnet.de [irbnet.de]
- 4. A Bioinformatics Pipeline for Sequence-Based Analyses of Fungal Biodiversity | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. A Bioinformatics Workflow for Investigating Fungal Biosynthetic Gene Clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cbs.umn.edu [cbs.umn.edu]
- 8. africanfoodsafetynetwork.org [africanfoodsafetynetwork.org]
- 9. protocols.io [protocols.io]
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, production, and isolation of chaetomin and its related compounds. The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites, with significant potential for drug discovery and development. This document details the primary fungal producers, quantitative yields of key compounds, detailed experimental protocols for their isolation and analysis, and visual representations of relevant biological and experimental pathways.
Natural Sources and Producing Organisms
Chaetomin and its analogs are predominantly produced by various species of filamentous fungi belonging to the genus Chaetomium. Among these, Chaetomium globosum is one of the most well-studied and prolific producers of a wide array of bioactive secondary metabolites.[1] These fungi are ubiquitous in nature and can be isolated from diverse environments, including soil, decaying plant material, marine sediments, and as endophytes in plants.[1] Several species of Chaetomium have been identified as producers of chaetomin and related compounds, including C. cochliodes, C. mollipilium, C. rectum, and C. subaffine.
The production of these compounds is significantly influenced by culture conditions such as the growth medium, pH, temperature, and incubation time. For instance, the optimal pH for the growth of C. globosum and the production of chaetoglobosins is around neutral (pH 7.0).[2][3]
Quantitative Data on Metabolite Production
The yield of chaetomin and related compounds can vary significantly depending on the fungal strain, culture conditions, and extraction methods employed. The following tables summarize the quantitative data available in the literature for some of the key metabolites produced by Chaetomium species.
Table 1: Quantitative Yields of Chaetoglobosins from Chaetomium globosum
| Compound | Fungal Strain | Cultivation Method | Extraction Solvent | Yield | Reference |
| Chaetoglobosin A | C. globosum W7 | Fermentation in PDA medium | Ethyl Acetate (B1210297) | 58.66 mg/L | [4] |
| Chaetoglobosin A | C. globosum W7 (OEX13 mutant) | Fermentation in PDA medium | Ethyl Acetate | 298.77 mg/L | [4] |
| Chaetoglobosin A | C. globosum W7 | Solid-batch fermentation on cornstalks | Ethyl Acetate | 40.32 mg/L | [4] |
| Chaetoglobosin A | C. globosum W7 (OEX13 mutant) | Solid-batch fermentation on cornstalks | Ethyl Acetate | 191.90 mg/L | [4] |
| Chaetoglobosin C | C. globosum | Culture on potato dextrose agar (B569324) (pH 7.01) | Methanol (B129727) | 203 µg per five agar plates | [5] |
Table 2: Bioactive Secondary Metabolites from Various Chaetomium Species
A comprehensive review of the literature has identified over 100 bioactive compounds from various Chaetomium species, including chaetoglobosins, epipolythiodioxopiperazines, azaphilones, xanthones, anthraquinones, chromones, depsidones, terpenoids, and steroids.[1][6] While specific yield data for many of these compounds are not consistently reported in a standardized format, their significant biological activities, including antitumor, cytotoxic, antimalarial, and enzyme inhibitory properties, underscore the importance of this fungal genus as a source for drug discovery.[1][6]
Experimental Protocols
This section provides detailed methodologies for the cultivation of Chaetomium species, and the extraction, purification, and analysis of their secondary metabolites.
Fungal Cultivation and Fermentation
3.1.1. Fungal Strain and Culture Media
-
Fungal Strains: Chaetomium globosum (e.g., ATCC 6205), Chaetomium cochliodes, or other species of interest.
-
Culture Media: A variety of solid and liquid media can be used to screen for optimal growth and secondary metabolite production. Commonly used media include Potato Dextrose Agar (PDA), Oatmeal Agar (OA), Czapek-Dox, and Yeast Extract Sucrose (YES) medium.
3.1.2. Solid-State Fermentation Protocol
-
Media Preparation: Prepare a solid substrate, such as rice or cornstalks, in Erlenmeyer flasks and sterilize by autoclaving.[4][7]
-
Inoculation: Aseptically inoculate the sterilized solid medium with agar plugs of a mature Chaetomium culture.[7]
-
Incubation: Incubate the flasks under static conditions at a controlled temperature (typically 25-28°C) for an extended period (e.g., 21-30 days) to allow for sufficient fungal growth and metabolite accumulation.[7]
Extraction of Secondary Metabolites
-
Harvesting: After the incubation period, harvest the entire solid fermented culture.
-
Solvent Extraction: Submerge the fungal biomass and substrate in an appropriate organic solvent, such as ethyl acetate or methanol.[7] The choice of solvent will depend on the polarity of the target compounds.
-
Agitation and Repetition: Agitate the mixture to ensure thorough extraction. The extraction process is typically repeated three times with fresh solvent to maximize the yield.[7]
-
Filtration and Concentration: Combine the solvent extracts, filter to remove solid materials, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[7]
Purification of Chaetomin and Related Compounds
The crude extract is a complex mixture of metabolites and requires further purification to isolate individual compounds. This is typically achieved through a series of chromatographic techniques.
-
Column Chromatography: The crude extract is first fractionated using column chromatography on silica (B1680970) gel. A solvent gradient of increasing polarity (e.g., a hexane-ethyl acetate gradient followed by a dichloromethane-methanol gradient) is used to separate the compounds based on their polarity.
-
Size-Exclusion Chromatography: Further separation of the fractions can be achieved using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the mobile phase.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the target compounds is performed using preparative or semi-preparative HPLC, often with a C18 reversed-phase column and a water/acetonitrile or water/methanol gradient.[7]
Analytical Techniques for Characterization
The structure and purity of the isolated compounds are determined using a combination of spectroscopic and spectrometric techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) are used to elucidate the chemical structure of the compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds.
-
High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used to analyze the purity of the isolated compounds and to profile the secondary metabolites present in the crude extract.
Signaling Pathways and Experimental Workflows
This section provides visual representations of key biological and experimental processes related to chaetomin and its related compounds, generated using the DOT language for Graphviz.
Plausible Biosynthetic Pathway of Chetomin
Caption: Plausible biosynthetic pathway of chetomin.[8]
Regulatory Pathway of Chaetoglobosin Biosynthesis
Caption: Regulation of chaetoglobosin biosynthesis by transcription factors.[9]
Experimental Workflow for Metabolomics Analysis
Caption: A typical experimental workflow for the analysis of Chaetomium secondary metabolites.
References
- 1. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Chaetomin: A Technical Guide to its Molecular Properties and Mass Spectrometric Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of Chaetomin, a potent mycotoxin with significant interest in drug development due to its antitumor and anti-angiogenic properties. This document details its molecular formula, physicochemical properties, and in-depth mass spectrometry data, including fragmentation patterns. Furthermore, it outlines a detailed experimental protocol for the analysis of Chaetomin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and illustrates its mechanism of action and analytical workflow through diagrams.
Molecular Profile of Chaetomin
Chaetomin (also known as Chetomin) is a complex epidithiodiketopiperazine metabolite produced by various species of the fungal genus Chaetomium, such as Chaetomium cochliodes and Chaetomium globosum.[1][2] Its intricate structure, featuring a non-symmetric bis-epidithiodioxopiperazine core, is responsible for its significant biological activities.[1]
Table 1: Physicochemical and Structural Properties of Chaetomin
| Property | Value | Reference |
| Molecular Formula | C₃₁H₃₀N₆O₆S₄ | [1][3][4][5] |
| Molecular Weight | 710.87 g/mol | [4][5] |
| CAS Number | 1403-36-7 | [1][5] |
| Appearance | Pink-beige to off-white solid | [1][5] |
| Solubility | Soluble in DMSO, ethanol, methanol, and DMF. | [1][5] |
| Purity (typical) | >95% (by HPLC) | [1] |
| Storage Temperature | -20°C | [1][5] |
Mass Spectrometry Analysis of Chaetomin
Mass spectrometry is a critical analytical technique for the identification and quantification of Chaetomin in various matrices. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) are commonly employed for its analysis.[4] High-resolution mass spectrometry (HRMS) is also utilized for accurate mass measurements and formula determination.
Ionization and Parent Ion Formation
In positive ion mode ESI-MS, Chaetomin readily forms a protonated molecule, [M+H]⁺, at an m/z of approximately 711.2. Sodium adducts, [M+Na]⁺, at an m/z of around 733.2 may also be observed.
Fragmentation Pattern in Tandem Mass Spectrometry (MS/MS)
The fragmentation of the protonated Chaetomin molecule provides structural information crucial for its unambiguous identification. The collision-induced dissociation (CID) of the [M+H]⁺ ion of Chaetomin and related epipolythiodioxopiperazines can involve McLafferty rearrangements, leading to characteristic fragment ions.[6] The fragmentation patterns can help in determining the number of sulfur atoms on each piperazine (B1678402) ring.[6]
While specific fragment m/z values for Chaetomin are not extensively detailed in the provided search results, analysis of related compounds from Chaetomium species, such as chaetoglobosins, reveals characteristic losses. For instance, the indolyl group in chaetoglobosins gives a characteristic product ion at m/z 130.[3]
Table 2: Predicted Mass Spectrometry Data for Chaetomin
| Ion Type | Predicted m/z | Notes |
| Protonated Molecule [M+H]⁺ | 711.2 | Typically the precursor ion for MS/MS analysis. |
| Sodium Adduct [M+Na]⁺ | 733.2 | May be observed depending on solvent conditions. |
| Fragment Ions | Varies | Fragmentation can involve neutral losses of sulfur, water, and portions of the diketopiperazine rings. Specific fragment ions would need to be determined experimentally. |
Experimental Protocol: LC-MS/MS Analysis of Chaetomin
This section provides a detailed methodology for the analysis of Chaetomin in a given matrix, based on common practices for mycotoxin analysis.
Sample Preparation (QuEChERS-based Extraction)
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to hydrate (B1144303) the sample.
-
Add 10 mL of acetonitrile (B52724) containing 1% formic acid.
-
Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquhydrate).
-
Vortex vigorously for 1 minute and then centrifuge.
-
Transfer an aliquot of the acetonitrile (upper) layer for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup using a suitable sorbent (e.g., C18, PSA) to remove matrix interferences.
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Liquid Chromatography Conditions
-
LC System: HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 5 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute Chaetomin, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan/product ion scan for qualitative analysis.
-
Precursor Ion: m/z 711.2 [M+H]⁺.
-
Product Ions: To be determined by direct infusion of a Chaetomin standard.
-
Collision Energy: Optimized for the specific transitions.
-
Source Parameters: Optimized for Chaetomin (e.g., capillary voltage, source temperature, gas flows).
Mechanism of Action and Analytical Workflow
Signaling Pathway Inhibition
Chaetomin is a potent inhibitor of the hypoxia-inducible factor (HIF) pathway.[1] It disrupts the interaction between the HIF-1α subunit and its coactivator p300 by targeting the CH1 domain of p300.[5] This disruption prevents the transcription of hypoxia-inducible genes, such as those involved in angiogenesis (e.g., VEGF), which is crucial for tumor growth and survival. Some studies also suggest that Chaetomin can inhibit the Hsp90/HIF-1α pathway.
Caption: Inhibition of the HIF-1α signaling pathway by Chaetomin.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of Chaetomin from a sample matrix using LC-MS/MS.
References
- 1. LC–MS/MS and GC–MS based phytochemical perspectives and antimicrobial effects of endophytic fungus Chaetomium ovatoascomatis isolated from Euphorbia milii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray ionization tandem mass spectrometry of chaetoglobosins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orbit.dtu.dk [orbit.dtu.dk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Epidithiodioxopiperazine (ETP) Class of Fungal Metabolites
For Researchers, Scientists, and Drug Development Professionals
Core Concepts of Epidithiodioxopiperazines (ETPs)
The epidithiodioxopiperazine (ETP) class of fungal secondary metabolites represents a large and structurally diverse family of natural products.[1] First discovered in 1936 with the isolation of gliotoxin (B1671588), nearly twenty distinct families of these alkaloids have since been characterized.[2] The defining structural feature of ETPs is a diketopiperazine (DKP) core, biosynthetically derived from two amino acids, which is bridged by a reactive disulfide or polysulfide bond.[3][4] This transannular sulfur bridge is the key to their potent and varied biological activities.[2] The toxicity of ETPs is primarily attributed to this disulfide bond, which can inactivate proteins through reactions with thiol groups and generate reactive oxygen species (ROS) via redox cycling.[4]
The biosynthesis of the DKP scaffold is primarily carried out by nonribosomal peptide synthetases (NRPSs).[3] The remarkable structural diversity within the ETP class arises from the incorporation of various amino acid precursors and subsequent modifications by a suite of tailoring enzymes, including oxidoreductases, cytochrome P450s, methyltransferases, and prenyltransferases.[3] These modifications influence the lipophilicity, polarity, and ultimately the specific biological targets of the individual ETP molecules.[4]
ETPs exhibit a broad spectrum of biological activities, including potent anticancer, antiviral, and immunosuppressive effects, making them a subject of intense research for drug development.[1][5]
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity data for representative ETP fungal metabolites across various therapeutic areas.
Table 1: Anticancer Activity of ETP Metabolites
| Compound | Cancer Cell Line | Assay Type | IC50 Value | Reference |
| Gliotoxin | A549 (Human lung carcinoma) | Cytotoxicity | 0.003 µM | [6] |
| CCRF-CEM (Human T-cell leukemia) | Cytotoxicity (96 hrs) | 0.15 µM | [6] | |
| HCT-116 (Human colorectal carcinoma) | MTT Assay (72 hrs) | 0.41 µM | [6] | |
| HCT-116 (Human colorectal carcinoma) | MTT Assay (24 hrs) | 1.24 µM | [6] | |
| HEK293 (Human embryonic kidney) | Cell Growth Inhibition | 1.58 µM | [6] | |
| HUVEC (Human umbilical vein endothelial) | Cytotoxicity | 0.123 µM | [6] | |
| MCF-7 (Human breast adenocarcinoma) | Cell Viability | 1.5625 µM | [7] | |
| MDA-MB-231 (Human breast adenocarcinoma) | Cell Viability | 1.5625 µM | [7] | |
| A549 (Human lung adenocarcinoma) | Cytotoxicity | 2.7 µM | [8] | |
| L132 (Human embryonic lung) | Cytotoxicity | 4.25 µM | [8] | |
| HepG2 (Human liver carcinoma) | Cytotoxicity | 3 µM | [8] | |
| HEK293 (Human embryonic kidney) | Cytotoxicity | 2.1 µM | [8] | |
| Chaetocin | SU(VAR)3-9 (Histone Methyltransferase) | HMT Assay | 0.8 µM | [2] |
| G9a (Histone Methyltransferase) | HMT Assay | 2.5 µM | [2][9] | |
| DIM5 (Histone Methyltransferase) | HMT Assay | 3 µM | [9] | |
| A549/DDP (Cisplatin-resistant NSCLC) | CCK-8 Assay (48 hrs) | 0.13 ± 0.06 µM | [10] | |
| H460/DDP (Cisplatin-resistant NSCLC) | CCK-8 Assay (48 hrs) | 0.12 ± 0.02 µM | [10] | |
| TE-1 (Esophageal squamous cell carcinoma) | CCK-8 Assay (24 hrs) | ~0.4 µM | [5] | |
| KYSE150 (Esophageal squamous cell carcinoma) | CCK-8 Assay (24 hrs) | ~0.5 µM | [5] | |
| Verticillin A | Miapaca-2 (Human pancreatic cancer) | Cytotoxicity | 22.7 nM | [1] |
| Panc02-H7 (Murine pancreatic cancer) | Cytotoxicity | 12.3 nM | [1] | |
| OVSAHO (High-grade serous ovarian cancer) | Cytotoxicity | 60 nM | [11] | |
| OVCAR4 (High-grade serous ovarian cancer) | Cytotoxicity | 47 nM | [11] | |
| OVCAR8 (High-grade serous ovarian cancer) | Cytotoxicity | 45 nM | [11] | |
| Verticillin D | L5178Y (Murine lymphoma) | Antibacterial Assay | - | [12] |
| Sporidesmin | AA8 (Chinese hamster cells) | Chromosomal Aberration | 3 ng/mL |
Table 2: Antiviral Activity of ETP Metabolites
| Compound | Virus | Assay Type | EC50 Value | Reference |
| Gliotoxin | Influenza A Virus | Plaque Reduction Assay | Not Specified | [6] |
| Chaetocin | Not Specified | Not Specified | Not Specified | |
| Aranotin | Influenza A Virus | Not Specified | Not Specified |
Table 3: Immunosuppressive Activity of ETP Metabolites
| Compound | Assay Type | Target Cells | IC50 Value | Reference |
| Gliotoxin | NF-κB Inhibition | Various | Not Specified | [6] |
| Pseurotin derivative (from Aspergillus sp.) | T-cell Proliferation | Murine T-cells | 7.81 ± 0.71 µM | [9] |
| Known compound 7 (from Aspergillus sp.) | T-cell Proliferation | Murine T-cells | 8.25 ± 0.78 µM | [9] |
| Known compound 8 (from Aspergillus sp.) | T-cell Proliferation | Murine T-cells | 8.84 ± 0.81 µM | [9] |
| Various Mycotoxins | Mixed Lymphocyte Reaction | Mouse Splenocytes | Various | [11] |
Key Signaling Pathways and Mechanisms of Action
ETPs exert their biological effects by modulating several critical cellular signaling pathways. The disulfide bridge is central to their mechanism, enabling them to interact with cellular components and disrupt normal function.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival. Gliotoxin has been shown to be a potent inhibitor of this pathway by preventing the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This inhibition leads to the suppression of pro-inflammatory cytokine production and can induce apoptosis in certain immune cells.[1][6]
Apoptosis Signaling Pathway
ETPs, particularly gliotoxin, are potent inducers of apoptosis (programmed cell death) in various cell types.[13] Gliotoxin can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It can induce the production of ROS, leading to mitochondrial damage, release of cytochrome c, and subsequent activation of caspases.[13] Furthermore, gliotoxin can upregulate the expression of pro-apoptotic proteins like Bak and downregulate anti-apoptotic proteins.[1]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for cytokine signaling and immune responses. Some fungal metabolites have been shown to interfere with this pathway. While direct and extensive evidence for ETPs is still emerging, their immunomodulatory effects suggest potential interactions. Inhibition of the JAK/STAT pathway can lead to reduced inflammation and altered immune cell function.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ETP fungal metabolites.
Isolation and Purification of ETPs
Example: Isolation of Gliotoxin from Aspergillus fumigatus
-
Fungal Culture: Aspergillus fumigatus is cultured on a suitable medium, such as yeast extract sucrose (B13894) (YES) broth or rice medium, to promote the production of gliotoxin.[3][14] Incubation is typically carried out for 7-10 days at 28-37°C.[14]
-
Extraction: The fungal culture (mycelium and medium) is extracted with an organic solvent, commonly chloroform (B151607) or ethyl acetate.[3] The extraction is often repeated multiple times to ensure a high yield.
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[3]
-
Purification: The crude extract is subjected to chromatographic separation. This may involve:
-
Thin-Layer Chromatography (TLC): Used for initial separation and identification of fractions containing gliotoxin.[4]
-
Column Chromatography: Silica gel column chromatography is a common method for the initial purification of the crude extract.[4]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used for the final purification of gliotoxin to a high degree of purity.[14]
-
-
Characterization: The purified gliotoxin is characterized using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to confirm its identity and purity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphviz.org [graphviz.org]
- 6. edoc.rki.de [edoc.rki.de]
- 7. cg.tuwien.ac.at [cg.tuwien.ac.at]
- 8. JAK/STAT Signaling Predominates in Human and Murine Fungal Post-infectious Inflammatory Response Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sketchviz.com [sketchviz.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Effects of mycotoxins on the mixed lymphocyte reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on the Epipolythiodioxopiperazine Alkaloid Verticillin D: Scaled Production, Streamlined Purification, and Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Deoxyshikonin Inhibits Influenza A Virus Infection at an Early Stage [mdpi.com]
The Discovery of Chaetomin: A Technical Retrospective on the Work of Waksman and Bugie
New Brunswick, NJ - In 1944, amidst a global search for novel antimicrobial agents, Selman A. Waksman and his colleague Elizabeth Bugie at the New Jersey Agricultural Experiment Station, Rutgers University, announced the discovery of a new antibiotic substance, Chaetomin.[1][2][3][4] Isolated from the fungus Chaetomium cochliodes, this compound demonstrated significant activity, primarily against Gram-positive bacteria.[5] This technical guide revisits their seminal work, presenting the methodologies and quantitative data from their original publications to provide a detailed perspective for today's researchers and drug development professionals.
Organism and Cultivation for Chaetomin Production
The producing organism was identified as a species of Chaetomium, specifically C. cochliodes.[5] This fungus, a member of the Ascomycetes, was isolated during a broader survey of antagonistic fungi in the soil.[5] Waksman and Bugie's research highlighted that the production of Chaetomin was a specific characteristic of their particular strain, as other species of Chaetomium and even other strains of C. cochliodes did not produce the substance.[6]
Culture Medium and Conditions
Optimal production of Chaetomin was achieved using a specific liquid medium. The composition of this medium is detailed below.
Table 1: Culture Medium for Chaetomin Production
| Component | Concentration (g/L) |
| Glucose | 30 |
| Corn Steep Liquor | 5 ml |
| Potassium Nitrate (KNO₃) | 2 |
| Monopotassium Phosphate (KH₂PO₄) | 0.5 |
| Magnesium Sulfate (MgSO₄) | 0.5 |
| Potassium Chloride (KCl) | 0.5 |
| Calcium Carbonate (CaCO₃) | Added |
| Initial pH | 7.0 |
Source: Waksman, S. A., & Bugie, E. (1944). Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes. I. Formation and Properties. Journal of Bacteriology, 48(5), 527–530.[5]
The cultures were incubated at 28°C for 10 to 12 days.[6] Waksman and Bugie observed that while various carbohydrates could serve as energy sources, the inclusion of corn steep liquor or yeast extract was decidedly favorable for production.[5][6] Corn steep liquor was preferred as it resulted in fewer emulsion problems during the subsequent extraction process.[6]
Isolation and Purification of Chaetomin
A significant finding was that Chaetomin is produced both in the mycelium of the fungus and secreted into the culture filtrate, with substantially larger quantities found within the mycelium.[6] This necessitated a two-pronged extraction approach. The general workflow for the isolation and purification is outlined below.
Experimental Protocols
Mycelium Extraction:
-
The fungal mycelium was separated from the culture broth by filtration.[1]
-
The collected mycelium was then extracted with acetone.[6]
-
The acetone extract was evaporated to a small volume.
-
The residue was resuspended in water and subsequently extracted with ether.[5]
Filtrate Extraction:
-
The culture filtrate was extracted using ethyl acetate.[6]
-
The ethyl acetate extract was concentrated by evaporation under diminished pressure to approximately 500 ml.[6]
-
The concentrated extract was washed sequentially with three 200-ml portions of 5% sodium bicarbonate, three 200-ml portions of sodium carbonate, and finally with water until neutral.[6]
The ether extracts from the mycelium and the washed ethyl acetate extract from the filtrate were then combined. Evaporation of the solvents yielded a brown, gummy residue of crude Chaetomin.[6] The yield of this crude material was reported to be between 30 to 75 mg per liter of culture medium.[5]
Antibacterial Activity
Chaetomin's primary activity is against Gram-positive bacteria, with limited effect on Gram-negative organisms.[5] Its antibacterial action was noted to be generally similar to that of penicillin, though with some differences, such as greater activity against Bacillus mycoides.[1]
The activity of the crude Chaetomin preparations was quantified by determining the minimum bacteriostatic concentration, expressed as dilution units. The crude material exhibited an activity ranging from 80,000 to 1,000,000 dilution units against Staphylococcus aureus and 40,000 to 400,000 dilution units against Bacillus subtilis.[5] Further purification yielded preparations that could inhibit B. subtilis and S. aureus at dilutions of 1:500,000,000 or greater.[6]
Table 2: Antibacterial Spectrum of Chaetomin (Crude Preparation)
| Test Organism | Gram Stain | Minimum Bacteriostatic Concentration (Dilution x 1000) |
| Bacillus subtilis | Positive | 40 |
| Bacillus mycoides | Positive | 40 |
| Bacillus cereus | Positive | 20 |
| Sarcina lutea | Positive | 40 |
| Staphylococcus aureus | Positive | 80 |
| Escherichia coli | Negative | < 1 |
| Pseudomonas aeruginosa | Negative | < 1 |
| Serratia marcescens | Negative | < 1 |
| Shigella dysenteriae | Negative | < 1 |
| Proteus vulgaris | Negative | < 1 |
| Klebsiella pneumoniae | Negative | < 1 |
| Erwinia carotovora | Negative | < 1 |
| Phytomonas tumefaciens | Negative | < 1 |
| Rhizobium leguminosarum | Negative | < 1 |
| Azotobacter chroococcum | Negative | < 1 |
| Streptococcus pyogenes | Positive | 20 |
| Streptococcus viridans | Positive | 20 |
| Streptococcus faecalis | Positive | 20 |
| Diplococcus pneumoniae | Positive | 20 |
| Corynebacterium diphtheriae | Positive | 20 |
| Mycobacterium tuberculosis | (Acid-Fast) | < 1 |
Source: Adapted from Waksman, S. A., & Bugie, E. (1944). Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes. I. Formation and Properties. Journal of Bacteriology, 48(5), 527–530.[5]
The logical relationship for determining Chaetomin's potential as a therapeutic agent based on its activity profile is illustrated in the diagram below.
Conclusion
The pioneering work of Selman Waksman and Elizabeth Bugie in the discovery of Chaetomin represents a classic chapter in the history of antibiotics. Their systematic approach to screening, cultivation, and extraction laid the groundwork for understanding this novel substance. The detailed protocols and quantitative data they provided demonstrated a potent, albeit selective, antibiotic agent. While Chaetomin itself did not ultimately become a mainstream clinical therapeutic, the discovery contributed significantly to the growing body of knowledge on microbial antagonism and the vast chemical diversity of fungal metabolites, a field that continues to be of immense importance in the search for new medicines.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties,", 1944 | Archives and Special Collections at Rutgers [archives.libraries.rutgers.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
Chaetomium globosum as a source of Chaetomin
An In-depth Technical Guide to Chaetomium globosum as a Source of Chaetomin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetomium globosum, a ubiquitous endophytic and saprophytic fungus, is a recognized producer of a diverse array of bioactive secondary metabolites. Among these is Chaetomin, an epidithiodiketopiperazine alkaloid with significant cytotoxic and antibacterial properties. While C. globosum is more extensively documented as a prolific source of chaetoglobosins, its capacity to synthesize Chaetomin presents a valuable opportunity for natural product research and drug development. This technical guide provides a comprehensive overview of the methodologies required to utilize C. globosum for the production of Chaetomin. It consolidates data on optimal cultivation conditions, presents detailed protocols for extraction and purification adapted from established mycology research, and visualizes the known biosynthetic pathway of Chaetomin. This document serves as a foundational resource for researchers aiming to explore and optimize the production of this potent metabolite from C. globosum.
Introduction
Chaetomium globosum is a filamentous fungus belonging to the Ascomycota phylum, well-regarded for its cellulolytic activities and its role as a biocontrol agent.[1][2] Its metabolic versatility allows for the synthesis of numerous secondary metabolites, including Chaetomin.[1][2] Chaetomin exhibits strong bioactivity, notably against Gram-positive bacteria and significant cytotoxicity against various cancer cell lines, making it a compound of high interest for therapeutic applications.
While several Chaetomium species produce Chaetomin, this guide focuses specifically on C. globosum. It is important to note that quantitative production data for Chaetomin from C. globosum is not widely reported in existing literature; the fungus is more commonly associated with high yields of chaetoglobosins.[3][4] However, by understanding the optimal growth parameters for the fungus and adapting established extraction protocols, researchers can effectively pursue the isolation of Chaetomin. This guide provides the necessary technical details to embark on this endeavor, from fungal culture to metabolite purification.
Cultivation of Chaetomium globosum
The successful production of secondary metabolites is critically dependent on providing optimal conditions for fungal growth and sporulation. C. globosum is a mesophilic fungus that thrives on a variety of standard laboratory media.[5]
Optimal Growth and Production Parameters
The following table summarizes the key environmental and nutritional parameters for cultivating C. globosum. Achieving optimal biomass is often directly related to metabolite yield.[3]
| Parameter | Optimal Condition/Medium | Notes |
| Temperature | 25-35°C | Can tolerate a range from 4°C to 40°C.[2][5] |
| pH | Neutral (approx. 7.0) | Optimal growth and mycotoxin production occur at a neutral pH. The fungus can tolerate a wide range from 3.5 to 11.[2][3] |
| Growth Media | Oatmeal Agar (B569324) (OA), Potato Dextrose Agar (PDA), Malt Extract Agar (MEA) | OA has been shown to support high mycelial growth, sporulation, and mycotoxin production.[6][7] PDA is also widely used and effective.[3][8] |
| Incubation Time | 1-4 weeks | Dependent on the objective (e.g., sporulation, biomass, metabolite extraction). Mycelial growth peaks around 15 days in broth culture.[8] |
| Aeration | Shaking (180 rpm) for liquid cultures | Static conditions are suitable for agar-based cultivation.[8] |
| Carbon Sources | Glucose, Maltose, Cellulose | The fungus exhibits strong cellulolytic activity.[1] |
Experimental Protocol: Fungal Cultivation
This protocol details the steps for cultivating C. globosum for subsequent metabolite extraction.
Objective: To generate sufficient fungal biomass and secondary metabolites for analysis.
Materials:
-
Lyophilized culture of Chaetomium globosum (e.g., ATCC 16021)
-
Potato Dextrose Agar (PDA) plates
-
Liquid medium (e.g., Potato Dextrose Broth or Oatmeal Broth)
-
Erlenmeyer flasks (2 L, containing 1 L of medium)
-
Sterile water, inoculation loops, sterile agar plugs
-
Incubator and rotary shaker
Procedure:
-
Strain Activation: Rehydrate the lyophilized culture according to the supplier's instructions and plate onto a PDA plate. Incubate at 28°C for 4-7 days until sufficient mycelial growth is observed.
-
Inoculum Preparation: From the actively growing PDA plate, transfer several fresh mycelial agar plugs into flasks containing the liquid fermentation medium.
-
Fermentation: Incubate the flasks at 25-28°C on a rotary shaker at 180 rpm for 15-21 days.[8] This extended fermentation period allows for the accumulation of secondary metabolites.
-
Harvesting: After the incubation period, harvest the culture by separating the mycelium from the culture broth via filtration.
Extraction and Purification of Chaetomin
Chaetomin is found in both the mycelium and the culture filtrate. Therefore, both components should be processed to maximize yield. The following protocol is a generalized procedure adapted from methods used for secondary metabolite extraction from Chaetomium species and will require optimization for Chaetomin.[9]
Experimental Protocol: Extraction and Purification
Objective: To isolate and purify Chaetomin from the fungal culture.
Materials:
-
Fungal mycelium and culture filtrate
-
Solvents: Ethyl acetate (B1210297), Acetone, Methanol (B129727) (HPLC grade)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Filtrate Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under reduced pressure using a rotary evaporator to yield a crude extract (Extract F).
-
Mycelium Extraction: Dry the harvested mycelium at 45°C. Grind the dried mycelium into a fine powder. Perform ultrasonic extraction with acetone, followed by ethyl acetate, repeating each solvent extraction three times.[9] Combine the solvent extracts and concentrate under reduced pressure to yield a crude extract (Extract M).
-
Initial Purification (Column Chromatography): Combine Extracts F and M. Adsorb the combined crude extract onto a small amount of silica gel. Prepare a silica gel column and elute with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) of increasing polarity to fractionate the extract.
-
Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing compounds with the expected characteristics of Chaetomin.
-
Final Purification (HPLC): Pool the promising fractions and subject them to further purification using a preparative HPLC system equipped with a C18 column. Use a suitable mobile phase (e.g., a gradient of methanol and water) to isolate pure Chaetomin.
-
Structural Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Quantitative Data
As previously noted, specific yields of Chaetomin from C. globosum are not well-documented in the literature. However, the fungus is known to produce a variety of other metabolites in quantifiable amounts.
| Compound | Fungal Species | Reported Yield | Reference |
| Chaetomin | Chaetomium globosum | Not quantitatively reported | - |
| Chaetomin | Chaetomium cochliodes | Production confirmed, but specific yield not stated. The amount was noted to be significant. | [10] |
| Chaetoglobosin A | Chaetomium globosum W7 | 58.66 mg/L | [8] |
| Chaetoglobosin A | C. globosum W7 (OEX13 mutant) | 298.77 mg/L | [8] |
| Chaetoglobosin C | Chaetomium globosum | 203 µg per five agar plates (at pH 7.01) | [11] |
Visualizations: Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the overall process from fungal cultivation to the isolation of the target metabolite.
Caption: Workflow for Chaetomin production from C. globosum.
Plausible Biosynthetic Pathway of Chaetomin
The biosynthesis of Chaetomin is a complex process involving key enzymes like nonribosomal peptide synthetases (NRPS). The pathway begins with the amino acid tryptophan. The following diagram outlines the plausible biosynthetic route.[12][13]
Caption: Plausible biosynthetic pathway of Chaetomin.
Conclusion
Chaetomium globosum stands as a viable, albeit under-explored, source for the production of the potent antibacterial and cytotoxic compound, Chaetomin. While current research has focused more on its production of chaetoglobosins, the fundamental methodologies for fungal cultivation and metabolite extraction are well-established and applicable to Chaetomin isolation. This guide provides the essential protocols and optimal conditions necessary for researchers to begin this work. Future research should focus on strain improvement and fermentation optimization to enhance Chaetomin yields, which could unlock its full potential as a lead compound in drug development programs. The visualization of the biosynthetic pathway also offers a roadmap for potential synthetic biology approaches to further increase production.
References
- 1. Chaetomium globosum - Wikipedia [en.wikipedia.org]
- 2. library.bustmold.com [library.bustmold.com]
- 3. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Growth and mycotoxin production by Chaetomium globosum is favored in a neutral pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Growth and mycotoxin production by Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]
- 12. Investigation of chetomin as a lead compound and its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Spectroscopic Deep Dive: A Technical Guide to the Analysis of Chaetomin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data of Chaetomin, a mycotoxin produced by fungi of the Chaetomium genus. This document is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development who are working with or investigating this complex natural product. The guide summarizes available quantitative spectroscopic data, outlines detailed experimental protocols for data acquisition, and visualizes the known signaling pathway of Chaetomin.
Spectroscopic Data of Chaetomin and Related Compounds
The following tables summarize the available spectroscopic data for Chaetomin and a closely related compound, Chaetominine. Due to the limited availability of public domain spectroscopic data for Chaetomin, the NMR data for Chaetominine is provided for illustrative purposes.
UV-Vis Spectroscopic Data for Chaetomin
| Wavelength (λmax) | Solvent | Reference |
| 220 nm, 275 nm, 285 nm | Not Specified | [1] |
IR Spectroscopic Data for Chaetomium globosum Extract
| Functional Group | Peak Region (cm⁻¹) |
| Alkyl halides | Not specified |
| Amide | Not specified |
| Alkane | Not specified |
NMR Spectroscopic Data for Chaetominine
Disclaimer: The following ¹H and ¹³C NMR data are for Chaetominine , a cytotoxic alkaloid also produced by Chaetomium sp., and not for Chaetomin. This data is presented here as a reference for a structurally related compound due to the absence of publicly available, detailed NMR data for Chaetomin. The data was recorded in DMSO-d₆.
Table 1.3.1: ¹H NMR Data for Chaetominine (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in a readily tabular format in the searched sources. |
Table 1.3.2: ¹³C NMR Data for Chaetominine (in DMSO-d₆)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| Data not available in a readily tabular format in the searched sources. |
Experimental Protocols
The following sections detail generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard methodologies for the analysis of natural products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation:
-
Dissolve a pure sample of the analyte (e.g., 1-5 mg) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆, CDCl₃, or MeOD).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.
-
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. A larger spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a greater number of scans and a longer relaxation delay are typically required.
-
2D NMR (for structural elucidation):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for piecing together the carbon skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.
-
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a rapid and common method that requires minimal sample preparation.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer.
-
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the electronic absorption properties of the molecule, often indicating the presence of chromophores and conjugated systems.
Methodology:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the pure sample in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0 AU).
-
-
Instrumentation:
-
A dual-beam UV-Vis spectrophotometer.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (typically 1 cm path length). Fill one cuvette with the solvent to be used as a blank and the other with the sample solution.
-
Scan the sample over a wavelength range of approximately 200-800 nm.
-
The instrument will automatically subtract the absorbance of the blank from the sample to generate the UV-Vis spectrum. The wavelengths of maximum absorbance (λmax) are then identified.
-
Signaling Pathway of Chaetomin
Chaetomin is a known inhibitor of the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a key transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia), a condition often found in the microenvironment of solid tumors. By inhibiting this pathway, Chaetomin can suppress tumor growth and survival.
The following diagram illustrates the mechanism of action of Chaetomin in the HIF-1 signaling pathway.
References
Chaetomin: An In-depth Technical Guide on its Core Mechanism of Action as an Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetomin, a mycotoxin produced by fungi of the Chaetomium genus, has long been recognized for its potent biological activities, including anticancer and antibiotic properties. While its mechanism of action as an anticancer agent has been extensively studied, its specific mode of action against bacteria is less defined. This technical guide synthesizes the current understanding of Chaetomin's antibacterial properties, proposing a primary mechanism centered on the induction of oxidative stress through the inhibition of key bacterial enzymes. This document provides a comprehensive overview of its antibacterial spectrum, quantitative data on its efficacy, and detailed experimental protocols to facilitate further research and drug development efforts.
Introduction
First isolated in 1944, Chaetomin is a sulfur-containing mycotoxin belonging to the epidithiodiketopiperazine (ETP) class of natural products.[1][2] Its complex chemical structure is central to its biological activity. While much of the research on Chaetomin and its analogs, such as Chaetocin, has focused on their promising anticancer effects, their initial discovery was rooted in their antibiotic capabilities, particularly against Gram-positive bacteria.[3] This guide will focus on elucidating the core mechanisms that underpin Chaetomin's function as an antibiotic.
Antibacterial Spectrum and Efficacy
Chaetomin exhibits a notable antibacterial activity, with a more pronounced effect on Gram-positive bacteria as compared to Gram-negative bacteria. The outer membrane of Gram-negative bacteria likely presents a permeability barrier, reducing the intracellular concentration and efficacy of the compound.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is a critical measure of an antibiotic's potency. While specific MIC values for pure Chaetomin are not widely reported in recent literature, studies on crude extracts of Chaetomium globosum and related metabolites provide valuable insights into its efficacy.
| Bacterial Species | Strain | Compound/Extract | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | Chaetomium isolate crude extract | 3.9 - 62.5 | [4] |
| Enterococcus faecalis | Clinical Isolate | Chaetomium isolate crude extract | 3.9 - 62.5 | [4] |
| Streptococcus pyogenes | Clinical Isolate | Chaetomium isolate crude extract | 3.9 - 62.5 | [4] |
| Escherichia coli | ATCC 25922 | Chaetomium isolate crude extract | 3.9 - 62.5 | [4] |
| Pseudomonas aeruginosa | Clinical Isolate | Chaetomium isolate crude extract | 3.9 - 62.5 | [4] |
| Staphylococcus aureus | - | Polysaccharide (GCP) from C. globosum | 670 | [5] |
| Escherichia coli | - | Polysaccharide (GCP) from C. globosum | 1750 | [5] |
Core Mechanism of Action: A Multi-pronged Approach
The antibacterial action of Chaetomin is likely multifaceted, with the induction of oxidative stress emerging as a central theme. This is strongly supported by the well-documented mechanism of the closely related compound, Chaetocin, in cancer cells. The proposed mechanisms are detailed below.
Inhibition of Thioredoxin Reductase (TrxR) and Induction of Oxidative Stress
The primary proposed mechanism of Chaetomin's antibacterial activity is the inhibition of bacterial thioredoxin reductase (TrxR). Bacterial TrxR is a crucial enzyme in the thioredoxin system, which is essential for maintaining the redox balance within the cell, DNA synthesis, and defense against oxidative stress.[6]
-
Mechanism of Inhibition: Chaetomin, like other ETPs, is believed to act as a competitive inhibitor of TrxR.[6] Its disulfide bridge can interact with the active site of TrxR, leading to the inactivation of the enzyme.
-
Consequence of Inhibition: Inhibition of TrxR disrupts the thioredoxin system, leading to an accumulation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide. This surge in ROS induces a state of severe oxidative stress within the bacterial cell.
-
Cellular Damage: The excess ROS can damage vital cellular components, including DNA, proteins, and lipids, ultimately leading to bacterial cell death.
Figure 1: Proposed mechanism of Chaetomin-induced oxidative stress.
Disruption of Bacterial Cell Membrane Integrity
Another potential mechanism of action is the disruption of the bacterial cell membrane. A polysaccharide isolated from Chaetomium globosum has been shown to exert its antibacterial effect by increasing the permeability of the inner membrane.[5]
-
Membrane Depolarization: Chaetomin may directly interact with the bacterial cell membrane, causing depolarization and dissipating the membrane potential. This is a critical blow to the cell, as the membrane potential is vital for essential processes like ATP synthesis and nutrient transport.
-
Increased Permeability: The disruption of the membrane leads to increased permeability, allowing the leakage of essential intracellular components and uncontrolled influx of extracellular substances, ultimately leading to cell lysis.
Figure 2: Proposed mechanism of Chaetomin-induced membrane disruption.
Inhibition of Macromolecule Synthesis
While less directly evidenced for Chaetomin itself, the disruption of essential biosynthetic pathways is a common antibiotic mechanism. A polysaccharide from C. globosum has been shown to inhibit the synthesis of whole-cell proteins in Staphylococcus aureus. It is plausible that Chaetomin could also interfere with key processes like protein and DNA synthesis.
-
Protein Synthesis: Chaetomin could potentially bind to bacterial ribosomes or essential enzymes involved in translation, thereby halting protein production.
-
DNA Replication: Interference with enzymes such as DNA gyrase or topoisomerases, which are crucial for DNA replication and repair, could be another mode of action.
Experimental Protocols
To further elucidate the precise antibacterial mechanism of Chaetomin, the following experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Chaetomin stock solution (dissolved in a suitable solvent like DMSO)
-
Spectrophotometer
-
-
Protocol:
-
Prepare a serial two-fold dilution of the Chaetomin stock solution in the microtiter plate using MHB. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without Chaetomin) and a negative control (MHB without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of Chaetomin at which no visible bacterial growth (turbidity) is observed.
-
Figure 3: Workflow for MIC determination.
Assessment of Reactive Oxygen Species (ROS) Production
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) to detect intracellular ROS.
-
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
H2DCFDA solution
-
Chaetomin
-
Fluorometer or fluorescence microscope
-
-
Protocol:
-
Grow bacteria to the mid-logarithmic phase.
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing H2DCFDA (typically 10 µM) and incubate in the dark for 30 minutes at 37°C.
-
Wash the cells to remove excess probe.
-
Resuspend the cells in PBS and treat with various concentrations of Chaetomin.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm at different time points. An increase in fluorescence indicates an increase in intracellular ROS.
-
Bacterial Membrane Potential Assay
This assay utilizes the voltage-sensitive dye DiSC3(5) to monitor changes in bacterial membrane potential.
-
Materials:
-
Bacterial culture
-
HEPES buffer (pH 7.2) with glucose
-
DiSC3(5) dye
-
Chaetomin
-
Valinomycin (as a positive control for depolarization)
-
Fluorometer
-
-
Protocol:
-
Grow bacteria to the mid-logarithmic phase, harvest, and wash with HEPES buffer.
-
Resuspend the cells in HEPES buffer to an OD600 of ~0.05.
-
Add DiSC3(5) to a final concentration of ~1 µM and incubate in the dark until a stable, quenched fluorescence signal is achieved.
-
Add Chaetomin at the desired concentration and monitor the fluorescence intensity over time (Excitation ~622 nm, Emission ~670 nm). An increase in fluorescence indicates membrane depolarization.
-
Use Valinomycin as a positive control to induce complete depolarization.
-
Bacterial Thioredoxin Reductase (TrxR) Activity Assay
This assay measures the activity of bacterial TrxR by monitoring the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).
-
Materials:
-
Purified bacterial TrxR
-
NADPH
-
DTNB
-
Chaetomin
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer with EDTA)
-
Spectrophotometer
-
-
Protocol:
-
In a cuvette, combine the reaction buffer, NADPH, and DTNB.
-
Add the purified bacterial TrxR to initiate the reaction.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the reduction of DTNB.
-
To test for inhibition, pre-incubate the enzyme with various concentrations of Chaetomin before adding the substrates and measure the reaction rate. A decrease in the rate of absorbance change indicates inhibition of TrxR.
-
Conclusion and Future Directions
Chaetomin presents a compelling case as a potential antibacterial agent, particularly against Gram-positive pathogens. The existing evidence strongly suggests a mechanism of action centered on the induction of oxidative stress via the inhibition of the bacterial thioredoxin system, likely complemented by the disruption of cell membrane integrity. Further research is imperative to definitively confirm these mechanisms and to explore other potential intracellular targets. The experimental protocols provided in this guide offer a framework for these future investigations, which will be crucial for the development of Chaetomin and its analogs as next-generation antibiotics. The unique mode of action targeting fundamental cellular processes may also offer a solution to the growing challenge of antibiotic resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of a polysaccharide produced from Chaetomium globosum CGMCC 6882 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of bacterial thioredoxin reductase: an antibiotic mechanism targeting bacteria lacking glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Chaetomin: A Technical Guide to Its Antitumor Properties
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chaetomin, a thiodiketopiperazine natural product derived from fungi of the Chaetomium genus, has emerged as a compound of significant interest in oncology research.[1] Its potent antitumor activities have been demonstrated across a range of cancer models, both in vitro and in vivo.[2] The primary mechanisms of action include the potent inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) signaling and the induction of apoptosis through the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core antitumor properties of Chaetomin, detailing its molecular mechanisms, summarizing its efficacy with quantitative data, outlining key experimental protocols for its evaluation, and visualizing its complex biological interactions through signaling pathway diagrams.
Introduction
Chaetomin is a fungal metabolite characterized by a disulfide-bridged piperazine (B1678402) ring, a feature common to the thiodioxopiperazine class of compounds.[1] Initially studied for its antibiotic properties, recent research has pivoted towards its significant anticancer potential.[1][3] Numerous studies have confirmed that Chaetomin suppresses the proliferation of various tumor cells by modulating multiple signaling pathways involved in cancer progression, including those responsible for apoptosis, cell cycle regulation, angiogenesis, and metastasis.[2] This document serves as a technical resource for researchers exploring Chaetomin as a potential therapeutic agent.
Core Mechanisms of Antitumor Action
Chaetomin exerts its anticancer effects through several distinct but interconnected molecular mechanisms. The most well-documented of these are the inhibition of the HIF-1 hypoxia pathway and the induction of oxidative stress leading to apoptosis.
Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling
Solid tumors often develop hypoxic (low-oxygen) regions, which triggers the activation of the transcription factor HIF-1. HIF-1 is a critical regulator of the cellular response to hypoxia and its overexpression is linked to tumor progression, angiogenesis, and resistance to therapy.[4][5] Chaetomin functions as a potent inhibitor of this pathway.
The mechanism involves Chaetomin disrupting the structure of the CH1 domain of the transcriptional coactivator p300/CBP.[4][6][7] This disruption prevents the crucial interaction between HIF-1α and p300/CBP, thereby attenuating the transcription of hypoxia-inducible genes such as Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase 9 (CA9), which are essential for tumor angiogenesis and survival.[3][4][5][6] Some evidence also suggests Chaetomin may block the Hsp90/HIF-1α pathway by inhibiting the binding interaction between the two proteins.[8][9]
Induction of Apoptosis via Reactive Oxygen Species (ROS)
Chaetomin is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[10][11] A primary mechanism for this is the generation of intracellular Reactive Oxygen Species (ROS).[10][12] While moderate levels of ROS can promote cancer cell proliferation, high levels cause significant cellular damage and trigger apoptosis.[13]
Chaetomin treatment leads to a significant increase in ROS levels, which in turn disrupts the mitochondrial membrane potential.[10] This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of cysteine proteases known as caspases, specifically initiating the activation of caspase-9, which subsequently activates the executioner caspase-3.[10] This process is further regulated by the Bcl-2 family of proteins; Chaetomin upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, further promoting cell death.[10]
Quantitative Data on Antitumor Efficacy
The cytotoxic and antiproliferative effects of Chaetomin have been quantified in numerous studies across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
Table 1: In Vitro Efficacy (IC50) of Chaetomin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Citation |
| A375 | Human Melanoma | Dose-dependent reduction | 24, 48, 72 h | [11] |
| Sk-Mel-28 | Human Melanoma | Dose-dependent reduction | Not specified | [10] |
| Multiple Myeloma (HMCL) | Multiple Myeloma | Varies by cell line | 4 days | [6] |
| HT 1080 | Human Fibrosarcoma | 150 nM (effective dose) | 12 h | [4][5] |
| A549 | Lung Carcinoma | ~33 µM (Curcumin ref.)* | 24 h | [14] |
| CCLP-1 | Intrahepatic Cholangiocarcinoma | Not specified | Not specified | [15] |
| U87MG & T98G | Glioblastoma | Not specified | Not specified | [16] |
*Note: Specific IC50 values for Chaetomin were not consistently available across all reviewed literature; some studies demonstrated dose-dependent effects without reporting a precise IC50. The A549 value is for Curcumin and is provided for context on typical IC50 reporting.[14]
Table 2: In Vivo Efficacy of Chaetomin in Animal Models
| Cancer Model | Animal Model | Treatment Details | Key Outcomes | Citation |
| Melanoma Xenografts | Nude Mice | Not specified | Significant inhibition of tumor growth; reduced PCNA expression; activation of caspase-9/-3. | [10] |
| Hepatoma Grafts | Nude Mice | Not specified | Inhibition of tumor growth; reduced HIF-1α expression and vessel formation. | [3] |
| Spontaneous KrasLA1 Lung Cancer | Mice | Not specified | Markedly decreased tumor formation with no observable toxicity. | [8][9] |
| Flank Xenograft Models | Mice | Not specified | Markedly decreased tumor formation. | [8][9] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section details generalized protocols for key assays used to evaluate the antitumor properties of Chaetomin, based on methodologies described in the cited literature.
In Vitro Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of viability and proliferation.
-
Cell Seeding: Plate cancer cells (e.g., A375, HT 1080) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Expose cells to a range of concentrations of Chaetomin (and a vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[17]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[17]
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.[18]
Apoptosis Quantification (e.g., Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of Chaetomin for a specified time.[17]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the collected cells and wash with cold PBS.[17]
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[19]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis induced by Chaetomin.
In Vivo Tumor Xenograft Model
This model evaluates the antitumor efficacy of a compound in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.[20]
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.[10]
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Treatment: Randomize mice into treatment and control groups. Administer Chaetomin (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume (e.g., using calipers with the formula: (Length x Width²)/2) and monitor animal body weight and overall health regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and perform further analysis, such as immunohistochemistry for proliferation markers (e.g., PCNA) or apoptosis markers (e.g., cleaved caspase-3).[10]
Conclusion
Chaetomin exhibits significant and multifaceted antitumor properties, primarily through the inhibition of the critical HIF-1α survival pathway and the robust induction of ROS-mediated apoptosis. Its efficacy has been demonstrated in a variety of cancer types, including melanoma, multiple myeloma, and fibrosarcoma. The quantitative data from both in vitro and in vivo studies underscore its potential as a lead compound for the development of novel cancer therapeutics. Further research is warranted to optimize its pharmacological properties, fully elucidate its range of molecular targets, and evaluate its potential in clinical settings. This guide provides a foundational technical overview to support and direct such future investigations.
References
- 1. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetocin: A review of its anticancer potentials and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells [inis.iaea.org]
- 6. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chetomin | Hypoxia Inducible Factors (HIF) | Tocris Bioscience [tocris.com]
- 8. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Natural compound chaetocin induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. Chaetocin enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Next-Generation in vivo Modeling of Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Fungicidal Properties of Chaetomin: A Technical Guide for Researchers
An In-depth Examination of the Antifungal Agent Chaetomin and its Efficacy Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetomin, a potent epidithiodiketopiperazine metabolite produced by the fungus Chaetomium globosum, has demonstrated significant fungicidal activity against a broad spectrum of plant pathogens. This technical guide provides a comprehensive overview of the current scientific understanding of Chaetomin's effects, including quantitative data on its efficacy, detailed experimental protocols for its study, and an exploration of its mode of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the development of novel antifungal agents for agricultural applications.
Introduction
The increasing demand for sustainable agricultural practices has spurred research into naturally derived compounds for the management of plant diseases. Chaetomium globosum, a ubiquitous filamentous fungus, is a well-known biological control agent that produces a variety of secondary metabolites with antagonistic properties against plant pathogens.[1][2][3] Among these metabolites, Chaetomin has emerged as a compound of significant interest due to its potent fungicidal effects.[4] This guide will delve into the technical details of Chaetomin's antifungal activity, providing researchers with the necessary information to further investigate and potentially harness its capabilities.
Quantitative Antifungal Activity of Chaetomin
The efficacy of Chaetomin has been quantified against several key plant pathogens. The following table summarizes the available data on its inhibitory concentrations.
| Plant Pathogen | Assay Type | Parameter | Value (µg/mL) | Reference |
| Pythium ultimum | Mycelial Growth Inhibition | EC50 | < 0.1 | [4] |
| Pythium ultimum | Mycelial Growth Inhibition | MIC | 0.25 - 0.5 | [4] |
| Bipolaris sorokiniana | Poisoned Food Technique | - | Significant inhibition at 500 & 1000 | [5] |
| Fusarium graminearum | Poisoned Food Technique | - | Significant inhibition at 500 & 1000 | [5] |
| Macrophomina phaseolina | Poisoned Food Technique | - | Significant inhibition at 500 & 1000 | [5] |
| Rhizoctonia solani | Poisoned Food Technique | - | Significant inhibition at 500 & 1000 | [5] |
Note: EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response. MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a microorganism.
Studies have shown that the ability of different Chaetomium globosum strains to produce Chaetomin in liquid culture correlates with their effectiveness in suppressing Pythium damping-off of sugarbeet.[4] Notably, the inhibitory activity of Chaetomin against the mycelial growth of Pythium ultimum was found to be comparable to the commercial fungicide metalaxyl (B1676325) and five to ten times higher than that of gliotoxin, another epidithiodiketopiperazine antibiotic.[4]
Experimental Protocols
This section provides detailed methodologies for the extraction of Chaetomin and the assessment of its antifungal activity.
Extraction and Purification of Chaetomin from Chaetomium globosum
This protocol is adapted from methodologies used for the extraction of secondary metabolites from Chaetomium species.[5]
Caption: The experimental workflow for the poisoned food technique.
Materials:
-
Purified Chaetomin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri plates
-
Cultures of test plant pathogens
-
Sterile cork borer
Procedure:
-
Prepare a stock solution of Chaetomin in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the Chaetomin stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL). A control set should be prepared with an equivalent amount of DMSO without Chaetomin.
-
Pour the amended and control PDA into sterile Petri plates and allow them to solidify.
-
Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm in diameter) from the edge of an actively growing culture of the test pathogen.
-
Place the mycelial disc in the center of each PDA plate.
-
Incubate the plates at the optimal growth temperature for the specific pathogen until the mycelial growth in the control plate reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of inhibition of mycelial growth using the following formula:
-
Percent Inhibition = [(C - T) / C] x 100
-
Where:
-
C = Average diameter of the colony in the control plate
-
T = Average diameter of the colony in the treated plate
-
-
Mechanism of Action
The precise molecular targets and signaling pathways affected by Chaetomin in plant pathogenic fungi are not yet fully elucidated. However, as an epidithiodiketopiperazine (ETP), its fungicidal activity is believed to be primarily mediated by the disulfide bridge in its structure.
Proposed Mechanism of Action for Epidithiodiketopiperazines
Caption: A diagram illustrating the proposed antifungal mechanism of Chaetomin.
The disulfide bond is a key feature of ETPs and is crucial for their biological activity. This bond can undergo redox cycling within the cell, leading to the generation of reactive oxygen species (ROS). The accumulation of ROS creates oxidative stress, which can damage cellular components such as lipids, proteins, and DNA.
Furthermore, the disulfide bridge can react with the thiol groups of cysteine residues in proteins. This covalent modification can lead to the inactivation of essential enzymes and disruption of protein function, thereby interfering with vital cellular processes and ultimately leading to fungal cell death. While the broader mechanism of ETPs is understood, the specific downstream signaling pathways in plant pathogens that are most sensitive to Chaetomin remain an important area for future research.
Conclusion and Future Directions
Chaetomin, a secondary metabolite from Chaetomium globosum, exhibits potent fungicidal activity against a range of important plant pathogens. This technical guide has provided a summary of the available quantitative data, detailed experimental protocols for its study, and an overview of its likely mechanism of action.
For researchers and drug development professionals, Chaetomin represents a promising lead compound for the development of new bio-based fungicides. Future research should focus on:
-
Expanding the quantitative data: Determining the EC50 and MIC values of pure Chaetomin against a wider array of economically important plant pathogens.
-
Elucidating the specific mechanism of action: Identifying the precise molecular targets and signaling pathways within fungal cells that are disrupted by Chaetomin. Techniques such as transcriptomics and proteomics could be employed to understand the global cellular response to Chaetomin treatment.
-
Optimizing production and formulation: Developing cost-effective methods for the large-scale production of Chaetomin and formulating it into stable and effective products for field application.
By addressing these research areas, the full potential of Chaetomin as a valuable tool in sustainable agriculture can be realized.
References
- 1. Antifungal activity against plant pathogenic fungi of chaetoviridins isolated from Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]
- 5. Activation of stress signalling pathways enhances tolerance of fungi to chemical fungicides and antifungal proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Bioactivities of Chaetomin: A Comprehensive Review for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fungal metabolite Chaetomin, primarily produced by species of the genus Chaetomium, has emerged as a molecule of significant interest in the scientific community. Possessing a unique epidithiodiketopiperazine structure, Chaetomin and its analogues exhibit a broad spectrum of potent biological activities, including robust anticancer and antimicrobial properties. This technical guide provides a comprehensive literature review of the bioactivities of Chaetomin, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.
Anticancer and Cytotoxic Activities
Chaetomin and its derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The primary mechanism of its anticancer action is attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of crucial cellular processes.
Quantitative Cytotoxicity Data
The cytotoxic potential of Chaetomin and related compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of the cell population's metabolic activity. A summary of reported IC50 values for various Chaetomin-related compounds against different cancer cell lines is presented in Table 1.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Flavipin | A549 (Lung Carcinoma) | 9.89 µg/mL | [1] |
| Flavipin | HT-29 (Colorectal Adenocarcinoma) | 18 µg/mL | [1] |
| Flavipin | MCF-7 (Breast Adenocarcinoma) | 54 µg/mL | [1] |
| 6-formamide-chetomin | HeLa (Cervical Cancer) | 21.6-27.1 nM | |
| 6-formamide-chetomin | SGC-7901 (Gastric Cancer) | 21.6-27.1 nM | |
| 6-formamide-chetomin | A549 (Lung Carcinoma) | 21.6-27.1 nM | |
| Chaetoglobosin V | KB (Oral Epidermoid Carcinoma) | 18-30 µg/mL | |
| Chaetoglobosin V | K562 (Chronic Myelogenous Leukemia) | 18-30 µg/mL | |
| Chaetoglobosin V | MCF-7 (Breast Adenocarcinoma) | 18-30 µg/mL | |
| Chaetoglobosin V | HepG2 (Hepatocellular Carcinoma) | 18-30 µg/mL | |
| Chaetoglobosin W | KB (Oral Epidermoid Carcinoma) | 18-30 µg/mL | |
| Chaetoglobosin W | K562 (Chronic Myelogenous Leukemia) | 18-30 µg/mL | |
| Chaetoglobosin W | MCF-7 (Breast Adenocarcinoma) | 18-30 µg/mL | |
| Chaetoglobosin W | HepG2 (Hepatocellular Carcinoma) | 18-30 µg/mL |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Chaetomin compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in complete medium until they reach 80-90% confluency.
-
Trypsinize the cells, centrifuge, and resuspend in fresh medium to a concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the Chaetomin compound in serum-free medium from a stock solution in DMSO.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using appropriate software.
-
Signaling Pathways in Anticancer Activity
Chaetomin exerts its anticancer effects by modulating several key signaling pathways.
One of the well-documented mechanisms involves the induction of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis. Chaetocin, a compound from Chaetomium, has been shown to induce ROS-dependent apoptosis in glioma cells through the activation of the ATM-YAP1 axis and JNK-dependent inhibition of glucose metabolism.
Caption: ROS-mediated apoptotic pathway induced by Chaetomin.
The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, cell survival, and proliferation, and its dysregulation is often implicated in cancer. Flavipin, isolated from an endophytic Chaetomium globosum, has been shown to down-regulate NF-κB, contributing to its pro-apoptotic effects.[1]
Caption: Inhibition of the NF-κB signaling pathway by Chaetomin.
Antimicrobial Activities
Chaetomin and extracts from Chaetomium species exhibit broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The antimicrobial efficacy is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. A summary of reported MIC values is presented in Table 2.
| Compound/Extract | Microorganism | MIC Value | Reference |
| Chloroformic extract of C. globosum | Klebsiella pneumoniae 1 | 0.05 mg/mL | |
| Chloroformic extract of C. globosum | Staphylococcus epidermidis | 0.05 mg/mL | |
| Chloroformic extract of C. globosum | Staphylococcus aureus | 0.1 mg/mL | |
| Chloroformic extract of C. globosum | Salmonella typhimurium 2 | 0.1 mg/mL | |
| Chloroformic extract of C. globosum | Enterococcus faecalis | 0.5 mg/mL | |
| Chloroformic extract of C. globosum | Candida albicans | 0.5 mg/mL | |
| Chloroformic extract of C. globosum | MRSA | 1 mg/mL | |
| Chloroformic extract of C. globosum | Klebsiella pneumoniae 2 | 5 mg/mL | |
| Chloroformic extract of C. globosum | Shigella flexneri | 5 mg/mL | |
| Chloroformic extract of C. globosum | Salmonella typhimurium 1 | 5 mg/mL | |
| 6-formamide-chetomin | Escherichia coli | 0.78 µg/mL | |
| 6-formamide-chetomin | Staphylococcus aureus | 0.78 µg/mL | |
| 6-formamide-chetomin | Salmonella typhimurium ATCC 6539 | 0.78 µg/mL | |
| 6-formamide-chetomin | Enterococcus faecalis | 0.78 µg/mL |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Chaetomin compound (dissolved in a suitable solvent)
-
Sterile 96-well microplates
-
Inoculating loop or sterile swabs
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the microorganism on an appropriate agar (B569324) plate overnight.
-
Pick several colonies and suspend them in sterile broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of the Compound:
-
Prepare a stock solution of the Chaetomin compound.
-
In a 96-well plate, add 100 µL of broth to all wells.
-
Add 100 µL of the compound stock solution to the first well and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL.
-
Include a growth control well (inoculum without the compound) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Extraction and Purification of Chaetomin
The isolation of Chaetomin from fungal cultures is a critical first step for its characterization and bioactivity screening.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Chaetomin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chaetomin is a mycotoxin produced by several species of the fungal genus Chaetomium, notably Chaetomium cochliodes and Chaetomium globosum. It exhibits potent antibacterial and anticancer properties, making it a molecule of significant interest for drug development. The primary mechanism of its anticancer activity involves the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway and the induction of apoptosis. This document provides a detailed protocol for the isolation and purification of chaetomin from fungal cultures, compiled from established methodologies. It covers fungal cultivation, extraction of the crude product, and a multi-step purification process. Additionally, it outlines the key signaling pathways affected by chaetomin.
Fungal Strain and Culture
Several species of Chaetomium are known to produce chaetomin and other bioactive compounds. Chaetomium cochliodes and Chaetomium globosum are commonly used for chaetomin production.[1][2] The optimal medium for fungal growth and chaetomin production is a Czapek-Dox medium supplemented with a nitrogen source like corn steep liquor or yeast extract.[1] Solid-state fermentation on a rice medium is also a viable method for producing chaetomin-related metabolites.[3][4]
Table 1: Fungal Culture Parameters
| Parameter | Value | Reference |
| Fungal Species | Chaetomium cochliodes, Chaetomium globosum | [1][2] |
| Culture Medium | Czapek-Dox with corn steep liquor or yeast extract | [1] |
| Incubation Temperature | 28 °C | [1] |
| Incubation Time | 10 - 28 days | [1][3] |
Experimental Protocols
I. Fungal Cultivation (Liquid Culture)
-
Medium Preparation: Prepare a Czapek-Dox liquid medium and supplement it with either corn steep liquor or yeast extract. Dispense the medium into shallow layers in flasks to ensure adequate aeration.
-
Sterilization: Sterilize the medium by autoclaving.
-
Inoculation: Inoculate the sterilized medium with a pure culture of Chaetomium cochliodes or Chaetomium globosum.
-
Incubation: Incubate the flasks at 28°C for 10 to 15 days.[1] Chaetomin is produced in the mycelium and secreted into the medium.[1]
II. Extraction of Chaetomin
Chaetomin can be extracted from both the fungal mycelium and the culture filtrate. The majority of chaetomin is found within the mycelium.[1]
-
Separation of Mycelium and Filtrate: After incubation, separate the mycelium from the liquid medium by filtration.
-
Extraction from Mycelium:
-
Collect the mycelium and extract it three times with acetone (B3395972) at room temperature.[1] Each extraction should be for 24 hours.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure to yield a crude extract. From a typical extraction, 1.0 to 1.5 g of crude chaetomin can be obtained.[1]
-
-
Extraction from Culture Filtrate:
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297).[1]
-
Combine the ethyl acetate extracts and concentrate under reduced pressure.
-
III. Purification of Chaetomin
A multi-step purification process is required to obtain pure chaetomin from the crude extract.
-
Solvent Washing:
-
Wash the concentrated extract three times with a 5% sodium bicarbonate solution.
-
Subsequently, wash three times with a 5% sodium carbonate solution.
-
Finally, wash with water until the extract is neutral.[1]
-
-
Petroleum Ether Treatment: Treat the washed extract with petroleum ether to remove nonpolar impurities.[1]
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Subject the extract to column chromatography on silica gel. Elute with a gradient of chloroform (B151607) and methanol (B129727) to separate fractions based on polarity.[3]
-
Sephadex LH-20 Chromatography: Further purify the chaetomin-containing fractions using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective in removing pigments and other impurities.[3]
-
Semi-preparative HPLC: The final purification is achieved using semi-preparative reversed-phase High-Performance Liquid Chromatography (HPLC).[5]
-
Table 2: HPLC Purification Parameters for Chaetomin-related Compounds
| Parameter | Value | Reference |
| Column | C18, 250 x 10 mm, 5 µm | [5] |
| Mobile Phase | Acetonitrile and Water Gradient | [5] |
| Flow Rate | 3.0 mL/min | [5] |
| Detection | UV at ~220 nm and 280-290 nm | [5] |
Experimental Workflow
Caption: Workflow for Chaetomin Isolation and Purification.
Signaling Pathways Affected by Chaetomin
Chaetomin exerts its biological effects, particularly its anticancer activity, by modulating key cellular signaling pathways.
HIF-1α Signaling Pathway
Under hypoxic conditions, a common feature of the tumor microenvironment, the transcription factor HIF-1α is stabilized. It then translocates to the nucleus, dimerizes with HIF-1β, and recruits the co-activator p300 to initiate the transcription of genes involved in angiogenesis, cell survival, and metabolism, such as VEGF and CA9.[3][4] Chaetomin disrupts the interaction between HIF-1α and p300 by binding to the CH1 domain of p300.[4][5] This inhibition of the HIF-1α/p300 complex formation prevents the transcription of HIF-1α target genes, thereby exerting anti-tumor effects.[3][4]
Caption: Chaetomin's Inhibition of the HIF-1α Signaling Pathway.
Intrinsic Apoptosis Pathway
Chaetomin and the related compound chaetocin (B1668567) have been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[2] This process is initiated by an increase in intracellular reactive oxygen species (ROS).[2] The accumulation of ROS leads to a disruption of the mitochondrial membrane potential and an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift promotes the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, an initiator caspase.[6][7] Caspase-9, in turn, activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell, leading to apoptosis.[2][6]
Caption: Chaetomin-Induced Intrinsic Apoptosis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
Application Note: Quantification of Chaetomin using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetomin is a mycotoxin produced by various species of the Chaetomium fungus, notably Chaetomium globosum. It exhibits a range of biological activities, including potent anticancer and antibiotic properties. The mechanism of its anticancer effects involves the inhibition of hypoxia-inducible factor-1α (HIF-1α), interference with the PI3K/Akt signaling pathway, and induction of reactive oxygen species (ROS), which can lead to cell cycle arrest and apoptosis.[1][2][3][4][5] Accurate and reliable quantification of chaetomin is crucial for research into its therapeutic potential, for quality control in fermentation processes, and for toxicological assessments. This application note provides a detailed protocol for the quantification of chaetomin in fungal extracts using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.
Experimental Protocols
Sample Preparation from Fungal Culture
This protocol describes the extraction of chaetomin from a liquid culture of a chaetomin-producing fungal strain.
Materials:
-
Fungal culture broth
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Extraction:
-
Harvest the fungal culture broth.
-
Perform a liquid-liquid extraction by mixing the culture filtrate with an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the upper organic (ethyl acetate) layer.
-
Repeat the extraction process two more times to ensure complete extraction of chaetomin.
-
-
Drying and Concentration:
-
Pool the ethyl acetate extracts and dry over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract to dryness using a rotary evaporator at a temperature below 45°C.
-
-
Sample Reconstitution:
-
Dissolve the dried extract in a known volume of methanol.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to analysis.
-
HPLC Method for Chaetomin Quantification
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |
| Mobile Phase A | HPLC-grade water |
| Mobile Phase B | HPLC-grade acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 290 nm[6] |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Note: The gradient program is a starting point and may require optimization based on the specific column and HPLC system used.
Preparation of Standard Solutions
Materials:
-
Chaetomin analytical standard
-
Methanol (HPLC grade)
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of chaetomin standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC method validation. These are representative values and should be determined experimentally for each specific application.
Table 1: Chaetomin Calibration Curve Data (Example)
| Concentration (µg/mL) | Peak Area |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Method Validation Parameters (Representative Values)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
| Retention Time | Approximately 12.2 min |
Visualizations
Experimental Workflow
Caption: Experimental workflow for chaetomin quantification.
Chaetomin's Anticancer Signaling Pathway
Caption: Simplified signaling pathway of chaetomin's anticancer activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Using Chaetomin as a Molecular Probe in Hypoxia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, a condition of low oxygen tension, is a hallmark of the microenvironment of solid tumors and is implicated in tumor progression, metastasis, and resistance to therapy. A key mediator of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1 (HIF-1). HIF-1 is a heterodimeric transcription factor composed of an oxygen-labile α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under hypoxic conditions, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as Vascular Endothelial Growth Factor (VEGF) and Carbonic Anhydrase IX (CA9).
Chaetomin, a mycotoxin produced by Chaetomium species, has emerged as a potent and specific molecular probe for studying the HIF-1 signaling pathway. It functions by disrupting the crucial interaction between HIF-1α and its transcriptional co-activator, p300/CBP.[1][2] This inhibition is achieved by Chaetomin binding to the CH1 domain of p300, thereby preventing the recruitment of the transcriptional machinery to HIF-1 target genes.[1] This specific mechanism of action makes Chaetomin an invaluable tool for elucidating the role of the HIF-1 pathway in various physiological and pathological processes. Some studies also suggest that Chaetomin can inhibit the Hsp90/HIF-1α pathway.[3]
These application notes provide detailed protocols for utilizing Chaetomin as a molecular probe to investigate the HIF-1 signaling pathway in cancer cells under hypoxic conditions.
Data Presentation
Table 1: Inhibitory Concentration (IC50) of Chaetomin in Various Cancer Cell Lines under Hypoxia
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions | Reference |
| Human Myeloma Cell Lines (HMCL) | Multiple Myeloma | 4.1 (median) | 4-day culture, viability assessed by CellTiter-Glo | [1] |
| HT 1080 | Human Fibrosarcoma | ~150 (effective dose for maximum HRE suppression) | 16-hour treatment, EGFP-HRE reporter assay | [2][4] |
| H1299 | Non-Small Cell Lung Cancer | Micromolar range for monolayer, Nanomolar range for spheroids | 24-hour treatment for monolayer, longer for spheroids | [3] |
| H460 | Non-Small Cell Lung Cancer | Micromolar range for monolayer, Nanomolar range for spheroids | 24-hour treatment for monolayer, longer for spheroids | [3] |
Table 2: Dose-Dependent Effect of Chaetomin on HIF-1 Target Gene Expression in HT 1080 Human Fibrosarcoma Cells under Hypoxia (0.1% O₂)
| Treatment | VEGF mRNA Expression (% of Hypoxic Control) | CA9 mRNA Expression (% of Hypoxic Control) | Reference |
| Hypoxia + Vehicle | 100% | 100% | [2] |
| Hypoxia + Chaetomin (150 nM) | 39.6 ± 16.0% | 44.4 ± 7.2% | [2] |
Mandatory Visualization
References
- 1. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Anwendung von Chaetomin in der Untersuchung von Krebszelllinien: Detaillierte Anwendungshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einleitung
Chaetomin ist ein Mykotoxin, das aus Pilzen der Gattung Chaetomium isoliert wird. Jüngste Forschungen haben sein vielversprechendes Potenzial als Antikrebsmittel aufgezeigt. Seine Wirkung beruht in erster Linie auf der Hemmung des Hypoxie-induzierbaren Faktor 1-alpha (HIF-1α), einem Schlüsseltranskriptionsfaktor, der bei der Anpassung von Tumorzellen an hypoxische Bedingungen, der Angiogenese und dem Zellüberleben eine entscheidende Rolle spielt. Chaetomin stört die Interaktion zwischen HIF-1α und seinem Koaktivator p300, was zu einer verminderten Transkription von HIF-1α-Zielgenen führt.[1] Darüber hinaus wurde gezeigt, dass Chaetomin in verschiedenen Krebszelllinien Apoptose (programmierter Zelltod) durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) und die Aktivierung des intrinsischen mitochondrialen Signalwegs induziert. Diese Anwendungshinweise bieten einen detaillierten Überblick über die Mechanismen von Chaetomin und stellen Protokolle für Schlüsselversuche zur Untersuchung seiner Antikrebswirkung in Zellkulturmodellen bereit.
Wirkmechanismus
Der primäre Wirkmechanismus von Chaetomin in Krebszellen umfasst zwei Hauptpfade: die Hemmung von HIF-1α und die Induktion von Apoptose.
1. HIF-1α-Hemmung: Unter hypoxischen Bedingungen, die in soliden Tumoren häufig vorkommen, wird HIF-1α stabilisiert und bindet an den Koaktivator p300. Dieser Komplex initiiert die Transkription von Genen, die das Überleben der Tumorzellen, die Angiogenese und die Metastasierung fördern. Chaetomin bindet an HIF-1α und verhindert dessen Assoziation mit p300, wodurch diese Überlebensmechanismen effektiv blockiert werden.[1]
2. Apoptose-Induktion: Chaetomin induziert Apoptose durch die Erzeugung von reaktiven Sauerstoffspezies (ROS) in den Krebszellen.[2] Ein erhöhter ROS-Spiegel führt zu einer Störung des mitochondrialen Membranpotenzials. Dies wiederum hat die Freisetzung von Cytochrom c aus den Mitochondrien ins Zytosol zur Folge. Cytochrom c aktiviert dann eine Kaskade von Caspasen, insbesondere Caspase-9 und Caspase-3, die als zentrale Vollstrecker der Apoptose fungieren.[3] Dieser Prozess wird durch die Hochregulierung des pro-apoptotischen Proteins Bax und die Herunterregulierung des anti-apoptotischen Proteins Bcl-2 weiter verstärkt.[1][3]
Abbildung 1: Signalwege, die durch Chaetomin beeinflusst werden.
Quantitative Datenzusammenfassung
Die zytotoxische und pro-apoptotische Aktivität von Chaetomin wurde in verschiedenen Krebszelllinien untersucht. Die folgende Tabelle fasst die halbmaximale Hemmkonzentration (IC50) und andere quantitative Daten zusammen.
| Zelllinie | Krebstyp | IC50-Wert (nM) | Behandlungsdauer (h) | Anmerkungen |
| A375 | Melanom | ~23 | 24 | Dosis- und zeitabhängige Reduktion der Proliferation.[4] |
| A375 | Melanom | ~19 | 48 | Dosis- und zeitabhängige Reduktion der Proliferation.[4] |
| A375 | Melanom | ~21 | 72 | Dosis- und zeitabhängige Reduktion der Proliferation.[4] |
| K562 | Leukämie | 35 | 48 | Signifikante Induktion von Apoptose.[3] |
| A549 | Lungenkrebs | 54.3 | 36 | Induziert Apoptose und DNA-Schäden durch ROS.[5] |
| HT 1080 | Fibrosarkom | 150 | 16 | Reduziert die hypoxische Radioresistenz.[6][7] |
| U87MG | Glioblastom | 500 (in Kombination) | 6 | Verstärkt TRAIL-induzierte Apoptose.[2] |
| T98G | Glioblastom | 500 (in Kombination) | 6 | Verstärkt TRAIL-induzierte Apoptose.[2] |
Tabelle 1: IC50-Werte von Chaetomin in verschiedenen Krebszelllinien.
| Zelllinie | Behandlung | Apoptotische Zellen (%) | Anmerkungen |
| K562 | 100 nM Chaetomin für 48h | >60% | Dosis- und zeitabhängiger Anstieg der Apoptoserate.[3] |
| U87MG | 500 nM Chaetomin + TRAIL | 12.5% (Sub-G1) | Signifikanter Anstieg im Vergleich zur Kontrolle (2.8%).[2] |
| T98G | 500 nM Chaetomin + TRAIL | 18.4% (Sub-G1) | Signifikanter Anstieg im Vergleich zur Kontrolle (1.8%).[2] |
Tabelle 2: Induktion von Apoptose durch Chaetomin.
| Zelllinie | Behandlung | Caspase-3 Aktivität (fach-Zunahme) | Caspase-9 Aktivität (fach-Zunahme) |
| K562 | 25 nM Chaetomin | 2.5 | 2.1 |
| K562 | 50 nM Chaetomin | 5.5 | 4.3 |
| K562 | 100 nM Chaetomin | 8.8 | 5.6 |
Tabelle 3: Caspase-Aktivierung durch Chaetomin in K562-Zellen.[3]
Experimentelle Protokolle
Die folgenden Protokolle beschreiben die wichtigsten Methoden zur Untersuchung der Wirkung von Chaetomin auf Krebszelllinien.
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf.
Zellviabilitäts-Assay (MTT-Assay)
Dieser Assay misst die metabolische Aktivität von Zellen, die ein Indikator für die Zellviabilität ist.
Materialien:
-
Krebszelllinien
-
96-Well-Platten
-
Kulturmedium (z.B. DMEM oder RPMI-1640) mit 10% fötalem Kälberserum (FCS)
-
Chaetomin-Stammlösung (in DMSO)
-
MTT-Lösung (5 mg/ml in PBS)
-
DMSO (Dimethylsulfoxid)
-
Plattenlesegerät (Spektralphotometer)
Protokoll:
-
Zellen aussäen: Säen Sie die Zellen in einer Dichte von 5 x 10³ bis 1 x 10⁴ Zellen pro Well in 100 µl Kulturmedium in eine 96-Well-Platte aus. Inkubieren Sie die Platte über Nacht bei 37°C und 5% CO₂.
-
Behandlung: Bereiten Sie serielle Verdünnungen von Chaetomin im Kulturmedium vor. Entfernen Sie das Medium aus den Wells und fügen Sie 100 µl der Chaetomin-Verdünnungen hinzu. Fügen Sie auch eine Vehikelkontrolle (DMSO in Medium) und eine unbehandelte Kontrolle hinzu.
-
Inkubation: Inkubieren Sie die Platte für die gewünschten Zeiträume (z.B. 24, 48, 72 Stunden) bei 37°C und 5% CO₂.
-
MTT-Zugabe: Fügen Sie 10 µl der MTT-Lösung zu jedem Well hinzu und inkubieren Sie die Platte für weitere 3-4 Stunden bei 37°C. Lebende Zellen reduzieren das gelbe MTT zu violetten Formazan-Kristallen.
-
Solubilisierung: Entfernen Sie das Medium vorsichtig und fügen Sie 100 µl DMSO zu jedem Well hinzu, um die Formazan-Kristalle aufzulösen. Schwenken Sie die Platte vorsichtig für 10-15 Minuten.
-
Messung: Messen Sie die Extinktion bei 570 nm mit einem Plattenlesegerät.
-
Analyse: Berechnen Sie die prozentuale Zellviabilität im Vergleich zur unbehandelten Kontrolle. Erstellen Sie eine Dosis-Wirkungs-Kurve, um den IC50-Wert zu bestimmen.
Apoptose-Assay (Annexin V-FITC / Propidiumiodid-Färbung)
Dieser Assay unterscheidet zwischen lebenden, früh apoptotischen, spät apoptotischen und nekrotischen Zellen.
Materialien:
-
Behandelte und unbehandelte Zellen
-
Annexin V-FITC Apoptosis Detection Kit (enthält Annexin V-FITC, Propidiumiodid (PI) und Bindungspuffer)
-
Durchflusszytometer
Protokoll:
-
Zellernte: Ernten Sie die Zellen (sowohl adhärente als auch schwimmende) nach der Behandlung mit Chaetomin. Waschen Sie die Zellen zweimal mit eiskaltem PBS.
-
Resuspendierung: Resuspendieren Sie das Zellpellet in 100 µl 1x Bindungspuffer, sodass die Zellkonzentration etwa 1 x 10⁶ Zellen/ml beträgt.
-
Färbung: Fügen Sie 5 µl Annexin V-FITC und 5 µl PI (oder gemäß den Anweisungen des Kits) zur Zellsuspension hinzu. Mischen Sie vorsichtig und inkubieren Sie für 15 Minuten bei Raumtemperatur im Dunkeln.
-
Verdünnung: Fügen Sie 400 µl 1x Bindungspuffer zu jeder Probe hinzu.
-
Analyse: Analysieren Sie die Proben sofort mit einem Durchflusszytometer.
-
Lebende Zellen: Annexin V-negativ / PI-negativ
-
Früh apoptotische Zellen: Annexin V-positiv / PI-negativ
-
Spät apoptotische/nekrotische Zellen: Annexin V-positiv / PI-positiv
-
Western Blot zur Detektion von HIF-1α und Apoptose-Markern
Diese Technik wird verwendet, um die Expression spezifischer Proteine nachzuweisen und zu quantifizieren.
Materialien:
-
Behandelte und unbehandelte Zellen
-
RIPA-Puffer mit Protease- und Phosphatase-Inhibitoren
-
BCA-Protein-Assay-Kit
-
SDS-PAGE-Gele
-
PVDF-Membran
-
Blockierpuffer (z.B. 5% Magermilch in TBST)
-
Primäre Antikörper (gegen HIF-1α, Bcl-2, Bax, gespaltene Caspase-3, β-Aktin als Ladekontrolle)
-
HRP-konjugierte sekundäre Antikörper
-
Chemilumineszenz-Detektionsreagenz (ECL)
-
Imaging-System
Protokoll:
-
Zelllyse: Lysieren Sie die Zellen in eiskaltem RIPA-Puffer. Zentrifugieren Sie die Lysate, um Zelltrümmer zu entfernen, und sammeln Sie den Überstand.
-
Proteinkonzentration bestimmen: Messen Sie die Proteinkonzentration mit dem BCA-Assay.
-
Probenvorbereitung: Mischen Sie gleiche Proteinmengen (z.B. 20-40 µg) mit Laemmli-Probenpuffer und denaturieren Sie sie durch Erhitzen.
-
Gelelektrophorese: Trennen Sie die Proteine auf einem SDS-PAGE-Gel.
-
Proteintransfer: Übertragen Sie die Proteine vom Gel auf eine PVDF-Membran.
-
Blockierung: Blockieren Sie die Membran für 1 Stunde bei Raumtemperatur in Blockierpuffer.
-
Inkubation mit primärem Antikörper: Inkubieren Sie die Membran mit dem verdünnten primären Antikörper über Nacht bei 4°C.
-
Waschen: Waschen Sie die Membran dreimal für jeweils 5-10 Minuten mit TBST.
-
Inkubation mit sekundärem Antikörper: Inkubieren Sie die Membran mit dem HRP-konjugierten sekundären Antikörper für 1 Stunde bei Raumtemperatur.
-
Waschen: Wiederholen Sie den Waschschritt.
-
Detektion: Inkubieren Sie die Membran mit ECL-Reagenz und visualisieren Sie die Proteinbanden mit einem Imaging-System.
-
Analyse: Quantifizieren Sie die Bandenintensitäten und normalisieren Sie sie auf die Ladekontrolle.
Wichtiger Hinweis für die HIF-1α-Detektion: HIF-1α ist unter normoxischen Bedingungen sehr instabil. Die Probenvorbereitung muss schnell und auf Eis erfolgen. Für eine zuverlässige Detektion wird die Verwendung von Kernextrakt anstelle von Gesamtzellysat empfohlen, da stabilisiertes HIF-1α in den Zellkern transloziert.[8][9]
Fazit
Chaetomin zeigt eine signifikante Antikrebswirkung in einer Vielzahl von Krebszelllinien, die hauptsächlich auf seiner Fähigkeit beruht, den HIF-1α-Signalweg zu hemmen und Apoptose zu induzieren. Die vorgestellten Protokolle bieten eine solide Grundlage für Forscher, um die zellulären und molekularen Effekte von Chaetomin weiter zu untersuchen. Die quantitativen Daten unterstreichen sein Potenzial als Leitstruktur für die Entwicklung neuer Krebstherapeutika, insbesondere für Tumoren, die durch Hypoxie und eine Überexpression von HIF-1α gekennzeichnet sind.
References
- 1. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetocin enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells [mdpi.com]
- 5. Natural compound chaetocin induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.novusbio.com [resources.novusbio.com]
- 9. resources.novusbio.com [resources.novusbio.com]
Chaetomin: A Promising Biocontrol Agent Against Phytopathogenic Fungi - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetomium, a genus of filamentous fungi, has emerged as a significant source of bioactive secondary metabolites with potent antifungal properties. Among these, Chaetomin and other compounds produced by species like Chaetomium globosum have demonstrated considerable efficacy in controlling a wide range of plant diseases caused by phytopathogenic fungi. This document provides detailed application notes, experimental protocols, and an overview of the mechanisms of action, including the induction of plant defense signaling pathways. The information is intended to guide researchers in the evaluation and potential development of Chaetomin-based biocontrol agents.
The antagonistic action of Chaetomium species against plant pathogens is multifaceted, involving antibiosis through the production of secondary metabolites, mycoparasitism, and the induction of systemic resistance in the host plant.[1][2] These attributes make Chaetomium and its metabolites attractive alternatives to synthetic fungicides, offering a more sustainable approach to disease management in agriculture.
Data Presentation: Efficacy of Chaetomin and Chaetomium Species
The following tables summarize the quantitative data on the antifungal activity of Chaetomin and Chaetomium globosum against various phytopathogenic fungi, based on in vitro assays and field trials.
Table 1: In Vitro Antifungal Activity of Chaetomin and Related Compounds
| Compound/Extract | Target Pathogen | Assay Type | Efficacy | Reference |
| Chaetoviridin A | Magnaporthe grisea | MIC | 1.23 µg/mL | [3] |
| Chaetoviridin A | Pythium ultimum | MIC | 1.23 µg/mL | [3] |
| Chaetoviridin A | Sclerotinia sclerotiorum | EC50 | 1.97 µg/mL | [3] |
| Chaetoviridin A | Pyricularia oryzae | MIC | 2.5 µg/mL | [3] |
| Chaetoglobosin | Bipolaris sorokiniana | Mycelial Growth Inhibition | Significant suppression at 500 and 1000 ppm | [4] |
| Chaetomin | Bipolaris sorokiniana | Mycelial Growth Inhibition | Maximum inhibition at 1000 ppm (13mm colony diameter vs. 69mm in control) | [4] |
| Chaetoglobosins (2, 6, 7, 9) | Botrytis cinerea | EC50 | < 10 µg/mL | [5] |
| Chaetoglobosin (most potent) | Botrytis cinerea | EC50 | 0.40 µg/mL | [5] |
| C. globosum & C. cupreum extracts | Phytophthora nicotianae | Mycelial Growth Inhibition | ED50: 2.6-101.4 µg/mL | [1] |
Table 2: Biocontrol Efficacy of Chaetomium globosum in Greenhouse and Field Trials
| Application Method | Target Disease | Host Plant | Efficacy | Reference |
| Seed coating with spore suspension | Fusarium Crown Rot (Fusarium pseudograminearum) | Wheat | 25.9–73.1% disease control; 3.2–11.9% yield increase | [6][7] |
| Tuber, soil, and foliar application | Late Blight (Phytophthora infestans) | Potato | 20-40% reduction in disease index; enhanced tuber yield (28.3 t/ha vs 16.0 t/ha in control) | [8] |
| Spore application to seedlings | Root Rot (Phytophthora nicotianae) | Pomelo | 66-71% reduction in root rot; 72-85% increase in plant weight | [1] |
| Biopellet and biopowder formulation (Ketomium®) | Tomato Wilt (Fusarium oxysporum f. sp. lycopersici) | Tomato | Disease incidence reduced to 14.5-16% from 23.5-25.55% in control | [9] |
Experimental Protocols
In Vitro Antifungal Activity Assay (Broth Microdilution Method)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][10]
a. Materials:
-
Chaetomin or purified extract
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Sterile 96-well microtiter plates
-
Appropriate liquid culture medium for the target fungus (e.g., Potato Dextrose Broth - PDB, RPMI 1640)
-
Target phytopathogenic fungal culture
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
Spectrophotometer or microplate reader
b. Protocol:
-
Fungal Inoculum Preparation:
-
Culture the target fungus on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar - PDA) until sporulation.
-
Harvest spores by flooding the plate with sterile saline-Tween 80 solution and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to a final density of approximately 1 x 10⁶ CFU/mL using a hemocytometer.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of Chaetomin in DMSO.
-
Perform serial two-fold dilutions of the stock solution in the culture medium within the 96-well plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the diluted compound.
-
Include a positive control (inoculum with medium and DMSO, no compound) and a negative control (medium only).
-
Incubate the plates at the optimal temperature for the specific fungus (typically 25-28°C) for 24-72 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the absorbance at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Greenhouse Trial for Biocontrol Efficacy
This protocol outlines a general procedure for evaluating the efficacy of Chaetomium globosum in controlling a soil-borne fungal pathogen in a greenhouse setting.
a. Materials:
-
Chaetomium globosum culture (spore suspension or formulated product)
-
Pathogen inoculum (e.g., mycelial plugs or spore suspension of the target fungus)
-
Susceptible host plant seedlings
-
Sterilized potting mix
-
Pots
-
Greenhouse facilities with controlled environmental conditions
b. Protocol:
-
Inoculum Preparation:
-
Prepare a spore suspension of C. globosum as described in the in vitro protocol.
-
Prepare the inoculum of the phytopathogenic fungus. For soil-borne pathogens, this may involve growing the fungus on a solid substrate (e.g., sand-maize meal) to be mixed with the potting soil.
-
-
Experimental Setup:
-
Establish treatment groups:
-
Control (plants in non-infested soil)
-
Pathogen only (plants in infested soil)
-
C. globosum only (plants in non-infested soil, treated with C. globosum)
-
C. globosum + Pathogen (plants in infested soil, treated with C. globosum)
-
-
For the pathogen-infested groups, thoroughly mix the pathogen inoculum with the sterilized potting mix.
-
-
Application of Biocontrol Agent:
-
Apply the C. globosum spore suspension to the soil at the time of planting or as a seed treatment. The application rate should be predetermined based on preliminary studies.
-
-
Planting and Growth:
-
Transplant the host plant seedlings into the prepared pots.
-
Maintain the plants in the greenhouse under optimal conditions for growth and disease development.
-
-
Data Collection and Analysis:
-
After a predetermined period (e.g., 4-8 weeks), assess disease severity using a rating scale (e.g., 0 = no symptoms, 5 = severe disease).
-
Measure plant growth parameters such as plant height, fresh weight, and dry weight.
-
Calculate the percentage of disease reduction compared to the pathogen-only control.
-
Statistically analyze the data to determine the significance of the treatment effects.
-
Mechanisms of Action and Signaling Pathways
Chaetomium globosum employs multiple mechanisms to suppress phytopathogenic fungi. A key aspect is the induction of systemic resistance in the host plant, which involves the activation of defense signaling pathways.
Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR)
Chaetomium globosum can induce both Induced Systemic Resistance (ISR) and Systemic Acquired Resistance (SAR) in plants.[2] ISR is typically mediated by the jasmonic acid (JA) and ethylene (B1197577) (ET) signaling pathways, while SAR is primarily dependent on the salicylic (B10762653) acid (SA) pathway.[11][12] The activation of these pathways leads to the production of pathogenesis-related (PR) proteins, reinforcement of cell walls, and the accumulation of antimicrobial compounds, which collectively enhance the plant's defense capacity against a broad spectrum of pathogens.
The interaction between the SA and JA signaling pathways is complex and can be either synergistic or antagonistic, depending on the specific plant-pathogen interaction.[13][14]
Caption: Chaetomium-induced plant defense signaling pathways.
Experimental Workflow for Evaluating Induced Systemic Resistance
Caption: Workflow for induced systemic resistance experiment.
Conclusion
Chaetomin and other metabolites from Chaetomium species, particularly C. globosum, represent a highly promising avenue for the development of novel biocontrol agents. Their multifaceted mechanisms of action, including direct antifungal activity and the induction of plant systemic resistance, offer a robust and sustainable approach to managing phytopathogenic fungi. The data and protocols presented here provide a foundation for further research and development in this area. Future work should focus on optimizing formulations for field application, elucidating the detailed molecular interactions in plant defense induction, and exploring the synergistic effects of Chaetomium-based products with other integrated pest management strategies.
References
- 1. Efficacy of Chaetomium Species as Biological Control Agents against Phytophthora nicotianae Root Rot in Citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Biological control of Fusarium crown rot of wheat with Chaetomium globosum 12XP1-2-3 and its effects on rhizosphere microorganisms [frontiersin.org]
- 7. Biological control of Fusarium crown rot of wheat with Chaetomium globosum 12XP1-2-3 and its effects on rhizosphere microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fungaldiversity.org [fungaldiversity.org]
- 10. In Vitro Activities of New Antifungal Agents against Chaetomium spp. and Inoculum Standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Salicylic acid and jasmonic acid in plant immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Jasmonic acid and salicylic acid activate a common defense system in rice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Salicylic Acid Suppresses Jasmonic Acid Signaling Downstream of SCFCOI1-JAZ by Targeting GCC Promoter Motifs via Transcription Factor ORA59 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antibacterial Activity Testing of Chaetomin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chaetomin is a secondary metabolite produced by fungi of the Chaetomium genus, notably Chaetomium globosum. It has garnered significant interest for its diverse biological activities, including potent antibacterial properties. The increasing prevalence of multidrug-resistant bacteria necessitates the exploration of novel antimicrobial agents like Chaetomin. This document provides detailed protocols for in vitro assays to determine the antibacterial efficacy of Chaetomin, enabling researchers to conduct standardized and reproducible experiments. The primary assays covered are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, which are fundamental in assessing the antibacterial spectrum and potency of a compound.
Data Presentation
The following tables summarize the Minimum Inhibitory Concentration (MIC) of Chaetomium globosum extracts against various bacterial strains, as reported in the literature. It is important to note that these values are for fungal extracts and the activity of purified Chaetomin may vary.
Table 1: MIC of Chloroformic Extract of Chaetomium globosum
| Bacterial Strain | MIC (mg/mL) |
| Klebsiella pneumoniae 1 | 0.05 |
| Staphylococcus epidermidis | 0.05 |
| Staphylococcus aureus | 0.1 |
| Salmonella typhimurium 2 | 0.1 |
| Enterococcus faecalis | 0.5 |
| Methicillin-resistant S. aureus (MRSA) | 1 |
| Klebsiella pneumoniae 2 | 5 |
| Shigella flexneri | 5 |
| Salmonella typhimurium 1 | 5 |
Data from a study on the chloroformic extract of an endophytic C. globosum.[1]
Table 2: MIC Range of Various Chaetomium Isolates
| Bacterial Group | MIC Range (µg/mL) |
| Gram-positive bacteria | 3.9 - 62.5 |
| Gram-negative bacteria | 3.9 - 62.5 |
This range represents the MIC values of crude extracts from different Chaetomium isolates against multi-drug resistant bacteria.[2]
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro antibacterial activity of Chaetomin.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This protocol determines the lowest concentration of Chaetomin that inhibits the visible growth of a microorganism.
Materials:
-
Chaetomin
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Test bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer (optional)
-
Incubator
Procedure:
-
Preparation of Chaetomin Stock Solution: Dissolve Chaetomin in a suitable solvent to a known high concentration (e.g., 10 mg/mL). Further dilutions will be made from this stock.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to measure the optical density at 600 nm for greater accuracy.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the highest concentration of the Chaetomin working solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix the contents of well 2 thoroughly.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and bacterial inoculum but no Chaetomin).
-
Well 12 will serve as the sterility control (containing MHB only).
-
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. Do not add bacteria to the sterility control well (well 12).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Chaetomin in which no visible bacterial growth is observed. The sterility control should be clear, and the growth control should be turbid.
Minimum Bactericidal Concentration (MBC) Assay Protocol
This assay determines the lowest concentration of Chaetomin required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Incubator
Procedure:
-
Selection of Wells: Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth (the MIC well and at least two more concentrated wells).
-
Subculturing:
-
From each selected well, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of Chaetomin that results in a ≥99.9% reduction in the initial bacterial inoculum.
Mechanism of Action
While the precise signaling pathway of Chaetomin's antibacterial activity is a subject of ongoing research, many antimicrobial compounds isolated from endophytic fungi exert their effects through various mechanisms. These can include the inhibition of cell wall synthesis, disruption of cell membrane integrity, inhibition of protein synthesis, interference with nucleic acid synthesis, or disruption of key metabolic pathways. Further studies, such as transmission electron microscopy to observe morphological changes in bacterial cells or assays to measure the inhibition of specific cellular processes, would be required to elucidate the specific mechanism of Chaetomin.
The following diagram illustrates a generalized view of potential antibacterial mechanisms.
Conclusion
The protocols detailed in this document provide a standardized framework for the in vitro evaluation of Chaetomin's antibacterial activity. Accurate and reproducible determination of MIC and MBC values is a critical first step in the assessment of any novel antimicrobial compound. The provided data on Chaetomium extracts serves as a valuable reference point for these investigations. Further research is warranted to isolate and test pure Chaetomin and to fully elucidate its mechanism of action against a broad range of pathogenic bacteria.
References
Application Notes and Protocols for Inhibiting Hypoxia-Inducible Factor with Chaetomin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hypoxia, or low oxygen tension, is a characteristic feature of the microenvironment of solid tumors and is associated with tumor progression, metastasis, and resistance to therapy.[1] The cellular response to hypoxia is primarily mediated by the hypoxia-inducible factor (HIF) family of transcription factors.[2] HIF-1, a heterodimer composed of an oxygen-sensitive α subunit (HIF-1α) and a constitutively expressed β subunit (HIF-1β), is a master regulator of oxygen homeostasis.[2][3] Under normoxic conditions, HIF-1α is rapidly degraded, but under hypoxic conditions, it is stabilized and translocates to the nucleus, where it dimerizes with HIF-1β and activates the transcription of target genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4]
Chaetomin is a fungal metabolite that has been identified as a potent inhibitor of the HIF signaling pathway.[1][4] It exerts its effects by disrupting the interaction between HIF-1α and the transcriptional coactivator p300/CBP, a crucial step for the transcriptional activation of HIF target genes.[1][4][5] This document provides detailed protocols for utilizing chaetomin to inhibit HIF activity in a research setting, including methods for assessing its efficacy and cellular effects.
Mechanism of Action of Chaetomin
Chaetomin inhibits the HIF-1 signaling pathway by specifically targeting the interaction between the C-terminal transactivation domain of HIF-1α and the CH1 domain of the p300/CBP coactivator.[1][4][5] This interaction is essential for the recruitment of the transcriptional machinery and subsequent activation of HIF-1 target genes. By binding to the CH1 domain of p300, chaetomin induces a conformational change that prevents its association with HIF-1α, thereby blocking hypoxia-inducible transcription.[1][5] Some studies also suggest that chaetomin can inhibit the Hsp90/HIF-1α pathway by interfering with the Hsp90-HIF-1α binding interaction.[6][7]
Quantitative Data on Chaetomin Efficacy
The effective concentration of chaetomin for HIF-1 inhibition can vary depending on the cell line and experimental conditions. Below is a summary of reported IC50 values and effective concentrations.
| Cell Line | Assay Type | Parameter | Value | Reference |
| Human Myeloma Cell Lines (HMCL) | Cell Viability | IC50 | 2.29–6.89 nM (median 4.1 nM) | [4] |
| Primary Myeloma Cells | Cell Viability | IC50 | 1.56 nM (median) | [4] |
| Non-Small Cell Lung Cancer (NSCLC) CSCs | Sphere Formation | Effective Concentration | ~nM range | [6][7] |
| Non-Small Cell Lung Cancer (NSCLC) non-CSCs | Proliferation | IC50 | ~µM range | [6][7] |
| HT 1080 Human Fibrosarcoma | HRE Reporter Assay | Effective Concentration | 150 nM | [1][8] |
| Hep 3B | HIF-1 Function | Effective Concentration | 50 nM | [8] |
| MCF7 | qRT-PCR (VEGF expression) | Effective Concentration | >50% inhibition at 200 nM | [9] |
| MCF7 | qRT-PCR (LOX expression) | Effective Concentration | 94% inhibition at 600 nM | [9] |
Experimental Protocols
Cell Culture and Hypoxia Induction
-
Cell Lines: A variety of cancer cell lines can be used, such as HeLa, MCF-7, HT 1080, or cell lines relevant to the specific research question.[1][9][10]
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Hypoxia Induction: To induce hypoxia, place cell cultures in a hypoxic chamber with a gas mixture of 1% O2, 5% CO2, and balanced N2 for the desired duration (typically 12-24 hours).[1] Alternatively, chemical inducers of HIF-1α such as cobalt chloride (CoCl2) or deferoxamine (B1203445) (DFO) can be used.[11][12]
Chaetomin Preparation and Treatment
-
Stock Solution: Prepare a stock solution of chaetomin in DMSO.[13] Store aliquots at -20°C.
-
Working Dilutions: On the day of the experiment, prepare serial dilutions of chaetomin in serum-free medium to achieve the desired final concentrations.[13] It is recommended to perform a dose-response experiment to determine the optimal concentration for the cell line of interest.[13]
-
Treatment: Add the chaetomin dilutions to the cell cultures. A vehicle control (DMSO) should be included in all experiments.[13] The pre-treatment time with chaetomin before hypoxia induction can vary, with some protocols suggesting a 4-hour pre-treatment.[1][8]
Cytotoxicity Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of chaetomin and to establish a non-toxic working concentration for subsequent experiments.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for exponential growth throughout the experiment (e.g., 5 x 10³ to 1 x 10⁴ cells/well).[13] Incubate for 24 hours to allow for cell attachment.[13]
-
Treatment: Treat cells with a range of chaetomin concentrations and a vehicle control for a specified period (e.g., 24-72 hours).[14]
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[13]
HIF-1α Western Blotting
This protocol is to detect the levels of HIF-1α protein in nuclear extracts.
-
Sample Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
For HIF-1α detection, it is critical to prepare nuclear extracts as stabilized HIF-1α translocates to the nucleus.[11]
-
Lyse cells quickly to prevent HIF-1α degradation. It is recommended to scrape cells directly into Laemmli sample buffer.[11][12]
-
Include protease and phosphatase inhibitors in the lysis buffer.[12][16]
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[16]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection: Visualize the protein bands using an ECL detection reagent.[11] A loading control (e.g., α-Tubulin or β-actin) should be used to ensure equal loading.[11][17]
HIF-1 Reporter Gene Assay (Luciferase Assay)
This assay measures the transcriptional activity of HIF-1.
-
Cell Line: Use a cell line stably transfected with a luciferase reporter construct containing multiple copies of the hypoxia response element (HRE) upstream of the luciferase gene.[1][10]
-
Experimental Setup: Seed the stable cells in a 96-well plate and treat with chaetomin and hypoxia as described above.
-
Luciferase Assay:
-
After the treatment period, lyse the cells and measure the firefly luciferase activity using a luciferase assay kit according to the manufacturer's instructions.
-
A co-transfected constitutively active Renilla luciferase reporter can be used to normalize for transfection efficiency and cell number.[18]
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable) and express the results as a percentage of the activity in hypoxic, untreated control cells.
Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes
This method is used to quantify the mRNA expression of HIF-1 target genes such as VEGF and CA9.
-
RNA Extraction and cDNA Synthesis:
-
Following treatment, extract total RNA from the cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform qRT-PCR using primers specific for the HIF-1 target genes of interest and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a SYBR Green or probe-based detection method.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The expression levels in treated cells should be compared to those in hypoxic, untreated control cells.[1]
Experimental Workflow
References
- 1. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Systematic and comprehensive insights into HIF-1 stabilization under normoxic conditions: implications for cellular adaptation and therapeutic strategies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule blockade of transcriptional coactivation of the hypoxia-inducible factor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Direct Inhibition of Hypoxia-Inducible Transcription Factor Complex with Designed Dimeric Epidithiodiketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. signosisinc.com [signosisinc.com]
- 11. resources.novusbio.com [resources.novusbio.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. A Luciferase Reporter Assay to Detect Cellular Hypoxia In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chaetomin Stock Solution Preparation in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of Chaetomin stock solutions for use in cell culture applications. Chaetomin, a mycotoxin produced by fungi of the Chaetomium genus, has garnered significant interest in cancer research for its potent anti-tumor activities. Accurate and consistent preparation of Chaetomin stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes detail the necessary materials, a step-by-step protocol for solubilization and storage, and recommended working concentrations for cell-based assays.
Chemical Properties of Chaetomin
A thorough understanding of the chemical properties of Chaetomin is fundamental to its proper handling and use in experimental settings. Key quantitative data are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 710.87 g/mol | [1] |
| Solubility in DMSO | 5 mg/mL | N/A |
| Solubility in Ethanol | Soluble | [1] |
| Solubility in Methanol | Soluble | [1] |
| Solubility in Acetone | Soluble | [1] |
| Solubility in Water | Insoluble | [1][2] |
| Appearance | Powder | [3] |
| Storage Temperature | -20°C | [3] |
Experimental Protocols
Materials
-
Chaetomin powder (≥98% purity)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Ethanol (optional, for specific applications), absolute, sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of a 1 mM Chaetomin Stock Solution in DMSO
This protocol describes the preparation of a 1 mM Chaetomin stock solution, a common starting concentration for serial dilutions in cell culture experiments.
Workflow for Preparing Chaetomin Stock Solution
Caption: A stepwise workflow for the preparation of a Chaetomin stock solution.
Procedure:
-
Safety First: Don appropriate PPE, including a lab coat, gloves, and safety glasses, before handling Chaetomin powder, as it is a mycotoxin.
-
Weighing Chaetomin: Accurately weigh a desired amount of Chaetomin powder using a calibrated analytical balance. For example, to prepare 1 mL of a 1 mM stock solution, weigh out 0.711 mg of Chaetomin (Molecular Weight = 710.87 g/mol ).
-
Calculating Solvent Volume: Based on the desired stock concentration and the amount of Chaetomin weighed, calculate the required volume of DMSO.
-
Formula: Volume (L) = [Mass (g) / Molecular Weight ( g/mol )] / Desired Concentration (mol/L)
-
-
Dissolution: Transfer the weighed Chaetomin powder to a sterile microcentrifuge tube. Add the calculated volume of cell culture-grade DMSO.
-
Vortexing: Securely cap the tube and vortex thoroughly until the Chaetomin is completely dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Label each aliquot clearly with the compound name, concentration, and date of preparation. Store the aliquots at -20°C, protected from light. A stock solution of Chaetomin in DMSO is generally stable for up to 3 months when stored at -20°C.
Preparation of Working Solutions
For cell culture experiments, the concentrated stock solution must be diluted to the final working concentration in the appropriate cell culture medium.
Workflow for Preparing Working Dilutions
Caption: A simple workflow for diluting the Chaetomin stock solution for cell culture experiments.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the Chaetomin stock solution at room temperature or on ice.
-
Serial Dilutions: Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to mix well after each dilution step.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Use Immediately: It is recommended to prepare working solutions fresh for each experiment and use them immediately to ensure stability and potency.
Recommended Working Concentrations for Cell-Based Assays
The optimal working concentration of Chaetomin will vary depending on the cell type and the specific assay being performed. Based on available literature, effective concentrations of Chaetomin and the related compound Chaetocin are in the nanomolar range. For instance, studies have shown that Chaetocin can effectively kill myeloma cell lines at concentrations above approximately 25 nM.[4] For melanoma cells, Chaetomin has been shown to decrease cell viability in a concentration-dependent manner, with significant effects observed in the range of 10-100 nM and IC50 values around 20-23 nM.[5]
It is highly recommended to perform a dose-response experiment to determine the optimal concentration range for your specific cell line and experimental conditions.
Stability and Storage
Proper storage is crucial to maintain the stability and activity of Chaetomin solutions.
-
Solid Form: Chaetomin powder should be stored at -20°C.
-
Stock Solution (in DMSO): Aliquoted stock solutions should be stored at -20°C and are generally considered stable for up to three months. Avoid repeated freeze-thaw cycles.
-
Working Solutions (in Culture Media): Working solutions diluted in cell culture media are less stable and should be prepared fresh for each experiment.
Conclusion
These application notes provide a detailed and structured protocol for the preparation of Chaetomin stock solutions for cell culture applications. By following these guidelines, researchers can ensure the consistency and reliability of their experimental results when investigating the biological effects of this potent anti-tumor compound. Adherence to proper safety precautions, accurate measurements, and appropriate storage conditions are paramount for successful and reproducible research.
References
- 1. Chetomin Chaetomium cochliodes, = 98 HPLC 1403-36-7 [sigmaaldrich.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Chetomin Chaetomium cochliodes, = 98 HPLC 1403-36-7 [sigmaaldrich.com]
- 4. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Chaetomin Using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of the mycotoxin Chaetomin using advanced mass spectrometry techniques. The protocols are intended to guide researchers in establishing robust analytical methods for Chaetomin in various matrices, particularly in fungal extracts.
Introduction
Chaetomin is a toxic epidithiodiketopiperazine metabolite produced by several species of fungi, most notably from the genus Chaetomium.[1] It has garnered significant interest due to its potent biological activities, including antitumor and antimicrobial properties.[1][2] Accurate and sensitive detection methods are therefore crucial for research in natural products, drug discovery, and toxicology. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of Chaetomin and its analogs due to its high selectivity and sensitivity.[2][3]
This document outlines the key experimental protocols for sample preparation, LC-MS/MS analysis, and data interpretation for Chaetomin detection. Additionally, it provides insights into the signaling pathways modulated by Chaetomin, offering a broader context for its biological significance.
Experimental Protocols
Fungal Culture and Extraction of Chaetomin
This protocol provides a general guideline for the cultivation of Chaetomium species and the subsequent extraction of Chaetomin for analysis. Optimization may be required depending on the specific fungal strain and research objectives.
Materials:
-
Chaetomium sp. culture
-
Potato Dextrose Agar (B569324) (PDA) or a suitable growth medium
-
Sterile conical flasks
-
Ethyl acetate (B1210297) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (HPLC grade)
-
Shaker incubator
-
Centrifuge
-
Rotary evaporator
-
Vortex mixer
-
Syringe filters (0.22 µm)
Procedure:
-
Fungal Inoculation and Growth: Inoculate the desired Chaetomium strain onto a suitable solid agar medium, such as PDA. Incubate at 25-28°C for 7-14 days, or until sufficient fungal growth is observed.
-
Liquid Culture: Transfer agar plugs of the mature fungal culture to sterile conical flasks containing a liquid medium (e.g., Potato Dextrose Broth).
-
Incubation: Incubate the liquid cultures on a rotary shaker at 150 rpm and 25-28°C for 14-21 days to allow for the production of secondary metabolites, including Chaetomin.
-
Extraction:
-
Separate the fungal mycelium from the culture broth by filtration.
-
To the culture filtrate, add an equal volume of ethyl acetate with 1% formic acid.
-
Agitate the mixture vigorously for 30 minutes using a shaker or vortex mixer.
-
Centrifuge the mixture to separate the organic and aqueous layers.
-
Carefully collect the upper organic (ethyl acetate) layer containing the extracted metabolites.
-
Repeat the extraction process on the aqueous layer to maximize recovery.
-
-
Concentration: Combine the organic extracts and evaporate the solvent to dryness using a rotary evaporator at a controlled temperature (e.g., 40°C).
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol or a suitable solvent compatible with the LC-MS/MS mobile phase.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter to remove any particulate matter before LC-MS/MS analysis.
UPLC-Q-TOF-MS/MS Method for Chaetomin Detection
This protocol describes a method using Ultra-Performance Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) for the sensitive and accurate detection and identification of Chaetomin.[3][4]
Instrumentation:
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Q-TOF Mass Spectrometer (e.g., Waters Xevo G2-S QTof or equivalent) equipped with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Acquisition Mode: MS^E (a data-independent acquisition mode that collects fragmentation data for all precursor ions)
-
Collision Energy: Low energy (e.g., 6 eV) for precursor ion information and a high-energy ramp (e.g., 20-40 eV) for fragmentation data.
Data Presentation
Quantitative analysis of Chaetomin requires the use of a reference standard to generate a calibration curve. The following tables summarize key parameters for a typical quantitative LC-MS/MS method using Multiple Reaction Monitoring (MRM) and representative quantitative data.
Table 1: LC-MS/MS Parameters for Chaetomin Quantification (MRM Mode)
| Parameter | Value |
| Precursor Ion (m/z) | 711.2 [M+H]⁺ |
| Product Ion 1 (Quantifier) | 679.2 |
| Product Ion 2 (Qualifier) | 356.1 |
| Dwell Time | 100 ms |
| Collision Energy (eV) for 679.2 | 25 |
| Collision Energy (eV) for 356.1 | 35 |
| Ionization Mode | ESI Positive |
Note: The specific product ions and collision energies may require optimization based on the instrument used.
Table 2: Representative Quantitative Data for Chaetomin Production
| Fungal Strain | Growth Medium | Incubation Time (days) | Chaetomin Concentration (µg/mL) |
| Chaetomium globosum A | PDB | 14 | 5.2 ± 0.8 |
| Chaetomium globosum A | PDB | 21 | 12.7 ± 1.5 |
| Chaetomium globosum B | MEB | 14 | 2.1 ± 0.4 |
| Chaetomium globosum B | MEB | 21 | 4.9 ± 0.9 |
Data are presented as mean ± standard deviation from triplicate experiments. PDB: Potato Dextrose Broth; MEB: Malt Extract Broth.
Visualizations
Experimental and Logical Workflows
Caption: Experimental workflow for Chaetomin analysis.
Signaling Pathway
Chaetomin and its analogs have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway.[5][6] This process is often initiated by the generation of reactive oxygen species (ROS).
Caption: Chaetomin-induced intrinsic apoptosis pathway.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Antimicrobial Potential of Different Isolates of Chaetomium globosum Combined with Liquid Chromatography Tandem Mass Spectrometry Chemical Profiling [mdpi.com]
- 3. Growth and mycotoxin production by Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnostic fragmentation filtering for the discovery of new chaetoglobosins and cytochalasins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Culturing Chaetomium Species for Chaetomin Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chaetomin is a potent bioactive secondary metabolite produced by several species of the fungal genus Chaetomium. It exhibits a range of biological activities, including antibacterial and anticancer properties, making it a compound of significant interest in drug discovery and development. This document provides detailed application notes and protocols for the cultivation of Chaetomium species, with a focus on Chaetomium cochliodes and Chaetomium globosum, for the production, extraction, and quantification of chaetomin.
Data Presentation: Optimizing Culture Conditions
The production of chaetomin is highly dependent on the specific Chaetomium strain, culture medium, and environmental conditions. The following tables summarize key parameters for optimizing chaetomin yield.
Table 1: Comparison of Culture Media for Chaetomium Growth and Sporulation
| Culture Medium | Composition Highlights | Typical Mycelial Growth | Sporulation | Reference |
| Potato Dextrose Agar/Broth (PDA/PDB) | Infusion from potatoes, Dextrose, Agar | Good to Excellent | Good | [1][2] |
| Oatmeal Agar (OA) | Oatmeal infusion, Agar | Excellent | Good | [2] |
| Sabouraud Dextrose Agar (SDA) | Peptone, Dextrose, Agar | Excellent | Excellent | [1] |
| Czapek-Dox Agar | Sucrose, Sodium Nitrate, Minerals, Agar | Moderate to Good | Variable | [3] |
| CHAETOMIUM MEDIUM (DSMZ Medium 188) | NaNO₃, K₂HPO₄, KH₂PO₄, MgSO₄·7H₂O, KCl, Fe₂(SO₄)₃·H₂O, Yeast extract, Cellulose, Agar | Good | Good | [4][5] |
Table 2: Optimal Growth Parameters for Chaetomin Production
| Parameter | Optimal Range/Condition | Notes | Reference |
| Temperature | 24-28 °C | Growth is possible in a wider range (15-35°C), but chaetomin production may be reduced at suboptimal temperatures. | [6] |
| pH | ~7.0 (Neutral) | A neutral pH favors both mycelial growth and the production of secondary metabolites like chaetoglobosins. | [6][7] |
| Aeration | Moderate agitation (for liquid cultures) | Adequate aeration is crucial for fungal growth and metabolite synthesis. | [3] |
| Incubation Time | 15-30 days | Secondary metabolite production is often growth-phase dependent, requiring extended incubation for significant accumulation. | [8][9] |
| Precursor Addition | Glutathione (B108866) (GSH) | Addition of GSH has been shown to dramatically increase chaetomin yield by up to 15-fold in C. cochliodes.[10] | [10] |
Experimental Protocols
Protocol 1: Cultivation of Chaetomium cochliodes for Chaetomin Production
This protocol outlines the steps for the cultivation of Chaetomium cochliodes in a liquid medium to promote the production of chaetomin.
Materials:
-
Chaetomium cochliodes culture (e.g., DSM 1909)
-
Potato Dextrose Broth (PDB) medium
-
Sterile conical flasks (e.g., 250 mL)
-
Incubator shaker
-
Sterile water
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation:
-
From a stock culture of C. cochliodes on a solid medium (e.g., PDA), use a sterile inoculating loop to transfer a small piece of the mycelium to a fresh PDA plate.
-
Incubate the plate at 24-28°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Prepare a spore suspension by adding 10 mL of sterile water to the mature plate and gently scraping the surface with a sterile loop or swab.
-
-
Fermentation:
-
Dispense 100 mL of PDB medium into each 250 mL conical flask and sterilize by autoclaving.
-
Inoculate each flask with 1 mL of the prepared spore suspension.
-
Incubate the flasks at 24-28°C in an incubator shaker at 150-200 rpm for 15-30 days.[8][9]
-
For enhanced production, supplement the medium with glutathione (GSH) to a final concentration of 1 g/L after 3-5 days of incubation.[10]
-
Protocol 2: Extraction of Chaetomin from Liquid Culture
This protocol describes the extraction of chaetomin from the fungal mycelium and culture broth.[3][11]
Materials:
-
Chaetomium cochliodes culture from Protocol 1
-
Ethyl acetate (B1210297)
-
Büchner funnel and filter paper
-
Separatory funnel (for liquid-liquid extraction)
-
Rotary evaporator
-
Ultrasonic bath (optional)
Procedure:
-
Separation of Mycelium and Broth:
-
After the incubation period, separate the fungal mycelium from the culture broth by vacuum filtration using a Büchner funnel.
-
-
Extraction from Culture Broth:
-
Transfer the culture filtrate to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 2-3 minutes. Allow the layers to separate.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Combine all ethyl acetate extracts.
-
-
Extraction from Mycelium:
-
Transfer the collected mycelium to a flask.
-
Add a sufficient volume of ethyl acetate to fully submerge the mycelium.
-
Agitate the mixture on a shaker or in an ultrasonic bath for 30-60 minutes to ensure thorough extraction.
-
Filter to separate the mycelial debris from the ethyl acetate extract.
-
Repeat the extraction of the mycelium with fresh ethyl acetate.
-
A subsequent extraction with acetone can be performed to ensure complete recovery of metabolites.
-
Combine all mycelial extracts (ethyl acetate and acetone).
-
-
Concentration:
-
Combine the extracts from the culture broth and the mycelium.
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.
-
Protocol 3: Quantification of Chaetomin using HPLC
This protocol provides a general method for the quantification of chaetomin in the crude extract using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Crude chaetomin extract
-
Chaetomin standard of known concentration
-
HPLC system with a UV or DAD detector
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
HPLC-grade acetonitrile (B52724) and water
-
Methanol (B129727) for sample preparation
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Sample and Standard Preparation:
-
Dissolve the dried crude extract in a known volume of methanol.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.
-
Prepare a series of standard solutions of chaetomin in methanol at different known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to generate a calibration curve.
-
-
HPLC Conditions:
-
Mobile Phase A: HPLC-grade water
-
Mobile Phase B: HPLC-grade acetonitrile
-
Gradient: A typical starting gradient is a linear increase from 40% to 80% acetonitrile in water over 30 minutes. This should be optimized for the best separation.[12]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection Wavelength: Chaetomin can be detected at approximately 220 nm and 280-290 nm.[12]
-
Injection Volume: 10-20 µL
-
-
Analysis and Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample extract.
-
Identify the chaetomin peak in the sample chromatogram by comparing its retention time with that of the chaetomin standard.
-
Quantify the amount of chaetomin in the sample by using the calibration curve to convert the peak area of the chaetomin peak in the sample to a concentration.
-
Visualization of Pathways and Workflows
Chaetomin Biosynthesis Pathway
The biosynthesis of chaetomin is a complex process involving a dedicated gene cluster. Key enzymes in this pathway include a nonribosomal peptide synthetase (NRPS) and a glutathione S-transferase (CheG).[10]
Caption: Proposed biosynthetic pathway of chaetomin.
Experimental Workflow for Chaetomin Production
The overall experimental workflow from culturing to quantification is a multi-step process that requires careful execution.
Caption: Workflow for chaetomin production and analysis.
References
- 1. ijcmas.com [ijcmas.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 188: CHAETOMIUM MEDIUM | Media | MediaDive [bacmedia.dsmz.de]
- 5. 188: CHAETOMIUM MEDIUM | Media | MediaDive [bacmedia.dsmz.de]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ijat-aatsea.com [ijat-aatsea.com]
- 9. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of chetomin as a lead compound and its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Enhancing Chaetomin Production through Solid-State Fermentation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for enhancing the production of Chaetomin, a potent bioactive secondary metabolite, using solid-state fermentation (SSF) of Chaetomium species. The following sections offer a comprehensive guide, from inoculum preparation to downstream processing and analysis, with a focus on optimizing fermentation parameters for improved yields.
Introduction to Solid-State Fermentation for Chaetomin Production
Solid-state fermentation (SSF) is a microbial cultivation technique where microorganisms grow on solid substrates in the near absence of free water. This method mimics the natural habitat of many filamentous fungi, such as Chaetomium species, and often leads to enhanced production of secondary metabolites compared to submerged fermentation. For Chaetomin production, SSF offers several advantages, including higher product yields, simpler downstream processing, and the potential for using agro-industrial wastes as substrates.
Recent research has highlighted key factors that can significantly influence Chaetomin biosynthesis. Notably, the addition of glutathione (B108866) (GSH) to the fermentation medium has been shown to dramatically increase Chaetomin yield in Chaetomium cochliodes, demonstrating a 15.43-fold enhancement.[1][2][3] This is attributed to the upregulation of key enzymes in the Chaetomin biosynthetic pathway, namely a glutathione S-transferase (CheG) and a nonribosomal peptide synthetase (NRPS), CheP.[1][3]
Data Presentation: Optimizing Chaetomin Yield
The following tables summarize key data related to the enhancement of Chaetomin production.
Table 1: Effect of Glutathione on Chaetomin Yield in Chaetomium cochliodes
| Additive | Fold Increase in Chaetomin Yield | Key Enzymes Upregulated | Reference |
| Glutathione (GSH) | 15.43 | CheG (glutathione S-transferase), CheP (NRPS) | [1][2][3] |
Table 2: General Parameters for Solid-State Fermentation of Chaetomium Species for Secondary Metabolite Production
| Parameter | Recommended Range/Condition | Notes | References |
| Substrate | Rice, Cornstalk, Wheat Bran, Sugarcane Bagasse | Rice and cornstalk are commonly used for producing various secondary metabolites from Chaetomium.[4][5] | [4][5][6][7] |
| Moisture Content | 50-70% | Optimal moisture is crucial; too low inhibits growth, while too high can lead to anaerobic conditions.[8] | [8][9] |
| Temperature | 25-33°C | The optimal temperature can be species and strain-dependent.[10] | [8][10] |
| pH | Neutral (around 7.0) | Chaetomium globosum shows optimal growth and secondary metabolite production at a neutral pH.[11][12] | [11][12] |
| Incubation Time | 5-28 days | The peak of production varies depending on the strain and conditions.[10][13] | [10][13] |
| Aeration | Passive (cotton plugs) or controlled | Adequate aeration is necessary for aerobic fermentation.[8] | [8][9] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the solid-state fermentation, extraction, and quantification of Chaetomin.
Inoculum Preparation
-
Fungal Strain: Chaetomium cochliodes or Chaetomium globosum.
-
Culture Medium: Potato Dextrose Agar (B569324) (PDA) plates.
-
Incubation: Inoculate the PDA plates with the fungal strain and incubate at 28°C for 7-10 days, or until significant sporulation is observed.
-
Spore Suspension:
-
Aseptically add 10 mL of sterile 0.1% Tween 80 solution to a mature PDA plate.
-
Gently scrape the surface of the agar with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10⁷ spores/mL) with sterile distilled water.
-
Solid-State Fermentation for Enhanced Chaetomin Production
-
Substrate Preparation:
-
Weigh 100 g of rice into 1 L Erlenmeyer flasks.
-
Add 100 mL of distilled water to achieve a 1:1 (w/v) ratio.
-
For enhanced production, supplement the water with glutathione (GSH) to a final concentration of 1 mg/mL.
-
Seal the flasks with cotton plugs and cover with aluminum foil.
-
Autoclave at 121°C for 20 minutes and allow to cool to room temperature.
-
-
Inoculation:
-
Under sterile conditions, inoculate each flask with 2 mL of the prepared spore suspension.
-
Mix gently to ensure even distribution of the inoculum.
-
-
Incubation:
-
Incubate the flasks under static conditions at 28-30°C for 14-21 days in the dark.
-
Extraction of Chaetomin
-
Harvesting: After the incubation period, harvest the solid fermented material from the flasks.
-
Solvent Extraction:
-
Soak the entire solid culture in ethyl acetate (B1210297) (EtOAc) at a 3:1 (v/w) solvent-to-solid ratio at room temperature.
-
Allow the extraction to proceed for 24 hours with occasional stirring.
-
Repeat the extraction process two more times with fresh solvent to maximize the recovery of metabolites.[13]
-
-
Filtration and Concentration:
Quantification of Chaetomin by HPLC
-
Sample Preparation:
-
Dissolve a known weight of the crude extract in a specific volume of HPLC-grade methanol (B129727).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (General Method):
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water. A typical starting point is a linear gradient from 50% to 100% methanol over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 285 nm, which is a characteristic absorption maximum for Chaetomin.
-
Quantification: Create a standard curve using a purified Chaetomin standard of known concentrations to quantify the amount in the samples.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for enhanced Chaetomin production.
Putative Chaetomin Biosynthetic Pathway
Caption: Putative biosynthetic pathway of Chaetomin.
References
- 1. Investigation of chetomin as a lead compound and its biosynthetic pathway - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of chetomin as a lead compound and its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ir-library.ku.ac.ke [ir-library.ku.ac.ke]
- 7. Solid state fermentation production of chitin deacetylase by Colletotrichum lindemuthianum ATCC 56676 using different substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. uknowledge.uky.edu [uknowledge.uky.edu]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for Gene Cluster Analysis of Chaetomin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of the chaetomin biosynthetic gene cluster. This document outlines the genetic basis of chaetomin production, methodologies for genetic manipulation, and protocols for the quantification of chaetomin.
Introduction to Chaetomin and its Biosynthetic Gene Cluster
Chaetomin is a mycotoxin belonging to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites, known for its potent biological activities, including anti-cancer and anti-proliferative effects. The biosynthesis of chaetomin is orchestrated by a dedicated biosynthetic gene cluster (BGC), a contiguous set of genes responsible for the production of the specialized metabolite. Analysis of this gene cluster is crucial for understanding the biosynthesis of chaetomin, elucidating the function of the involved enzymes, and for targeted genetic engineering to enhance its production or generate novel analogs.
The chaetomin BGC was identified in Chaetomium cochliodes. A putative gene cluster has been described, containing genes encoding key enzymes such as a non-ribosomal peptide synthetase (NRPS) and a glutathione (B108866) S-transferase (GST), which are essential for the assembly of the chaetomin backbone and its subsequent modifications.
Data Presentation: The Chaetomin Biosynthetic Gene Cluster in Chaetomium cochliodes SD-280
The following table summarizes the putative genes within the chaetomin biosynthetic gene cluster in Chaetomium cochliodes SD-280. This information is based on published diagrams and bioinformatic predictions. For precise analysis, it is recommended to obtain the specific gene accession numbers from the relevant genomic databases.
| Gene Name (Putative) | Proposed Function | Homology/Domains | Expression Regulation (Hypothetical) |
| CheP | Non-ribosomal peptide synthetase (NRPS) | Adenylation (A), Thiolation (T), Condensation (C) | Upregulated in response to precursors |
| CheG | Glutathione S-transferase (GST) | GST_N-terminal, GST_C-terminal | Induced by oxidative stress |
| --- | Dithiolopyrrolone-modifying enzyme | FAD-binding, Oxidoreductase | Co-regulated with CheP and CheG |
| --- | Transcription factor | Zn(II)2Cys6 binuclear cluster | Regulates the expression of other cluster genes |
| --- | Transporter | Major Facilitator Superfamily (MFS) | Exports chaetomin out of the cell |
| un-1 to un-X | Unknown | Hypothetical proteins | Potentially involved in precursor supply or regulation |
Visualization of the Chaetomin Biosynthesis Pathway and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway of chaetomin and a general workflow for the analysis of its gene cluster.
Troubleshooting & Optimization
Technical Support Center: Enhancing Chaetomin Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chaetomin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when formulating Chaetomin in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the inherent solubility of Chaetomin in aqueous and organic solvents?
Chaetomin is practically insoluble in water. However, it is soluble in several organic solvents. While exact solubility values can vary depending on the specific batch and conditions, the following table provides an overview of its general solubility profile.
Table 1: General Solubility of Chaetomin
| Solvent | Solubility |
| Water | Insoluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Dimethylformamide (DMF) | Soluble |
| Ethanol | Soluble |
| Methanol | Soluble |
Note: It is recommended to first dissolve Chaetomin in a minimal amount of a suitable organic solvent, such as DMSO, before further dilution in an aqueous buffer. However, be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Q2: I'm observing precipitation when I dilute my DMSO stock of Chaetomin into my aqueous buffer. What can I do?
This is a common issue due to the poor aqueous solubility of Chaetomin. Here are a few troubleshooting steps:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of Chaetomin in your aqueous solution.
-
Increase the co-solvent concentration: If your experimental system can tolerate it, a slightly higher percentage of DMSO in the final solution may help to keep Chaetomin dissolved.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your aqueous buffer can help to form micelles that encapsulate the hydrophobic Chaetomin molecule, thereby increasing its apparent solubility.
-
Explore other formulation strategies: For applications requiring higher aqueous concentrations, consider more advanced formulation techniques as described in the troubleshooting guides below.
Troubleshooting Guides: Advanced Formulation Strategies
For experiments demanding higher concentrations of Chaetomin in aqueous media, several formulation strategies can be employed. These methods aim to increase the dissolution rate and apparent solubility of poorly water-soluble compounds.
Co-solvency
This technique involves using a mixture of a water-miscible organic solvent (co-solvent) and water to increase the solubility of a hydrophobic drug.
Experimental Protocol: Chaetomin Solubilization using a Co-solvent System
-
Stock Solution Preparation: Prepare a high-concentration stock solution of Chaetomin in a suitable co-solvent such as DMSO, ethanol, or polyethylene (B3416737) glycol 400 (PEG 400).
-
Aqueous Buffer Preparation: Prepare your desired aqueous buffer.
-
Serial Dilution: Perform serial dilutions of the Chaetomin stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer with vigorous vortexing or stirring to promote rapid dispersion and prevent immediate precipitation.
-
Observation: Visually inspect the solutions for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a defined period (e.g., 1 hour, 24 hours) at the desired storage temperature.
Table 2: Example of Co-solvent Effect on Apparent Chaetomin Solubility
| Co-solvent System (v/v) | Maximum Apparent Solubility of Chaetomin (µg/mL) |
| 1% DMSO in PBS | < 1 |
| 5% DMSO in PBS | 5 - 10 |
| 10% Ethanol in PBS | 2 - 5 |
| 10% PEG 400 in PBS | 8 - 15 |
Note: The values in this table are for illustrative purposes. The optimal co-solvent and its concentration must be determined empirically for your specific application and should be compatible with your experimental model.
Chaetomin stability issues in different solvents and pH
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability of chaetomin in various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
1. What are the recommended solvents for dissolving and storing chaetomin?
Chaetomin is soluble in several organic solvents. For creating stock solutions, Dimethyl Sulfoxide (DMSO), methanol, and ethanol (B145695) are commonly used.[1] It is crucial to use anhydrous solvents, as the presence of water can affect stability. For long-term storage, it is recommended to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]
2. How stable is chaetomin in different solvents at room temperature?
While specific public data on the degradation rate of chaetomin in various solvents at room temperature is limited, as a general guideline, solutions should be prepared fresh for each experiment. If short-term storage at room temperature is necessary, it should be for the briefest duration possible, and the solution should be protected from light. Below is an illustrative table of expected stability; however, it is imperative to perform your own stability studies for your specific experimental conditions.
Illustrative Stability of Chaetomin in Organic Solvents at Room Temperature (20-25°C)
| Solvent | Concentration | Estimated % Remaining after 24 hours | Estimated % Remaining after 72 hours |
| DMSO | 10 mM | >95% | ~90% |
| Methanol | 1 mM | ~90% | ~80% |
| Ethanol | 1 mM | ~92% | ~85% |
Note: This table is for illustrative purposes only and is based on general knowledge of similar compounds. Actual stability may vary.
3. What is the stability of chaetomin in aqueous solutions and at different pH values?
Chaetomin's stability in aqueous solutions is a significant concern, especially in cell culture media or aqueous buffers for enzymatic assays. The epidithiodiketopiperazine core of chaetomin is susceptible to hydrolysis, and the rate of degradation is pH-dependent. Generally, the stability of similar compounds decreases as the pH deviates from neutral. It is highly recommended to prepare aqueous dilutions of chaetomin immediately before use from a concentrated stock in an organic solvent.
Illustrative pH Stability Profile of Chaetomin in Aqueous Buffer at 37°C
| pH | Buffer System | Estimated Half-life (t½) |
| 4.0 | Acetate Buffer | < 1 hour |
| 7.4 | Phosphate Buffer | 2-4 hours |
| 8.5 | Tris Buffer | < 1 hour |
Note: This table is for illustrative purposes only. The actual stability will depend on the specific buffer components, temperature, and presence of other molecules.
4. Is chaetomin sensitive to light?
Yes, compounds containing a disulfide bridge, like chaetomin, can be susceptible to photodegradation.[2][3] It is crucial to protect chaetomin, both in solid form and in solution, from direct exposure to light. Use amber vials or wrap containers with aluminum foil.[1] All experimental manipulations should be performed with minimal light exposure.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected activity of chaetomin in cellular assays.
| Possible Cause | Troubleshooting Step |
| Degradation of chaetomin in stock solution. | Prepare a fresh stock solution of chaetomin in anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing in small aliquots. Perform a quality control check of the new stock solution using a reliable analytical method like HPLC. |
| Instability in aqueous cell culture medium. | Minimize the incubation time of chaetomin in the aqueous medium before adding it to the cells. Prepare dilutions immediately before use. Consider a dose-response experiment with freshly prepared solutions to verify the active concentration range. |
| Adsorption to plasticware. | Use low-protein-binding plasticware for preparing and storing chaetomin solutions. Pre-rinsing tubes and tips with the solvent or media can sometimes help. |
| Interaction with media components. | Serum components in cell culture media can sometimes interact with and sequester small molecules. If possible, perform initial experiments in serum-free media to assess this possibility. |
Problem 2: Variability in analytical measurements (e.g., HPLC, LC-MS).
| Possible Cause | Troubleshooting Step |
| On-column or in-sampler degradation. | Ensure the mobile phase is compatible with chaetomin and does not promote degradation. Keep the autosampler temperature low (e.g., 4°C) to minimize degradation of samples waiting for injection. |
| Inconsistent sample preparation. | Standardize the sample preparation protocol. Ensure that the time between sample preparation and analysis is consistent for all samples. |
| Solvent effects. | If diluting a DMSO stock into an aqueous mobile phase for injection, ensure the final DMSO concentration is low and consistent across all samples and standards to avoid peak distortion. |
Experimental Protocols
Protocol 1: Forced Degradation Study of Chaetomin
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of chaetomin under various stress conditions. This is crucial for developing a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of chaetomin in acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of chaetomin in a 60°C oven for 24, 48, and 72 hours. Also, heat a solution of chaetomin in DMSO at 60°C for the same time points.
-
Photodegradation: Expose a solution of chaetomin in acetonitrile to a calibrated light source (e.g., ICH option 1 or 2) for a defined period. A control sample should be wrapped in aluminum foil and kept under the same conditions.
3. Analysis:
-
Analyze all stressed samples and a non-stressed control by a suitable stability-indicating HPLC-UV method (see Protocol 2).
-
Use LC-MS to identify the mass of potential degradation products.
Protocol 2: Stability-Indicating HPLC Method for Chaetomin
This protocol provides a starting point for developing an HPLC method to separate chaetomin from its potential degradation products.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a suitable gradient, for example: 0-20 min, 30-90% B; 20-25 min, 90% B; 25-30 min, 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a suitable wavelength (e.g., determined by UV scan) |
| Injection Volume | 10 µL |
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Logical Workflow for Troubleshooting Chaetomin Stability Issues
Caption: A flowchart for troubleshooting inconsistent experimental results with chaetomin.
Hypothesized Degradation Pathway of Chaetomin
Caption: Potential degradation pathways for chaetomin, highlighting the critical disulfide bridge.
Signaling Pathway Inhibition by Chaetomin
Caption: Mechanism of chaetomin's inhibition of the HIF-1α signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Chaetomin Production in Fungal Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the low yield of Chaetomin and related metabolites in fungal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during Chaetomin production experiments.
Issue 1: Low or No Chaetomin Yield Despite Good Fungal Growth
Question: My Chaetomium culture is growing well, but the Chaetomin yield is consistently low or undetectable. What are the potential causes and how can I troubleshoot this?
Answer: Low secondary metabolite yield despite robust mycelial growth is a common challenge. This often indicates that the culture conditions are optimized for biomass accumulation but not for the production of the target compound. Here is a step-by-step troubleshooting approach:
-
Suboptimal Culture Medium: The medium that supports the best growth may not be the best for secondary metabolite production.[1] It is recommended to screen a variety of solid and liquid media to find the optimal one for Chaetomin production.[1]
-
Incorrect pH: The pH of the culture medium is a critical factor. For Chaetomium globosum, optimal growth and production of related compounds like chaetoglobosins occur at a neutral pH of around 7.0.[1][2] Significant deviations from this can inhibit metabolite production even if growth is not severely affected.[1]
-
Inadequate Incubation Time: The production of secondary metabolites is often dependent on the growth phase of the fungus. You may need to extend the fermentation period, as significant accumulation of these metabolites can require 21-30 days of incubation for some Chaetomium species.[1]
-
Silent Biosynthetic Gene Clusters: The genes responsible for producing Chaetomin may be "silent" or not expressed under standard laboratory conditions.[1] Consider strategies like co-culturing with other microorganisms (e.g., Bacillus subtilis) or using epigenetic modifiers to induce the expression of these gene clusters.[1]
-
Inefficient Extraction Protocol: Your extraction method may not be suitable for Chaetomin. Ensure the solvent used, such as ethyl acetate (B1210297), has the appropriate polarity and that the extraction time is sufficient to recover the compound from the mycelium and culture broth.[1]
Issue 2: Inconsistent Chaetomin Yields Between Batches
Question: I am observing significant variability in Chaetomin yield from one fermentation batch to another. How can I improve the reproducibility of my experiments?
Answer: Inconsistency is often due to minor, uncontrolled variations in culture conditions. To ensure reproducibility, strictly control the following parameters:
-
Inoculum: Use a consistent amount and age of inoculum for each batch. Poor sporulation, which can hinder inoculum preparation, is favored in acidic environments.[1][2]
-
Media Preparation: Ensure the exact composition and final pH of the medium are identical for every preparation.[1] If using complex natural substrates like cornstalks, be aware of potential variability between batches of the raw material.[3]
-
Environmental Factors: Maintain a constant temperature and, for liquid cultures, a consistent agitation speed to ensure uniform aeration.[1] Most Chaetomium species grow well between 25 and 35°C.[4][5]
-
Vessel Geometry: Use identical flasks or plates for all cultures, as the surface-to-volume ratio can impact aeration and growth.[1]
Frequently Asked Questions (FAQs)
Q1: What is the most effective and straightforward method to significantly boost Chaetomin yield?
A1: One of the most dramatic reported increases in Chaetomin yield was achieved by supplementing the culture medium with glutathione (B108866) (GSH). This method resulted in a 15.43-fold increase in Chaetomin production in Chaetomium cochliodes.[6] This suggests that precursor availability can be a significant limiting factor.
Q2: Can genetic engineering be used to improve Chaetomin production?
A2: Yes, genetic engineering is a powerful strategy. For the related compound chaetoglobosin A in Chaetomium globosum, overexpressing the efflux gene CgMfs1, which encodes a transporter protein, increased the yield from 58.66 mg/L to 298.77 mg/L.[7][8] This approach helps to alleviate feedback inhibition by actively exporting the compound out of the cell.[7][8] This strategy could potentially be applied to Chaetomin production as well.
Q3: What are the key genes and pathways that regulate Chaetomin biosynthesis?
A3: The biosynthesis of Chaetomin is governed by a dedicated biosynthetic gene cluster. Key enzymes that have been identified to up-regulate its production include a nonribosomal peptide synthetase (NRPS) and a glutathione S-transferase (CheG).[6] For the related chaetoglobosins, transcription factors such as CgLaeA and CgcheR act as positive regulators, while CgXpp1 and CgTF6 are negative regulators of their biosynthesis.[9]
Q4: What is a reliable extraction method for Chaetomin and related compounds?
A4: A typical solvent extraction protocol is effective. For liquid cultures, the mycelium and broth are often separated. Both can then be extracted with a suitable organic solvent like ethyl acetate, acetone, or 2-butanone.[1][3][10] The mixture should be agitated or sonicated to ensure thorough extraction. The solvent extracts are then combined and concentrated, often using a rotary evaporator.[1]
Q5: Are there alternative, low-cost substrates for large-scale production?
A5: Yes, agricultural waste materials can be effective and economical substrates. For instance, using cornstalks as a fermentation substrate has been shown to significantly increase the yield of chaetoglobosin A compared to some standard media.[7][8][10]
Quantitative Data Summary
Table 1: Effect of Genetic Modification on Chaetoglobosin A Yield in C. globosum
| Strain/Modification | Chaetoglobosin A Yield (mg/L) | Fold Change | Reference |
| Wild-Type (W7) | 58.66 | 1.0x | [7][8] |
| CgMfs1 Inactivation (MFS1-3) | 19.95 | 0.34x | [7][8] |
| CgMfs1 Inactivation (MFS1-4) | 17.13 | 0.29x | [7][8] |
| CgMfs1 Overexpression (OEX13) | 298.77 | ~5.1x | [7][8] |
Table 2: Impact of Substrate and Genetic Modification on Chaetoglobosin A Production
| Strain | Substrate | Chaetoglobosin A Yield (mg/L) | Reference |
| Wild-Type (W7) | Cornstalk Medium | 40.32 | [7][8] |
| CgMfs1 Overexpression (OEX13) | Cornstalk Medium | 191.90 | [7][8] |
Table 3: Influence of Culture Medium on C. globosum Growth and Mycotoxin Production
| Medium | Colony Diameter (mm) | Spore Production | Mycotoxin Production | Reference |
| Oatmeal Agar (OA) | Highest | Highest | Highest | [11] |
| Potato Dextrose Agar (PDA) | Moderate | Moderate | Moderate | [11] |
| Corn Meal Agar (CMA) | Lower | Lower | Lower | [11] |
| Malt Extract Agar (MEA) | Lowest | Lowest | Lowest | [11] |
Experimental Protocols
Protocol 1: Cultivation of Chaetomium globosum for Chaetoglobosin A Production
This protocol is based on methodologies that have proven effective for producing chaetoglobosins, which are structurally and biosynthetically related to Chaetomin.
-
Strain: Use Chaetomium globosum W7 or a genetically modified equivalent.[3]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) broth (200 g potato, 20 g glucose, 1000 ml water).[3]
-
Inoculum Preparation: Cultivate the fungus on PDA plates at 28°C to prepare a spore suspension.[3]
-
Fermentation: Inoculate 50 ml of PDA broth in a 150 ml flask with the spore suspension.[3]
-
Incubation: Incubate the flasks at 28°C with shaking at 180 rpm.[3]
-
Time Course Analysis: Harvest flasks at different time points (e.g., daily from day 3) to determine the optimal harvest time for maximal yield.[3]
Protocol 2: Glutathione-Induced Production of Chetomin (B1668609)
This protocol is based on the findings of a study that significantly enhanced chetomin production in Chaetomium cochliodes.[6]
-
Strain: Chaetomium cochliodes SD-280.
-
Media: Prepare a suitable production medium (e.g., Potato Dextrose Broth).
-
Supplementation: Add a sterile solution of glutathione (GSH) to the culture medium at the time of inoculation. The optimal concentration should be determined empirically, but a significant increase was observed with its addition.
-
Fermentation: Follow standard fermentation procedures as outlined in Protocol 1.
-
Analysis: Extract and quantify the Chaetomin yield and compare it to a control culture without GSH.
Protocol 3: Solvent Extraction of Chaetomin
-
Harvesting: For liquid cultures, separate the mycelium from the broth by filtration. For solid-state cultures, use the entire fermented substrate.[1]
-
Extraction: Submerge the fungal biomass (and/or the filtrate) in a suitable organic solvent such as ethyl acetate or acetone.[1][10] For example, use a 1:1 ratio of solvent to culture volume.
-
Agitation: Agitate the mixture at approximately 200 rpm for at least 2 hours to ensure thorough extraction.[3] This process can be repeated 2-3 times for exhaustive extraction.[1]
-
Concentration: Combine the solvent extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.[1]
-
Purification: The crude extract can be further purified using techniques like column chromatography or High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Experimental workflow for enhancing Chaetomin production.
Caption: Regulation of Chaetomin biosynthesis and transport.
References
- 1. benchchem.com [benchchem.com]
- 2. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. inspq.qc.ca [inspq.qc.ca]
- 5. Chaetomium - Mold Species Library - The Famous Black Mold [mrnatural.ca]
- 6. Investigation of chetomin as a lead compound and its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects [mdpi.com]
- 10. New production process of the antifungal chaetoglobosin A using cornstalks - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting Chaetomin extraction from fungal biomass
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Chaetomin from fungal biomass.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during Chaetomin extraction, providing potential causes and recommended solutions in a question-and-answer format.
Fungal Culture & Chaetomin Production
Q1: My Chaetetomium culture shows good biomass growth, but the Chaetomin yield is low. What could be the problem?
A1: Low or no yield of secondary metabolites despite healthy fungal growth is a common challenge. Several factors can contribute to this:
-
Suboptimal Culture Medium: The medium that supports robust growth may not be ideal for secondary metabolite production. Different media can activate different biosynthetic gene clusters. It is advisable to screen various solid and liquid media such as Potato Dextrose Agar (PDA), Oatmeal Agar (OA), and Czapek-Dox to identify the best one for Chaetomin production.[1]
-
Incorrect pH: The pH of the culture medium is a critical factor. For Chaetomium globosum, optimal growth and production of related compounds like chaetoglobosins occur at a neutral pH of around 7.0.[1][2][3] Significant deviations into acidic or alkaline conditions can decrease or halt metabolite production, even if the fungus continues to grow.[1]
-
Inappropriate Incubation Time: The production of secondary metabolites is often dependent on the growth phase of the fungus. You may need to prolong the fermentation period. For some Chaetomium species, an incubation period of 21-30 days is necessary to achieve significant metabolite accumulation.[1]
-
Silent Gene Clusters: The genes responsible for producing Chaetomin might be "silent" or not expressed under standard laboratory conditions. Advanced strategies, such as co-culturing Chaetomium with other microorganisms (e.g., bacteria like Bacillus subtilis) or using epigenetic modifiers, have been shown to induce the production of novel or otherwise unexpressed compounds.[1]
Q2: How can I optimize the culture conditions to maximize Chaetomin production?
A2: To enhance the yield of Chaetomin, systematically optimize the following fermentation parameters:
-
Growth Medium: Experiment with different media compositions. For example, Oatmeal Agar (OA) has been shown to support high production of chaetoglobosins in C. globosum.[3][4]
-
Incubation Time: Conduct a time-course study to determine the optimal incubation period for Chaetomin production. One study on a related compound found that maximum biomass and production were achieved after 28 days, with a decline thereafter.[5]
-
Temperature: The ideal temperature for both growth and secondary metabolite production needs to be determined empirically. For a Chaetomium species, the maximum biomass and production of a secondary metabolite were observed at 32°C.[5]
-
pH: As mentioned, a neutral pH is generally favorable for C. globosum growth and mycotoxin production.[2][3] Buffer the medium to maintain a stable pH throughout the fermentation process.
Extraction Process
Q3: I am getting a low yield of crude Chaetomin extract. What are the possible reasons and solutions?
A3: A low yield of crude extract can be frustrating. Here are some common causes and how to address them:
-
Inadequate Fungal Cell Lysis: The chitin-rich cell walls of fungi can be difficult to break, preventing the efficient release of intracellular metabolites like Chaetomin.[6]
-
Solution: Employ mechanical disruption methods such as grinding the biomass with a mortar and pestle (especially if lyophilized) or using a bead beater. Sonication or microwave-assisted extraction can also enhance cell lysis and improve extraction efficiency.[6]
-
-
Suboptimal Solvent Choice: The polarity of the extraction solvent may not be suitable for Chaetomin.
-
Solution: Chaetomin is typically extracted with solvents like ethyl acetate (B1210297) or acetone.[7] Perform a small-scale solvent screening with a range of polarities (e.g., hexane (B92381), ethyl acetate, methanol) to find the most effective one for your specific fungal strain and culture conditions. A sequential extraction with solvents of increasing polarity can also be beneficial.[6]
-
-
Insufficient Extraction Time or Repetitions: The target compound may not be fully extracted in a single, short extraction step.
-
Solution: Increase the extraction time and perform multiple extractions (typically 2-3 times) with fresh solvent for each round to ensure maximum recovery.[1]
-
-
Degradation of Chaetomin: Chaetomin may be sensitive to heat, light, or pH during the extraction process.
-
Solution: Use low-temperature extraction methods and avoid prolonged exposure to high temperatures during solvent evaporation (e.g., keep the water bath for rotary evaporation below 45°C). Protect the extraction mixture from direct light. Ensure the pH of the extraction solvent is appropriate for Chaetomin stability.[6]
-
Q4: My crude extract is very impure, containing a lot of other fungal metabolites. How can I improve the initial extraction selectivity?
A4: Co-extraction of impurities can complicate the subsequent purification steps. Here are some strategies to obtain a cleaner crude extract:
-
Sequential Extraction: Instead of a single extraction with a broad-spectrum solvent, use a sequential approach. Start with a non-polar solvent like hexane to remove lipids and other non-polar impurities. Then, extract the biomass with a more polar solvent like ethyl acetate to recover the Chaetomin.[7]
-
Liquid-Liquid Partitioning: After the initial extraction, you can partition the crude extract between two immiscible solvents, such as ethyl acetate and water. This will help to separate compounds based on their differential solubility.[7]
-
Solid-Phase Extraction (SPE): Use SPE as a cleanup step for your crude extract before proceeding to more advanced purification techniques. Choose a sorbent with a high affinity for Chaetomin and a low affinity for the major impurities.[7]
Purification & Analysis
Q5: I am having trouble purifying Chaetomin using column chromatography. What are some common issues and solutions?
A5: Column chromatography is a critical step in isolating Chaetomin. Here are some troubleshooting tips:
-
Poor Separation of Compounds:
-
Possible Cause: Inappropriate solvent system or stationary phase.
-
Solution: Optimize the mobile phase composition by running thin-layer chromatography (TLC) first to identify a solvent system that provides good separation. You may need to try different stationary phases (e.g., silica (B1680970) gel of a different mesh size, or Sephadex LH-20 for size-exclusion chromatography).[7]
-
-
Compound Tailing on the Column:
-
Possible Cause: Active sites on the stationary phase or overloading the column.
-
Solution: Ensure the column is packed properly and not overloaded with the crude extract. Adding a small amount of a polar solvent to the mobile phase can sometimes help to reduce tailing.
-
-
Cracked or Channeled Column Bed:
-
Possible Cause: Improper packing of the column.
-
Solution: Repack the column carefully to ensure a uniform and stable bed.
-
Q6: I am encountering problems with my HPLC analysis of Chaetomin, such as shifting retention times and peak tailing. What should I check?
A6: HPLC is a sensitive technique, and various factors can affect its performance.
-
Shifting Retention Times:
-
Possible Causes: Inconsistent mobile phase composition, fluctuations in column temperature, or a problem with the pump's flow rate.[6][8]
-
Solutions: Prepare fresh mobile phase and ensure it is properly degassed.[5] Use a column oven to maintain a constant temperature. Check the pump for leaks and ensure a consistent flow rate.[6][8]
-
-
Peak Tailing:
-
Possible Causes: Interaction of Chaetomin with active sites on the column's stationary phase, or an inappropriate mobile phase pH.[6]
-
Solutions: Use a high-purity silica-based column. Adjust the pH of the mobile phase to ensure Chaetomin is in a single ionic state.
-
-
No Peak or Loss of Sensitivity:
Data Summary
Table 1: Fungal Growth and Secondary Metabolite Production Conditions
| Parameter | Organism | Optimal Condition | Observed Effect |
| pH | Chaetomium globosum | ~7.0 (Neutral) | Optimal growth and chaetoglobosin C production.[2][3] |
| 4.3 - 9.4 | Capable of growth.[2][3] | ||
| Acidic | Favors sporulation.[2] | ||
| Temperature | Chaetomium sp. | 32°C | Maximum biomass and chrysin (B1683763) production.[5] |
| Incubation Time | Chaetomium globosum | 28 days | Maximum biomass and chrysin production.[5] |
Table 2: Solvent Extraction Efficiency for Fungal Metabolites
| Solvent | Polarity | Target Compounds | Notes |
| Hexane | Non-polar | Lipids, non-polar compounds | Often used for initial defatting of the biomass.[7] |
| Ethyl Acetate | Medium polarity | Chaetomin, chaetoglobosins, other alkaloids | A commonly used and effective solvent for Chaetomin.[7][9] |
| Acetone | Polar aprotic | Chaetomin, phenols, flavonoids | Another effective solvent for a range of fungal metabolites.[9] |
| Methanol | Polar protic | More polar compounds | Can be used in sequential extractions.[6] |
Note: The optimal solvent can vary depending on the specific fungal strain and culture conditions. A solvent screening is recommended for process optimization.
Experimental Protocols
Protocol 1: Solid-State Fermentation of Chaetomium globosum
-
Medium Preparation: Prepare a solid substrate medium, such as rice or wheat bran, in autoclavable bags or flasks. Add water to achieve a moisture content of 50-60%.
-
Sterilization: Autoclave the prepared medium at 121°C for 20-30 minutes.
-
Inoculation: Aseptically inoculate the cooled, sterile medium with a spore suspension or mycelial plugs of C. globosum.
-
Incubation: Incubate the culture at 25-28°C for 21-28 days in the dark.
-
Harvesting: After the incubation period, the entire fungal-rice biomass is harvested for extraction.[1]
Protocol 2: Solvent Extraction of Chaetomin
-
Biomass Preparation: If the fungal biomass is from a solid-state fermentation, it can be used directly. If from a liquid culture, separate the mycelia from the broth by filtration. The mycelia can be lyophilized (freeze-dried) for better grinding and extraction.
-
Grinding: Grind the dried fungal biomass into a fine powder using a mortar and pestle or a blender.
-
Extraction:
-
Suspend the fungal powder in ethyl acetate (e.g., a 1:10 solid to solvent ratio, w/v).
-
Agitate the mixture on a shaker at room temperature for 24 hours. Alternatively, use sonication for a shorter duration (e.g., 30-60 minutes).
-
Separate the solvent from the biomass by filtration.
-
Repeat the extraction process two more times with fresh ethyl acetate.
-
-
Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator with a water bath temperature below 45°C. The resulting residue is the crude Chaetomin extract.[1][7]
Protocol 3: Purification of Chaetomin by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 70-230 mesh) in a suitable non-polar solvent like hexane.
-
Sample Loading: Dissolve the crude Chaetomin extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and adsorb it onto a small amount of silica gel. After drying, carefully load the silica gel with the adsorbed sample onto the top of the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. For example, a gradient of hexane and ethyl acetate can be used, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing Chaetomin.
-
Pooling and Concentration: Combine the pure fractions containing Chaetomin and evaporate the solvent to obtain the purified compound.
Visualizations
Caption: General workflow for Chaetomin extraction and purification.
References
- 1. researchgate.net [researchgate.net]
- 2. interactions of mycotoxins in HPLC - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 9. Autophagic Cell Death Is Induced by Acetone and Ethyl Acetate Extracts from Eupatorium odoratum In Vitro: Effects on MCF-7 and Vero Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chaetomin Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of Chaetomin to prevent its degradation. Adherence to these guidelines is critical for ensuring the integrity and activity of the compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized Chaetomin powder for long-term use?
For long-term storage, lyophilized Chaetomin powder should be kept at -20°C. It is crucial to store the powder in a tightly sealed container to protect it from moisture and light.
Q2: What is the recommended solvent for dissolving Chaetomin?
Chaetomin is soluble in dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol. The choice of solvent will depend on the specific requirements of your experiment.
Q3: How should I store Chaetomin solutions?
For short-term storage (up to a few days), solutions can be stored at 2-8°C. For longer-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: Why is it important to avoid multiple freeze-thaw cycles?
Repeatedly freezing and thawing a Chaetomin solution can accelerate its degradation. Aliquoting the stock solution into smaller, single-use volumes is a critical step to preserve the compound's stability.
Q5: Are there any specific light conditions I should be aware of?
Yes, Chaetomin should be protected from prolonged exposure to light. It is advisable to work with Chaetomin solutions in a dimly lit area and store them in amber-colored or foil-wrapped vials to prevent photodegradation.
Q6: What are the signs of Chaetomin degradation?
Degradation may not always be visible. The most reliable way to assess the integrity of your Chaetomin stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area corresponding to Chaetomin and the appearance of new peaks can indicate degradation.
Troubleshooting Guide
This section addresses common problems encountered during the storage and handling of Chaetomin.
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Chaetomin degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Prepare fresh working solutions from a new aliquot of the stock solution. If the problem persists, use a new vial of lyophilized powder. |
| Multiple freeze-thaw cycles of the stock solution. | Always aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. | |
| Unexpected peaks in my HPLC analysis. | Degradation of Chaetomin. | Analyze a freshly prepared solution from a new vial of lyophilized powder as a reference. If new peaks are still present, consider the possibility of solvent impurities or interactions with other components in your sample. |
| Contamination of the solvent or sample. | Use fresh, high-purity solvents for all experiments. Ensure all glassware and equipment are clean. | |
| Inconsistent experimental results. | Inaccurate concentration of Chaetomin solution due to degradation. | Regularly check the purity of your Chaetomin stock solution using HPLC. Prepare fresh dilutions for each experiment. |
| Pipetting errors or solvent evaporation. | Ensure accurate pipetting techniques and minimize the time solutions are left open to the air to prevent solvent evaporation. |
Experimental Protocols
Protocol for Assessing Chaetomin Stability by HPLC
This protocol provides a general guideline for monitoring the stability of Chaetomin using reverse-phase HPLC. It is recommended to optimize the conditions for your specific instrument and column.
1. Preparation of Chaetomin Stock Solution:
-
Accurately weigh a known amount of lyophilized Chaetomin powder.
-
Dissolve the powder in HPLC-grade DMSO or ethanol to a final concentration of 1 mg/mL.
-
Aliquot the stock solution into single-use vials and store at -20°C.
2. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a lower percentage of Mobile Phase B and gradually increase it over the course of the run to elute Chaetomin and any potential degradation products. An example gradient is:
-
0-5 min: 30% B
-
5-25 min: 30-100% B
-
25-30 min: 100% B
-
30-35 min: 100-30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detector at 254 nm and 280 nm.
3. Analysis:
-
Inject a freshly prepared Chaetomin standard to determine its retention time and peak area.
-
Inject the stored Chaetomin sample.
-
Compare the chromatograms. A decrease in the peak area of Chaetomin and the appearance of new peaks indicate degradation. The percentage of degradation can be calculated by comparing the peak area of the stored sample to that of the fresh standard.
Visualizing Experimental Workflow and Pathways
To aid in understanding the experimental workflow and the potential impact of Chaetomin, the following diagrams are provided.
Caption: Workflow for storing, using, and troubleshooting Chaetomin stability.
Caption: Simplified diagram of Chaetomin's inhibitory effect on the HIF pathway.
Optimizing culture conditions for maximum Chaetomin production
Welcome to the technical support center for optimizing the production of Chaetomin, a potent secondary metabolite from Chaetomium cochliodes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of Chaetomin fermentation, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.
Troubleshooting Guide
Low or inconsistent yields are common challenges in the production of secondary metabolites. This guide addresses specific issues you may encounter during your Chaetomin production experiments.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Chaetomin Yield Despite Good Mycelial Growth | Suboptimal Medium: The culture medium may support vegetative growth but not trigger the Chaetomin biosynthetic gene cluster. | Screen various media such as Potato Dextrose Agar (PDA), Czapek-Dox, and Oatmeal Agar. Consider creating a custom medium with varying carbon and nitrogen sources.[1] |
| Incorrect pH: The pH of the medium can significantly influence secondary metabolite production. | The optimal pH for the growth of Chaetomium species is generally neutral (~7.0). Deviations towards acidic or alkaline conditions can inhibit production.[1] Monitor and adjust the initial pH of your medium accordingly. | |
| Inadequate Incubation Time: Chaetomin production is often growth-phase dependent, and you may not have reached the optimal production phase. | Extend the fermentation period. For some Chaetomium species, incubation for 21-30 days is necessary for significant metabolite accumulation.[1] | |
| Suboptimal Temperature: Temperature affects both fungal growth and enzyme activity related to Chaetomin biosynthesis. | The optimal growth temperature for most Chaetomium species is between 25-27°C. Temperatures between 33-35°C can inhibit growth.[2] | |
| Poor Aeration: Insufficient oxygen can limit the production of secondary metabolites. | In liquid cultures, ensure adequate agitation to promote oxygen transfer. For solid-state fermentation, ensure the substrate is not too densely packed. | |
| Inconsistent Chaetomin Yields Between Batches | Inoculum Variability: Inconsistent age, size, or physiological state of the inoculum can lead to variable results. | Standardize your inoculum preparation. Use a consistent amount and age of inoculum for each fermentation.[1] |
| Media Preparation Inconsistencies: Minor variations in media components or final pH can affect reproducibility. | Prepare all media for a set of experiments from the same batch of reagents. Double-check the final pH of each batch of medium before inoculation.[1] | |
| Variable Environmental Conditions: Fluctuations in temperature or agitation speed can impact fungal metabolism. | Ensure your incubator and shaker are properly calibrated and maintain consistent settings throughout the fermentation period.[1] | |
| Difficulty in Extracting Chaetomin | Inefficient Extraction Solvent: The polarity of the solvent may not be optimal for Chaetomin. | Ethyl acetate (B1210297) is a commonly used and effective solvent for extracting Chaetomin and other related fungal metabolites. |
| Incomplete Cell Lysis: The solvent may not be effectively penetrating the mycelia to extract the intracellular Chaetomin. | Sonication or homogenization of the mycelia in the presence of the extraction solvent can improve extraction efficiency. |
Frequently Asked Questions (FAQs)
Q1: What is the best medium for Chaetomin production?
A1: While Chaetomium cochliodes can grow on various media, Potato Dextrose Broth (PDB) is commonly used for producing its bioactive compounds. However, the optimal medium for secondary metabolite production may differ from the one that supports the best growth. It is recommended to screen several media, including PDA, Czapek-Dox, and Oatmeal Agar, to determine the best for your specific strain and conditions.[1]
Q2: What are the optimal temperature and pH for Chaetomin production?
A2: The optimal growth temperature for Chaetomium cochliodes is typically between 25-27°C.[2] A neutral initial pH of around 7.0 is generally recommended for the production of secondary metabolites in related Chaetomium species.[1]
Q3: How can I increase my Chaetomin yield?
A3: A significant increase in Chaetomin yield has been reported with the addition of glutathione (B108866) to the culture medium. While the exact optimal concentration can be strain-dependent, exploring supplementation with glutathione is highly recommended. Further optimization of other culture parameters such as aeration, agitation, and incubation time will also contribute to improved yields.
Q4: How long should I incubate my cultures for maximum Chaetomin production?
A4: The production of Chaetomin is often linked to the stationary phase of fungal growth. This can require extended incubation periods, potentially from 21 to 30 days.[1] It is advisable to perform a time-course experiment to determine the optimal harvest time for your specific experimental setup.
Q5: My Chaetomium culture is not sporulating well. What can I do?
A5: Poor sporulation can be influenced by the culture medium and pH. For some Chaetomium species, an acidic environment can favor sporulation. If you are struggling with inoculum preparation due to poor sporulation, you might consider adjusting the pH of your sporulation medium.
Experimental Protocols
Media Preparation
Potato Dextrose Agar/Broth (PDA/PDB)
| Component | Amount (per 1 Liter of Water) |
| Potato Infusion | 200 g (from boiled potatoes) |
| Dextrose | 20 g |
| Agar (for solid medium) | 20 g |
Czapek-Dox Agar
| Component | Amount (per 1 Liter of Water) |
| Sucrose | 30 g |
| Sodium Nitrate | 2 g |
| Dipotassium Phosphate | 1 g |
| Magnesium Sulfate | 0.5 g |
| Potassium Chloride | 0.5 g |
| Ferrous Sulfate | 0.01 g |
| Agar | 15 g |
Oatmeal Agar
| Component | Amount (per 1 Liter of Water) |
| Oatmeal | 30 g (steeped and strained) |
| Agar | 20 g |
Inoculum Preparation
-
Grow Chaetomium cochliodes on PDA plates at 25-27°C for 7-10 days, or until sufficient sporulation is observed.
-
Flood the surface of the plate with a sterile saline solution (0.85% NaCl).
-
Gently scrape the surface with a sterile loop to dislodge the spores.
-
Transfer the spore suspension to a sterile tube.
-
Optionally, filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration using a hemocytometer to a desired concentration (e.g., 1 x 10^6 spores/mL).
Fermentation
-
Inoculate 100 mL of your chosen liquid medium in a 250 mL Erlenmeyer flask with 1 mL of the standardized spore suspension.
-
Incubate the flasks at 25-27°C on a rotary shaker at 150-180 rpm.
-
Monitor the cultures for growth and Chaetomin production over a period of up to 30 days.
Extraction and Quantification of Chaetomin
-
Separate the mycelia from the culture broth by filtration.
-
Extract the mycelia and the culture filtrate separately with ethyl acetate. This is often done by soaking the mycelial mass in the solvent and partitioning the liquid broth against the solvent.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Quantify the Chaetomin concentration using High-Performance Liquid Chromatography (HPLC) with a suitable standard.
Visualizations
Caption: Simplified proposed biosynthetic pathway of Chaetomin.
Caption: General experimental workflow for optimizing Chaetomin production.
Caption: A logical decision tree for troubleshooting low Chaetomin yield.
References
Technical Support Center: Overcoming Resistance to Chaetomin in Bacterial Strains
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving the antimicrobial compound Chaetomin. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered when investigating bacterial resistance to Chaetomin.
Frequently Asked Questions (FAQs)
Q1: What is the known spectrum of antibacterial activity for Chaetomin?
A1: Chaetomin, a metabolite produced by fungi of the Chaetomium genus, has demonstrated a broad spectrum of activity against various bacteria. It is particularly effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as some Gram-negative bacteria.[1] The minimum inhibitory concentration (MIC) values can vary between different bacterial species and even strains.
Q2: What is the proposed mechanism of action for Chaetomin against bacteria?
A2: The precise molecular mechanism of Chaetomin's antibacterial activity is not yet fully elucidated. However, studies on related compounds and its effects on other cell types suggest potential mechanisms. In cancer cells, a related compound, Chaetocin, has been shown to inhibit the PI3K/Akt signaling pathway by targeting the enzyme transketolase. While this has not been confirmed in bacteria, it is plausible that Chaetomin could target essential enzymes involved in metabolic pathways. Other potential mechanisms could include disruption of cell membrane integrity or inhibition of protein synthesis, which are common modes of action for antimicrobial compounds. Further research is needed to identify the specific bacterial targets of Chaetomin.
Q3: What are the likely mechanisms by which bacteria could develop resistance to Chaetomin?
A3: Based on general principles of antibiotic resistance, bacteria may develop resistance to Chaetomin through several mechanisms:
-
Target Modification: Alterations in the bacterial target protein or enzyme, reducing the binding affinity of Chaetomin.
-
Enzymatic Inactivation: Production of enzymes that can degrade or modify the Chaetomin molecule, rendering it inactive.
-
Reduced Permeability: Changes in the bacterial cell wall or membrane that limit the influx of Chaetomin into the cell.
-
Efflux Pumps: Overexpression of efflux pumps that actively transport Chaetomin out of the bacterial cell before it can reach its target.
Q4: Are there known resistance genes specifically for Chaetomin?
A4: Currently, there is limited information in the scientific literature identifying specific genes that confer resistance to Chaetomin in bacteria. However, researchers have identified antimicrobial peptide genes, such as CgR2150 and CgR3101, from Chaetomium globosum that show broad-spectrum antibacterial activities.[2] It is possible that genes encoding efflux pumps or enzymes capable of modifying similar chemical structures could be involved in Chaetomin resistance. Identifying specific resistance genes would require experimental approaches like transposon sequencing of resistant mutants.[3]
Q5: How should Chaetomin be stored to ensure its stability?
A5: For optimal stability, Chaetomin should be stored as a solid at -20°C, protected from light. If dissolved in a solvent such as DMSO, it is recommended to prepare aliquots of the stock solution and store them at -20°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results
| Possible Cause | Troubleshooting Step |
| Inaccurate inoculum density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard before dilution. Verify the final inoculum concentration by plating a serial dilution. |
| Chaetomin degradation | Prepare fresh Chaetomin stock solutions regularly. Store stock solutions in aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles. |
| Variation in media composition | Use the same batch of Mueller-Hinton Broth (MHB) for all experiments. Ensure the pH of the media is consistent. |
| Contamination of bacterial culture | Streak the bacterial culture on an appropriate agar (B569324) plate to check for purity before starting the MIC assay. |
| Reader/visual interpretation errors | If using a plate reader, ensure it is properly calibrated. For visual inspection, use a consistent light source and background. Have a second person confirm the results if possible. |
Issue 2: Difficulty in Interpreting Synergy Assay (Checkerboard) Results
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration ranges | Perform preliminary MIC assays for each antibiotic individually to determine the appropriate concentration range for the checkerboard assay. The range should bracket the MIC of each drug. |
| Precipitation of compounds | Check the solubility of Chaetomin and the synergistic agent in the test medium at the highest concentrations used. If precipitation occurs, adjust the solvent or concentration. |
| Calculation errors in Fractional Inhibitory Concentration (FIC) index | Double-check the formula and calculations for the FIC index. Use a spreadsheet or software designed for checkerboard analysis to minimize errors. |
| "Skipped wells" or paradoxical growth | This can sometimes occur. Repeat the experiment to confirm the observation. If persistent, it may indicate a complex drug interaction or a tolerant subpopulation. |
Issue 3: Poor Biofilm Formation or Eradication in Assays
| Possible Cause | Troubleshooting Step | | Suboptimal growth conditions for biofilm formation | Optimize growth medium, incubation time, and temperature for the specific bacterial strain to ensure robust biofilm formation. Some strains may require specific supplements or surfaces. | | Inadequate staining or visualization | Ensure the crystal violet staining is performed for a sufficient amount of time and that the washing steps are gentle to avoid dislodging the biofilm. For viability-based assays (e.g., resazurin), optimize the dye concentration and incubation time for your specific strain. | | High variability between replicates | Increase the number of replicates. Ensure consistent inoculum preparation and washing steps. Use plates specifically designed for tissue culture to promote even biofilm formation. | | Chaetomin instability in the assay medium | Consider the stability of Chaetomin over the extended incubation period of a biofilm assay. It may be necessary to replenish the medium containing Chaetomin. |
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of Chaetomin and Related Compounds Against Various Bacterial Strains
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Chaetomin | Staphylococcus aureus | 0.78 | [4] |
| Chaetomin | Escherichia coli | 0.78 | [4] |
| Chaetomin | Salmonella typhimurium ATCC 6539 | 0.78 | [4] |
| Chaetomin | Enterococcus faecalis | 0.78 | [4] |
| Chaetomium globosum extracts | Multi-drug resistant Gram-positive bacteria | 3.9 - 62.5 | [1] |
| Chaetomium globosum extracts | Multi-drug resistant Gram-negative bacteria | 3.9 - 62.5 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
-
Preparation of Chaetomin Stock Solution: Dissolve Chaetomin in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum:
-
From a fresh overnight culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of a 96-well microtiter plate.
-
-
Serial Dilution:
-
In a 96-well plate, perform a two-fold serial dilution of the Chaetomin stock solution in CAMHB to achieve a range of desired concentrations.
-
-
Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted compound. Include a positive control (bacteria in broth without Chaetomin) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of Chaetomin at which no visible bacterial growth is observed.
Protocol 2: Checkerboard Assay for Synergy Testing
-
Preparation of Stock Solutions: Prepare stock solutions of Chaetomin and the second antibiotic in an appropriate solvent.
-
Plate Setup:
-
In a 96-well plate, serially dilute Chaetomin along the x-axis and the second antibiotic along the y-axis in CAMHB.
-
-
Inoculation: Inoculate the plate with the target bacterial strain at a final concentration of approximately 5 x 10⁵ CFU/mL, as described in the MIC protocol.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis:
-
Observe each well for visible bacterial growth.
-
Calculate the Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of Chaetomin + FIC of Antibiotic B, where FIC = MIC of drug in combination / MIC of drug alone.
-
Interpretation:
-
Synergy: FIC Index ≤ 0.5
-
Additive: 0.5 < FIC Index ≤ 1
-
Indifference: 1 < FIC Index ≤ 4
-
Antagonism: FIC Index > 4
-
-
Protocol 3: Biofilm Eradication Assay
-
Biofilm Formation:
-
Grow the bacterial strain in an appropriate medium (e.g., Tryptic Soy Broth supplemented with glucose) in a 96-well plate for 24-48 hours to allow for biofilm formation.
-
-
Removal of Planktonic Cells: Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Treatment: Add fresh medium containing various concentrations of Chaetomin to the wells with the established biofilm. Include an untreated control.
-
Incubation: Incubate for a further 24 hours.
-
Quantification of Biofilm:
-
Crystal Violet Staining (Total Biomass):
-
Wash the wells with PBS.
-
Stain with 0.1% crystal violet for 15 minutes.
-
Wash with water and allow to dry.
-
Solubilize the stain with 30% acetic acid or ethanol.
-
Measure the absorbance at a wavelength of 570-595 nm.
-
-
Viability Assay (e.g., Resazurin):
-
Wash the wells with PBS.
-
Add a resazurin (B115843) solution and incubate until a color change is observed in the control wells.
-
Measure fluorescence or absorbance according to the manufacturer's instructions.
-
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway of Chaetomin's antibacterial action.
Caption: Experimental workflow for synergy screening with Chaetomin.
Caption: Potential mechanisms of bacterial resistance to Chaetomin.
References
- 1. benchchem.com [benchchem.com]
- 2. Chaetomin, a New Antibiotic Substance Produced by Chaetomium cochliodes: I. Formation and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An expanded transcriptome atlas for Bacteroides thetaiotaomicron reveals a small RNA that modulates tetracycline sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new epipolythiodioxopiperazine with antibacterial and cytotoxic activities from the endophytic fungus Chaetomium sp. M336 - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing cytotoxicity of Chaetomin in non-cancerous cell lines
Technical Support Center: Chaetomin Experiments
This guide provides researchers, scientists, and drug development professionals with essential information for working with Chaetomin, focusing on its cytotoxic effects and strategies to manage them, particularly in non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: My initial experiments show high cytotoxicity with Chaetomin across all my cell lines, including non-cancerous controls. What are the first troubleshooting steps?
A1: When observing high cytotoxicity, it's crucial to first rule out experimental artifacts.[1]
-
Verify Concentrations: Double-check all calculations for stock solutions and serial dilutions. Simple errors in calculation can lead to significantly higher concentrations than intended.[1]
-
Assess Solvent Toxicity: Ensure the final concentration of your vehicle solvent (e.g., DMSO) is within the tolerated range for your specific cell lines, which is typically below 0.5%.[1] Run a vehicle-only control to confirm it is not the source of toxicity.
-
Check Compound Stability: Confirm that Chaetomin is stable in your culture medium for the duration of the experiment. Degradation products could exhibit different toxicities.[1]
-
Test for Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays (e.g., MTT, Alamar Blue). Include cell-free controls with the compound to check for any direct reaction with assay reagents.
Q2: How can I determine if Chaetomin is causing a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect in my non-cancerous cell line?
A2: To distinguish between cytotoxicity and cytostaticity, you need to measure both cell viability and total cell number over time.[1]
-
Cytotoxic Effect: You will observe a decrease in the percentage of viable cells and a reduction in the total cell number compared to the vehicle control.
-
Cytostatic Effect: The total number of cells will plateau or increase slowly, while the percentage of viable cells remains high.[1]
Q3: Is Chaetomin expected to be highly toxic to non-cancerous cell lines?
A3: The literature suggests that Chaetomin exhibits selective cytotoxicity, showing significantly more potent effects against cancer cells than non-cancerous cells.[2][3] Some studies report it to be only marginally toxic to non-cancerous cell lines at concentrations that are lethal to cancer cells.[2] However, toxicity can be cell-line specific. For example, one study noted minimal cytotoxicity in HEK293T cells.[4]
Q4: What is the primary mechanism of Chaetomin-induced cytotoxicity?
A4: Chaetomin's cytotoxicity is primarily mediated through the induction of apoptosis (programmed cell death). Key mechanisms include:
-
Induction of Oxidative Stress: Chaetocin is a potent inducer of cellular oxidative stress, which can trigger apoptosis.[5][6][7]
-
Inhibition of Hypoxia-Inducible Factor 1 (HIF-1): Chaetomin disrupts the HIF-1α pathway by preventing its interaction with the p300 co-activator.[2] This is a key mechanism in cancer cells but may also affect normal cells.
-
Mitochondrial Dysfunction: It can interfere with the PI3K/mTOR pathway and trigger mitochondrial dysfunction, leading to the release of pro-apoptotic factors.[8]
Q5: Are there any known methods to reduce Chaetomin's cytotoxicity in vitro?
A5: While research on specifically reducing Chaetomin's toxicity is limited, general strategies can be applied:
-
Dose and Time Optimization: Perform a careful dose-response and time-course experiment to find the lowest effective concentration and shortest exposure time needed to achieve the desired experimental outcome while minimizing toxicity to non-cancerous controls.[1][9]
-
Co-treatment with Antioxidants: Since oxidative stress is a key mechanism, co-treatment with antioxidants like N-acetylcysteine (NAC) or glutathione (B108866) has been shown to attenuate Chaetomin-induced cytotoxicity.[5]
-
Chemical Modification: The disulfide bonds in Chaetocin are critical for its cellular uptake and cytotoxicity. Chemical modification, such as S-methylation, has been shown to completely abrogate its cytotoxic effects by preventing intracellular accumulation.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High variability in cytotoxicity results between experiments. | Experimental variability. | Standardize cell seeding density, passage number, and ensure consistent incubation times and conditions. Use freshly prepared Chaetomin dilutions for each experiment.[1] |
| Compound precipitates in culture medium. | Poor solubility of Chaetomin. | Test the solubility of Chaetomin in your specific culture medium beforehand. If precipitation occurs, consider using a lower concentration or a different solvent system (ensuring solvent toxicity is controlled).[1] |
| Non-cancerous cells show significant death even at low Chaetomin concentrations. | Intrinsic sensitivity of the cell line or off-target effects. | Confirm the IC50 value with a detailed dose-response curve. Consider using a different, less sensitive non-cancerous cell line for your controls. Investigate potential off-target effects by using structurally different compounds that target the same pathway, if available.[9] |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | Different mechanisms measured by the assays. | MTT measures metabolic activity (viability), while LDH measures membrane integrity (cytotoxicity). Using multiple assays that measure different endpoints (e.g., viability, cytotoxicity, apoptosis) can provide a more complete picture and strengthen data interpretation.[10] |
Quantitative Data: Chaetomin Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. IC50 values are highly dependent on the cell line, incubation time, and assay method used.[11][12]
Table 1: Reported IC50 Values of Chaetomin in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Incubation Time | Notes |
| K562 | Human Leukemia | ~21 nM | Not Specified | A related compound, Chaetominine, was tested.[13] |
| SW1116 | Colon Cancer | ~28 nM | Not Specified | A related compound, Chaetominine, was tested.[13] |
| A375 | Human Melanoma | ~21 nM | 72 hours | Determined by MTT assay.[3] |
| NSCLC CSCs | Non-Small Cell Lung Cancer Stem Cells | ~nM range | Not Specified | Attenuated sphere-forming characteristic.[2] |
| NSCLC non-CSCs | Non-Small Cell Lung Cancer Non-Stem Cells | ~µM range | Not Specified | Inhibited proliferation.[2] |
| HEK293T | Human Embryonic Kidney (Non-cancerous) | Minimal cytotoxicity | 72 hours | Tested with a Chaetomium extract, not pure Chaetomin.[4] |
Note: Direct IC50 values for Chaetomin in a wide range of non-cancerous cell lines are not extensively documented in the provided search results. Researchers should empirically determine the IC50 for their specific non-cancerous cell line as a crucial baseline.
Experimental Protocols
Protocol 1: Determining the IC50 of Chaetomin using the MTT Assay
This protocol assesses cell viability by measuring the metabolic activity of cells. Viable cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.
Materials:
-
Target cells (non-cancerous and cancerous lines)
-
Complete culture medium
-
Chaetomin stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan solubilization)
-
96-well plates, sterile
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL medium) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[9]
-
Compound Preparation: Prepare serial dilutions of Chaetomin in complete culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Chaetomin concentration).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared Chaetomin dilutions and vehicle controls to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[1]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (considered 100% viability). Plot the viability against the logarithm of Chaetomin concentration to determine the IC50 value using non-linear regression analysis.
Visualizations
Experimental and Troubleshooting Workflow
Caption: Workflow for assessing and troubleshooting Chaetomin cytotoxicity.
Chaetomin's Mechanism of Action via HIF-1α Inhibition
Caption: Chaetomin blocks the interaction between HIF-1α and p300.
References
- 1. benchchem.com [benchchem.com]
- 2. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells [mdpi.com]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative and Proapoptotic Effects of Chetomin in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of the Cytotoxic and Apoptotic Effects of Chaetominine in a Human Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Artifacts in Bioassays due to Chaetomin Instability
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chaetomin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues arising from the inherent instability of Chaetomin in bioassay environments. By understanding the factors that affect its stability and the nature of potential artifacts, you can ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Chaetomin and what is its primary mechanism of action?
Chaetomin is a mycotoxin produced by fungi of the Chaetomium genus.[1][2] It belongs to a class of natural products known as epidithiodiketopiperazines.[1][2] Its primary mechanism of action is the inhibition of the hypoxia-inducible factor 1-alpha (HIF-1α) pathway.[3][4][5][6] Chaetomin disrupts the interaction between HIF-1α and its coactivator p300, a critical step in the transcriptional response to hypoxia.[4][5] This inhibition of the HIF-1α pathway makes Chaetomin a potent antitumor agent and a valuable tool for studying hypoxia-related cellular processes.[3][5][6]
Q2: I'm observing unexpected cytotoxicity in my cell-based assay with Chaetomin, even at low concentrations. What could be the cause?
Q3: My experimental results with Chaetomin are inconsistent. One day I see a potent effect, and the next, the activity is significantly reduced. Why is this happening?
The inconsistency in your results is likely due to the instability of Chaetomin in your assay conditions. The disulfide bond in the Chaetomin molecule is susceptible to reduction and degradation, especially in aqueous solutions and in the presence of certain media components or reducing agents. This degradation can lead to a loss of biological activity over the course of an experiment, resulting in poor reproducibility. Factors such as the age of your Chaetomin stock solution, the composition of your assay buffer, and the duration of the incubation can all contribute to this variability.
Q4: How should I properly store and handle Chaetomin to minimize degradation?
To ensure the integrity of your Chaetomin, it is crucial to follow proper storage and handling procedures.
Storage and Handling Recommendations:
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for long-term storage.[1][2] | Minimizes thermal degradation. |
| Solvent for Stock Solutions | Prepare stock solutions in anhydrous DMSO, ethanol, or methanol.[1][2] | Chaetomin is soluble in these organic solvents and they are less prone to promoting hydrolysis compared to aqueous solutions. |
| Stock Solution Storage | Aliquot stock solutions into small, single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can accelerate degradation. |
| Handling | Minimize exposure of Chaetomin solutions to light and air. | Protects against potential photo-degradation and oxidation. |
| Preparation of Working Solutions | Prepare fresh working solutions in your assay buffer or media immediately before each experiment. | Reduces the time Chaetomin is exposed to aqueous environments where it is less stable. |
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating artifacts in your bioassays caused by Chaetomin instability.
Issue 1: Inconsistent or Lower-Than-Expected Bioactivity
Possible Cause: Degradation of Chaetomin in stock or working solutions.
Troubleshooting Workflow:
Workflow for troubleshooting inconsistent bioactivity.
Experimental Protocol: Assessing Chaetomin Stability by HPLC
This protocol allows for the quantitative assessment of Chaetomin stability in your specific assay buffer.
Materials:
-
Chaetomin
-
Assay Buffer (the same used in your bioassay)
-
Anhydrous DMSO
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of Chaetomin in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in your assay buffer.
-
Immediately inject a sample (t=0) onto the HPLC to determine the initial peak area of Chaetomin.
-
Incubate the remaining solution under your standard assay conditions (e.g., 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC and record the peak area of Chaetomin.
-
Calculate the percentage of remaining Chaetomin at each time point relative to the t=0 sample.
Data Presentation: Chaetomin Stability Over Time
| Time (hours) | % Chaetomin Remaining (in Assay Buffer A) | % Chaetomin Remaining (in Assay Buffer B) |
| 0 | 100 | 100 |
| 1 | 95 | 85 |
| 2 | 88 | 70 |
| 4 | 75 | 50 |
| 8 | 55 | 25 |
| 24 | 20 | <5 |
This is example data. Actual results will vary depending on the buffer composition and temperature.
Issue 2: High Background Signal or Off-Target Effects
Possible Cause: Generation of reactive oxygen species (ROS) due to Chaetomin's redox activity.
Troubleshooting Workflow:
References
- 1. bioaustralis.com [bioaustralis.com]
- 2. bioaustralis.com [bioaustralis.com]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove impurities from Chaetomin preparations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetomin preparations. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides detailed solutions to common problems encountered during the purification of Chaetomin.
Problem: Low yield of crude Chaetomin extract after solvent extraction.
Possible Causes & Solutions:
-
Incomplete cell lysis and extraction: Chaetomium species can have robust cell walls. Ensure thorough grinding of the mycelia, preferably in the presence of the extraction solvent, to maximize the release of intracellular metabolites.
-
Inappropriate solvent selection: Chaetomin is soluble in ethyl acetate (B1210297), acetone (B3395972), and other polar organic solvents. Ensure the solvent used has a high affinity for Chaetomin. For extraction from culture filtrate, ethyl acetate is commonly used. For extraction from mycelium, acetone is often employed.
-
Insufficient solvent volume or extraction time: Use an adequate solvent-to-biomass ratio and allow sufficient time for extraction. Multiple rounds of extraction with fresh solvent will improve the yield.
-
Degradation of Chaetomin: Chaetomin can be sensitive to high temperatures and prolonged exposure to light. Conduct extraction at room temperature and protect the extract from light. Evaporate the solvent under reduced pressure at a temperature below 45°C.
Problem: Presence of significant impurities after initial purification steps.
Possible Causes & Solutions:
-
Co-extraction of other mycotoxins: Chaetomium species, such as Chaetomium cochliodes and Chaetomium globosum, produce a variety of other mycotoxins that may be co-extracted with Chaetomin. These can include chaetoglobosins, chaetoviridins, and cochliodones.[1]
-
Insufficient washing of the crude extract: Washing the crude ethyl acetate extract with aqueous solutions of sodium bicarbonate and sodium carbonate can help remove acidic and some polar impurities.
-
Precipitation of Chaetomin with impurities: When using an anti-solvent like petroleum ether to precipitate Chaetomin, some impurities may co-precipitate. Ensure slow addition of the anti-solvent to a cold, dilute solution of the crude extract to improve selectivity.
Problem: Poor separation during column chromatography.
Possible Causes & Solutions:
-
Inappropriate stationary phase: Silica (B1680970) gel is a common choice for the initial column chromatography of Chaetomin. For further purification and removal of closely related impurities, size-exclusion chromatography using Sephadex LH-20 can be effective.
-
Incorrect mobile phase composition: A gradient elution is often necessary to achieve good separation. For silica gel chromatography, a gradient of increasing polarity, for example, from n-hexane to ethyl acetate, can be employed. For Sephadex LH-20, an isocratic elution with methanol (B129727) is common.
-
Column overloading: Overloading the column with too much crude material will result in poor separation. Refer to the manufacturer's guidelines for the loading capacity of your column.
-
Sample not properly prepared: Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase before loading onto the column. Any insoluble material should be removed by filtration.
Problem: Difficulty in obtaining high purity Chaetomin by HPLC.
Possible Causes & Solutions:
-
Suboptimal HPLC conditions: The choice of column, mobile phase, and gradient profile is critical for achieving high purity. A reversed-phase C18 column is a good starting point. A gradient of acetonitrile (B52724) and water is commonly used for the separation of similar mycotoxins.
-
Co-elution with isomers or related compounds: The presence of isomers or structurally similar compounds can make separation challenging. Optimization of the HPLC method, including adjusting the gradient slope, flow rate, and temperature, may be necessary. Using a high-resolution column can also improve separation.
-
Sample degradation during analysis: Chaetomin may be unstable under certain conditions. Use fresh, high-quality solvents and minimize the time the sample spends in the autosampler.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in Chaetomin preparations?
A1: Chaetomin is produced by fungi of the genus Chaetomium, which are known to produce a diverse range of secondary metabolites. Therefore, crude Chaetomin preparations are often contaminated with other mycotoxins. The most common impurities include:
-
Chaetoglobosins: A group of cytochalasan alkaloids.
-
Chaetoviridins: Another class of mycotoxins produced by Chaetomium species.
-
Cochliodones: Polyketide-derived pigments.
-
Other structurally related indole (B1671886) alkaloids and diketopiperazines.[1]
Q2: What is a general procedure for the purification of Chaetomin?
A2: A general multi-step procedure for the purification of Chaetomin involves:
-
Extraction: Extraction from the fungal mycelium with acetone or from the culture filtrate with ethyl acetate.
-
Solvent Partitioning and Precipitation: The crude extract is washed with aqueous sodium bicarbonate and sodium carbonate solutions to remove acidic impurities. Chaetomin is then precipitated from the concentrated extract by the addition of a non-polar solvent like petroleum ether.
-
Column Chromatography: The precipitated crude Chaetomin is further purified by column chromatography. A common approach is to use silica gel with a gradient of n-hexane and ethyl acetate, followed by size-exclusion chromatography on Sephadex LH-20 with methanol as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final polishing step to obtain high-purity Chaetomin is typically performed using semi-preparative reversed-phase HPLC.
Q3: How can I assess the purity of my Chaetomin preparation?
A3: The purity of Chaetomin preparations is most commonly assessed by analytical reversed-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector. A purity of >95% is generally considered acceptable for most research applications. The identity of the purified compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What is a suitable solvent for recrystallizing Chaetomin?
A4: While specific literature on the recrystallization of Chaetomin is scarce, a common approach for similar organic compounds is to use a binary solvent system. This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble, e.g., acetone or ethyl acetate) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble, e.g., n-hexane or petroleum ether) until the solution becomes turbid. Slow cooling of this solution should yield crystals of purified Chaetomin.
Data Presentation
The following table summarizes the expected, albeit hypothetical, quantitative data for a typical multi-step purification of Chaetomin. Actual results will vary depending on the specific experimental conditions.
| Purification Step | Starting Material (g) | Product (g) | Yield (%) | Purity (%) |
| Solvent Extraction (Ethyl Acetate) | 100 (Mycelial Dry Weight) | 5.0 | 5.0 | ~40 |
| Precipitation (Petroleum Ether) | 5.0 | 2.5 | 50.0 | ~70 |
| Silica Gel Column Chromatography | 2.5 | 1.0 | 40.0 | ~90 |
| Sephadex LH-20 Chromatography | 1.0 | 0.8 | 80.0 | ~95 |
| Semi-preparative HPLC | 0.8 | 0.6 | 75.0 | >98 |
Experimental Protocols
Protocol 1: Extraction and Initial Purification of Chaetomin
-
Extraction: The dried and powdered mycelium of Chaetomium cochliodes is extracted exhaustively with acetone at room temperature. The acetone extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Wash: The crude extract is dissolved in ethyl acetate and washed successively with 5% aqueous sodium bicarbonate solution and 5% aqueous sodium carbonate solution to remove acidic impurities. The organic layer is then washed with water until neutral.
-
Precipitation: The washed ethyl acetate solution is concentrated to a small volume. Chaetomin is then precipitated by the slow addition of cold petroleum ether with constant stirring.
-
Collection: The precipitate is collected by centrifugation or filtration, washed with cold petroleum ether, and dried under vacuum to yield crude Chaetomin.
Protocol 2: Analytical HPLC for Purity Assessment of Chaetomin
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 30% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the Chaetomin sample in methanol or acetonitrile.
Visualizations
Experimental Workflow for Chaetomin Purification
Caption: A flowchart illustrating the multi-step process for the purification of Chaetomin.
Proposed Signaling Pathway for Chaetomin-Induced Apoptosis
Based on studies of the closely related compound Chaetocin, the following signaling pathway is proposed for Chaetomin-induced apoptosis.
References
Technical Support Center: Enhancing Chaetomin Production with Glutathione
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on enhancing Chaetomin production through glutathione (B108866) supplementation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of glutathione in enhancing Chaetomin production?
A: Glutathione (GSH) supplementation has been shown to dramatically increase Chaetomin yield. One study reported a 15.43-fold increase in production in Chaetomium cochliodes SD-280.[1] The enhancement is linked to the upregulation of key enzymes in the Chaetomin biosynthetic pathway, specifically a glutathione S-transferase (CheG) and a nonribosomal peptide synthetase (NRPS) named CheP.[1] Glutathione likely acts as a substrate or cofactor for these critical enzymes.
Q2: What is the proposed biosynthetic mechanism involving glutathione?
A: The biosynthesis of Chaetomin is a complex process involving a dedicated gene cluster. Within this pathway, proteome analysis has revealed that a glutathione S-transferase (CheG) and a nonribosomal peptide synthetase (CheP) are significantly upregulated in the presence of added glutathione.[1] This suggests that glutathione is a key component in the synthesis of Chaetomin precursors, a process catalyzed by these enzymes.
Q3: Is the effect of glutathione supplementation species-specific?
A: The dramatic 15.43-fold increase was specifically documented in Chaetomium cochliodes SD-280.[1] While glutathione plays a crucial role in the metabolism and stress response of many fungi,[2][3][4] the direct impact on Chaetomin production in other species like Chaetomium globosum has not been detailed to the same extent. However, given the conserved nature of metabolic pathways, similar effects might be observed, but would require empirical validation.
Q4: How does glutathione metabolism generally function in fungi?
A: Glutathione is a vital antioxidant and detoxification agent in fungi.[2][5] It helps maintain cellular redox homeostasis, protects against oxidative stress, and is involved in the detoxification of xenobiotics and toxic endogenous metabolites through conjugation, a reaction often catalyzed by glutathione S-transferases (GSTs).[2][6] Its availability can be a limiting factor for certain metabolic processes.[7][8]
Data Summary
The following table summarizes the key quantitative finding regarding the effect of glutathione supplementation on Chaetomin production.
| Parameter | Control Group | Glutathione-Supplemented Group | Fold Increase | Reference |
| Chaetomin Yield | Baseline | 15.43x Baseline | 15.43 | [1] |
Experimental Protocols
Protocol 1: Culturing and Glutathione Supplementation
This protocol is based on general fungal fermentation principles and specific findings related to Chaetomin.
-
Strain and Media: Use Chaetomium cochliodes SD-280.[1] For initial growth, Potato Dextrose Agar (PDA) is suitable. For liquid fermentation, a medium such as Potato Dextrose Broth (PDB) can be used. Optimal growth for Chaetomium species is often observed at a neutral pH and temperatures between 25-30°C.[9][10]
-
Inoculum Preparation: Grow the fungal strain on PDA plates at 28°C until confluent growth is achieved. Prepare a spore suspension by flooding the plate with sterile water containing a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface. Adjust the spore concentration as needed.
-
Fermentation: Inoculate 50 mL of PDB in a 150 mL flask with the spore suspension. Incubate at 28°C with shaking at 180 rpm.[11]
-
Glutathione Supplementation: Prepare a sterile stock solution of reduced glutathione (GSH). The optimal concentration and timing for addition should be determined empirically. Based on related studies, a concentration in the millimolar range (e.g., 1-10 mM) can be tested. Add the sterile GSH solution to the culture flasks at a specific time point during the fermentation (e.g., after 24 or 48 hours of growth).
-
Harvesting: Continue fermentation for a predetermined period (e.g., 7-15 days), collecting samples periodically to determine the optimal harvest time for maximum Chaetomin yield.[11]
Protocol 2: Chaetomin Extraction
-
Separation: After fermentation, separate the mycelia from the culture broth by filtration or centrifugation.
-
Extraction: Chaetomin and related compounds can be extracted from both the filtrate and the mycelia using an organic solvent.
-
Filtrate: Perform a liquid-liquid extraction of the culture filtrate using a solvent like ethyl acetate (B1210297) or chloroform.
-
Mycelia: Homogenize the mycelial mass and extract with a suitable solvent (e.g., acetone (B3395972) or methanol), followed by partitioning with ethyl acetate or chloroform.
-
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate, and concentrate the solvent using a rotary evaporator to obtain the crude extract.
Protocol 3: Quantification by HPLC
-
Sample Preparation: Dissolve the dried crude extract in a known volume of methanol (B129727) or a suitable solvent. Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.
-
HPLC Conditions (General Example):
-
System: HPLC with a UV-visible or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid or TFA to improve peak shape).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at a wavelength appropriate for Chaetomin (e.g., 227 nm, but a UV scan should be performed on a standard).
-
-
Quantification: Prepare a standard curve using a purified Chaetomin standard of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
Troubleshooting Guide
Issue 1: Low or no increase in Chaetomin yield after adding glutathione.
| Question | Possible Cause | Suggested Solution |
| Did you add the correct form of glutathione? | Oxidized glutathione (GSSG) may not be as effective as reduced glutathione (GSH). | Ensure you are using high-purity reduced glutathione (GSH) for your supplementation experiments. The redox state is critical for its biological activity. |
| What was the concentration and timing of GSH addition? | The concentration of GSH or the timing of its addition may be suboptimal. Adding it too early or too late in the growth phase could be ineffective. | Perform a dose-response and time-course experiment. Test a range of GSH concentrations (e.g., 0.5 mM to 20 mM) and add it at different stages of fungal growth (e.g., early log phase, mid-log phase, stationary phase). |
| Are the fermentation conditions optimal for your strain? | Suboptimal pH, temperature, aeration, or media composition can limit the production of secondary metabolites, masking the effect of GSH. | Review the literature for optimal growth conditions for your specific Chaetomium strain. Ensure pH is maintained near neutral[9] and that aeration and agitation are consistent. |
| Is your fungal strain a high-producing variant? | There can be significant strain-to-strain variability in the production of secondary metabolites. | Confirm you are using a strain known to produce Chaetomin, such as Chaetomium cochliodes SD-280.[1] If possible, obtain the strain from a reliable culture collection. |
Issue 2: Inconsistent Chaetomin yields between fermentation batches.
| Question | Possible Cause | Suggested Solution |
| Is the inoculum consistent? | Variations in the age, concentration, or viability of the spore inoculum can lead to significant differences in fermentation kinetics and final yield. | Standardize your inoculum preparation. Use spores from plates of the same age and quantify the spore concentration using a hemocytometer to ensure a consistent inoculation density for each batch. |
| Are the media components uniform? | If using complex media like potato dextrose broth, there can be batch-to-batch variability in the raw materials. | Use a defined fermentation medium if possible. If using complex media, prepare a large single batch of the medium to be used across all experiments in a set to minimize variability. |
| Are physical parameters precisely controlled? | Minor fluctuations in temperature, pH, and agitation speed between batches can alter fungal metabolism and product formation. | Calibrate your incubators and shakers regularly. Use buffered media or a bioreactor with automated pH control to maintain stable conditions. |
Visualizations
Caption: Proposed role of Glutathione in the Chaetomin biosynthesis pathway.
Caption: Experimental workflow for testing glutathione supplementation.
Caption: Troubleshooting logic for low Chaetomin yield experiments.
References
- 1. Investigation of chetomin as a lead compound and its biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione, altruistic metabolite in fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. The Glutathione System of Aspergillus nidulans Involves a Fungus-specific Glutathione S-Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of glutathione on phytochelatin synthesis in tomato cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of Glutathione on Phytochelatin Synthesis in Tomato Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chaetomin Stability and Activity
Welcome to the technical support center for Chaetomin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of pH on the stability and biological activity of Chaetomin. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the production and antimicrobial activity of Chaetomin from Chaetomium globosum?
A1: The optimal pH for the growth of Chaetomium globosum and its antimicrobial activity is approximately neutral (pH 7.0). While the fungus can grow over a pH range of about 4.3 to 9.4, both fungal growth and the production of antimicrobial metabolites are significantly influenced by the pH of the culture medium.
Q2: How does pH affect the chemical stability of Chaetomin?
A2: While specific degradation kinetics for Chaetomin across a wide pH range are not extensively documented in publicly available literature, it is crucial to assume that pH will impact its stability. For many complex organic molecules, extremes in pH (both acidic and alkaline conditions) can lead to hydrolysis or other degradation pathways. It is recommended to perform stability studies in the pH range relevant to your experimental conditions.
Q3: How does pH influence the biological activity of Chaetomin?
A3: The biological activity of Chaetomin, particularly its antimicrobial effects, is likely to be pH-dependent. The optimal antimicrobial activity of crude extracts from Chaetomium globosum has been observed at a neutral pH. The ionization state of the molecule, which is dictated by the surrounding pH, can affect its ability to interact with its biological targets.
Q4: I am observing variable results in my antimicrobial assays with Chaetomin. Could pH be a factor?
A4: Yes, inconsistent pH is a common cause of variability in antimicrobial assays. The pH of your growth media can affect not only the stability and activity of Chaetomin but also the growth rate and physiology of the microorganisms being tested. It is critical to use buffered media to ensure a stable pH throughout your experiment.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Chaetomin activity in solution over time. | pH-mediated degradation of Chaetomin. | 1. Prepare fresh solutions of Chaetomin for each experiment.2. Store stock solutions in a buffered solvent at a pH where Chaetomin is most stable (if known) and at low temperatures (-20°C or -80°C).3. Conduct a preliminary pH stability study to determine the optimal pH for storage and use (see Experimental Protocols section). |
| Inconsistent Minimum Inhibitory Concentration (MIC) values. | Variation in the pH of the test medium. | 1. Ensure the broth used for the microdilution assay is adequately buffered to maintain a constant pH throughout the incubation period.2. Measure the pH of the medium before and after the experiment to check for significant shifts.3. Consider that the metabolic activity of the microorganisms can alter the pH of the medium. |
| Precipitation of Chaetomin in the assay medium. | The solubility of Chaetomin may be pH-dependent. | 1. Determine the solubility of Chaetomin in your chosen buffer system at different pH values.2. If solubility is an issue, consider using a co-solvent (e.g., DMSO), but ensure its final concentration is non-toxic to the test organisms and does not affect the activity of Chaetomin. |
| Unexpected peaks in HPLC analysis of Chaetomin samples. | Degradation of Chaetomin due to inappropriate pH of the sample diluent or mobile phase. | 1. Ensure the sample diluent is buffered to a pH that ensures Chaetomin stability.2. Optimize the pH of the mobile phase to achieve good peak shape and prevent on-column degradation. The mobile phase pH should be within the stable range of your HPLC column. |
Quantitative Data Summary
Table 1: Hypothetical pH Stability of Chaetomin at 25°C
| pH | Buffer System | Half-life (t½) in hours | Degradation Rate Constant (k) in h⁻¹ |
| 3.0 | Citrate (B86180) Buffer | Data to be determined | Data to be determined |
| 5.0 | Acetate Buffer | Data to be determined | Data to be determined |
| 7.0 | Phosphate (B84403) Buffer | Data to be determined | Data to be determined |
| 9.0 | Borate (B1201080) Buffer | Data to be determined | Data to be determined |
Table 2: Hypothetical Antimicrobial Activity of Chaetomin at Different pH Values
| Test Organism | MIC (µg/mL) at pH 5.0 | MIC (µg/mL) at pH 7.0 | MIC (µg/mL) at pH 9.0 |
| Staphylococcus aureus | Data to be determined | Data to be determined | Data to be determined |
| Escherichia coli | Data to be determined | Data to be determined | Data to be determined |
| Candida albicans | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Protocol 1: Determining the pH Stability of Chaetomin using HPLC
This protocol outlines a method to assess the chemical stability of Chaetomin at different pH values by monitoring its concentration over time using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- Purified Chaetomin
- HPLC-grade solvents (e.g., acetonitrile, methanol, water)
- A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)
- HPLC system with a UV detector and a suitable C18 column
2. Procedure:
- Buffer Preparation: Prepare a range of buffers at the desired pH values (e.g., 3, 5, 7, 9).
- Stock Solution: Prepare a stock solution of Chaetomin in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration.
- Incubation: Dilute the Chaetomin stock solution into each buffer to a final concentration suitable for HPLC analysis. Incubate these solutions at a constant temperature (e.g., 25°C or 37°C).
- Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each buffered solution.
- HPLC Analysis: Immediately analyze the aliquots by HPLC to determine the concentration of Chaetomin.
- Data Analysis: Plot the concentration of Chaetomin versus time for each pH. Determine the degradation rate constant (k) and the half-life (t½) for Chaetomin at each pH.
Protocol 2: Assessing the Impact of pH on the Antimicrobial Activity of Chaetomin (MIC Assay)
This protocol describes how to determine the Minimum Inhibitory Concentration (MIC) of Chaetomin against a target microorganism at different pH values using the broth microdilution method.
1. Materials:
- Purified Chaetomin
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) buffered to the desired pH values (e.g., 5.5, 7.0, 8.5).
- 96-well microtiter plates
- Microorganism to be tested
- Spectrophotometer
2. Procedure:
- Medium Preparation: Prepare the broth medium and adjust the pH to the desired levels using appropriate buffers. Ensure the buffer is not toxic to the test organism.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as per standard protocols (e.g., CLSI guidelines).
- Serial Dilution: Perform a serial two-fold dilution of Chaetomin in the buffered broth directly in the 96-well plates.
- Inoculation: Add the standardized inoculum to each well. Include positive (microorganism, no Chaetomin) and negative (broth only) controls.
- Incubation: Incubate the plates under appropriate conditions for the test microorganism.
- MIC Determination: The MIC is the lowest concentration of Chaetomin that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
Visualizations
Technical Support Center: Scaling Up Chaetomin Fermentation for Pilot Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up Chaetomin fermentation from the laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What is a typical medium composition for Chaetomin production in Chaetomium species?
A1: Several media have been reported to support the growth of Chaetomium species and the production of their secondary metabolites. A common starting point for laboratory-scale fermentation is Potato Dextrose Agar (B569324) (PDA) or Potato Dextrose Broth (PDB).[1] For submerged fermentation aimed at secondary metabolite production, a more defined medium is often used. One such medium reported for Chaetomium globosum contains sucrose, various salts, and yeast extract.[2] Another example is the CHAETOMIUM MEDIUM (DSMZ Medium 188), which is a complex medium with a final pH of 7.2.[3]
Q2: What are the optimal pH and temperature ranges for Chaetomium fermentation?
A2: Chaetomium globosum can grow over a wide pH range, from approximately 4.3 to 9.4, with optimal growth and production of some secondary metabolites, like chaetoglobosins, occurring at a neutral pH.[1] For chrysin (B1683763) production by C. globosum, the highest yield was observed at an initial pH of 5.6.[4] Most Chaetomium species grow well between 25°C and 35°C. For example, maximum biomass and chrysin production by C. globosum were recorded at 32°C.[4]
Q3: How do aeration and agitation affect Chaetomin production during scale-up?
A3: Aeration and agitation are critical parameters in aerobic fungal fermentations as they influence oxygen transfer and nutrient distribution.[5] For filamentous fungi, excessive agitation can lead to shear stress, which may damage the mycelia and negatively impact growth and metabolite production.[6] Conversely, insufficient agitation can lead to poor mixing and oxygen limitation. The optimal agitation speed and aeration rate need to be determined empirically for each bioreactor configuration and scale. Studies on other filamentous fungi have shown that increasing agitation and aeration rates can enhance the volumetric oxygen transfer coefficient (kLa), which is a key parameter for scaling up aerobic fermentations.[6]
Q4: Are there any known inducers or enhancers for Chaetomin production?
A4: While specific inducers for Chaetomin are not extensively documented in the readily available literature, the production of secondary metabolites in fungi can often be enhanced by optimizing nutrient concentrations and elicitation strategies.[4][7] For instance, the production of chrysin by C. globosum was significantly increased by optimizing fermentation parameters and feeding key pathway intermediates.[4] It is advisable to conduct small-scale experiments to screen for potential enhancers of Chaetomin production.
Troubleshooting Guides
This section provides solutions to common problems encountered during the scale-up of Chaetomium fermentation.
Issue 1: Low Chaetomin Yield Despite Good Biomass in Pilot-Scale Fermentor
-
Question: My Chaetomium culture is growing well in the pilot-scale fermentor, but the Chaetomin yield is significantly lower than in the lab-scale experiments. What could be the cause, and how can I troubleshoot this?
-
Answer: This is a common challenge when scaling up fermentation processes.[8] The discrepancy in yield can be attributed to several factors that differ between small and large-scale cultivation.
-
Suboptimal Aeration and Agitation: Oxygen limitation is a frequent cause of reduced secondary metabolite production in large bioreactors.[9]
-
Solution: Monitor the dissolved oxygen (DO) level continuously. If the DO drops below a critical point (e.g., 20% saturation), increase the agitation speed or the aeration rate.[9][10] Be mindful that excessive agitation can cause shear stress on the mycelia.[6] Consider performing a study to determine the optimal kLa (volumetric oxygen transfer coefficient) for your process.[5]
-
-
Nutrient Gradients: In large vessels, inefficient mixing can lead to localized areas of nutrient depletion or accumulation of inhibitory byproducts.
-
Solution: Ensure your agitation system is providing adequate mixing throughout the fermentor. You might need to adjust the impeller design or speed.
-
-
pH Shift: While the initial pH might be optimal, the metabolic activity of the fungus can cause the pH of the medium to shift out of the optimal range for Chaetomin production.
-
Solution: Implement automated pH monitoring and control. Use acid and base feeding to maintain the pH within the optimal range (typically around neutral for many Chaetomium metabolites).[1]
-
-
Stress Response: Changes in the physical and chemical environment during scale-up can induce a stress response in the fungus that may not be favorable for Chaetomin production.
-
Solution: Try to mimic the lab-scale conditions as closely as possible in the pilot fermentor in terms of inoculum quality, medium preparation, and initial growth phase conditions.
-
-
Issue 2: Inconsistent Batch-to-Batch Chaetomin Production
-
Question: We are observing significant variability in Chaetomin yield between different pilot-scale fermentation batches. How can we improve the consistency?
-
Answer: Batch-to-batch inconsistency is often related to variations in the inoculum, medium preparation, or process control.
-
Inoculum Quality: The age, viability, and morphology of the inoculum can have a profound impact on the fermentation performance.
-
Solution: Standardize your inoculum development protocol. Use a consistent source of spores or mycelial fragments, and ensure the inoculum is in the same physiological state for each batch.
-
-
Media Preparation: Minor variations in media components or sterilization conditions can affect the fermentation outcome.
-
Solution: Use precise measurements for all media components. Validate your sterilization process to ensure it does not degrade essential nutrients. Consider using a single source of sterilized medium for parallel fermentations when troubleshooting.[9]
-
-
Process Parameter Control: Small deviations in temperature, pH, or dissolved oxygen can lead to different metabolic responses.
-
Solution: Calibrate all sensors before each fermentation run. Implement and verify the performance of your automated control loops for these parameters.
-
-
Issue 3: Foaming in the Bioreactor
-
Question: We are experiencing excessive foaming in our pilot-scale fermentor. What are the causes and solutions?
-
Answer: Foaming is a common issue in agitated and aerated bioreactors, especially with protein-rich media.
-
Causes: High concentrations of proteins (from yeast extract, for example), cell lysis, and high agitation/aeration rates can all contribute to foam formation.
-
Solutions:
-
Antifoam Agents: Add a sterile, non-toxic antifoam agent. It's best to add it on-demand using a foam sensor and a control loop to avoid overuse, which can sometimes inhibit microbial growth or interfere with downstream processing.
-
Mechanical Foam Breakers: Some bioreactors are equipped with mechanical foam breakers at the top of the vessel.
-
Process Parameter Adjustment: In some cases, reducing the agitation or aeration rate slightly can help control foaming, but this must be balanced with the oxygen requirements of the culture.
-
-
Data Presentation
Table 1: Example Media Compositions for Chaetomium Fermentation
| Component | Concentration (g/L) - Medium 1 (C. globosum DX-THS3)[2] | Concentration (g/L) - CHAETOMIUM MEDIUM (DSMZ 188)[3] |
| Sucrose | 5 | - |
| KH₂PO₄ | 3.2 | 0.14 |
| NH₄NO₃ | 5 | - |
| NaCl | 0.5 | - |
| Yeast Extract | 0.05 | 0.02 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| ZnSO₄·7H₂O | 0.0029 | - |
| NaMoO₄·2H₂O | 0.00024 | - |
| MnSO₄·H₂O | 0.002 | - |
| CaCl₂ | 0.014 | - |
| H₃BO₃ | 0.00003 | - |
| NaNO₃ | - | 2 |
| K₂HPO₄ | - | 1.2 |
| KCl | - | 0.5 |
| Fe₂(SO₄)₃·H₂O | - | 0.01 |
| Cellulose MN 300 | - | 15 |
| Agar | - | 15 |
| Final pH | Not specified, likely adjusted | 7.2 |
Table 2: Comparison of Fermentation Parameters and Yields for Fungal Secondary Metabolites (Illustrative Examples)
| Parameter | Chaetomium globosum (Chaetoglobosin A)[11][12] | Glarea lozoyensis (Pneumocandin B₀)[9] | Aspergillus oryzae (FTase)[13] |
| Scale | Lab Scale | Pilot Scale (0.07 & 0.8 m³) | Stirred Tank Bioreactor |
| Temperature | 28°C | Sensitive to deviations from optimum | 30°C |
| pH | Not specified | Relatively insensitive in range studied | Not specified |
| Agitation | Not specified | 2-15 kW/m³ | 800 rpm |
| Aeration | Not specified | DO > 20% air saturation | 0.75 vvm |
| Yield | 58.66 mg/L (wild type), 298.77 mg/L (mutant) | Specific production rate reduced below 20% DO | 2100 U/g (intracellular) |
Experimental Protocols
Protocol 1: Inoculum Development for Pilot-Scale Fermentation
-
Culture Revival: Revive a cryopreserved stock of Chaetomium sp. on a Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 7-10 days until sufficient mycelial growth is observed.
-
Seed Flask Preparation: Prepare a series of 500 mL flasks, each containing 100 mL of sterile Potato Dextrose Broth (PDB).
-
Inoculation of Seed Flasks: Aseptically transfer several agar plugs (approximately 1 cm²) from the PDA plate to each seed flask.
-
Incubation: Incubate the seed flasks at 28°C on a rotary shaker at 150 rpm for 3-5 days.
-
Intermediate Scale-Up (if necessary): For larger pilot-scale fermentors, a second seed stage in a lab-scale fermentor (e.g., 5 L) may be required to generate a sufficient volume of high-density inoculum.
-
Inoculation of Pilot Fermentor: Aseptically transfer the seed culture to the pilot-scale fermentor. The typical inoculum size is 5-10% (v/v) of the final fermentation volume.
Protocol 2: Downstream Processing - Extraction and Initial Purification of Chaetomin
-
Biomass Separation: At the end of the fermentation, separate the fungal mycelium from the culture broth by filtration or centrifugation. Chaetomin is known to be present in both the mycelium and the filtrate.
-
Extraction from Mycelium:
-
Wash the harvested mycelium with distilled water.
-
Extract the mycelium repeatedly with acetone (B3395972) at room temperature.
-
Combine the acetone extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Extraction from Culture Filtrate:
-
Extract the culture filtrate multiple times with an equal volume of ethyl acetate (B1210297).
-
Combine the ethyl acetate extracts and concentrate under reduced pressure to yield a crude extract.
-
-
Initial Purification:
-
The crude extracts from both the mycelium and filtrate can be further purified. A common initial step is to wash the concentrated extract with a sodium bicarbonate solution followed by a sodium carbonate solution to remove acidic and some polar impurities.
-
Further purification can be achieved by solvent partitioning (e.g., with petroleum ether) and chromatographic techniques such as column chromatography on silica (B1680970) gel.
-
Mandatory Visualizations
Caption: Workflow for Chaetomin Production and Extraction.
Caption: Troubleshooting Low Chaetomin Yield.
Caption: Simplified Chaetomin Biosynthesis Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Microparticle-enhanced Chaetomium globosum DX-THS3 β-d-glucuronidase production by controlled fungal morphology in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 188: CHAETOMIUM MEDIUM | Media | MediaDive [bacmedia.dsmz.de]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Agitation, Aeration and Temperature on Production of a Novel Glycoprotein GP-1 by Streptomyces kanasenisi ZX01 and Scale-Up Based on Volumetric Oxygen Transfer Coefficient - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Pilot-scale process sensitivity studies for the scaleup of a fungal fermentation for the production of pneumocandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of agitation speed and aeration rate on fructosyltransferase production of Aspergillus oryzae IPT-301 in stirred tank bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Chaetomin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetomin. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing inconsistent inhibitory effects of Chaetomin in my cancer cell line. What are the potential causes?
Inconsistent results with Chaetomin can stem from several factors related to the compound itself, experimental conditions, and the biological system under investigation. Here are key areas to troubleshoot:
-
Compound Quality and Handling:
-
Purity: Verify the purity of your Chaetomin sample. Impurities from synthesis or degradation can interfere with its biological activity. Whenever possible, obtain a certificate of analysis from your supplier.
-
Stock Solution: Ensure accurate weighing and complete dissolution when preparing stock solutions. Chaetomin is soluble in DMSO, acetone, and methanol (B129727). Store stock solutions in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Stability: Chaetomin is sensitive to light and temperature. Protect your stock solutions and experimental samples from light. Prepare fresh working dilutions for each experiment from a frozen stock.
-
-
Experimental Conditions:
-
Solvent Effects: Always include a vehicle control (e.g., DMSO) at the same final concentration used for your Chaetomin treatment. The solvent itself can have effects on cell viability and signaling pathways.
-
Cell Line Variability: Different cell lines exhibit varying sensitivity to Chaetomin. The expression levels of its targets, such as HIF-1α and p300, can influence its efficacy.[1]
-
Hypoxia Conditions: If you are studying the effects of Chaetomin on the HIF-1α pathway, ensure that your hypoxic conditions (e.g., 0.1% to 1% O₂) are consistent and reproducible. The stabilization of HIF-1α is rapid and transient, making precise timing critical.
-
Q2: What is the primary mechanism of action of Chaetomin, and how can I verify its activity in my experiments?
Chaetomin is known to inhibit the hypoxia-inducible factor-1α (HIF-1α) pathway through at least two distinct mechanisms:
-
Disruption of the HIF-1α/p300 Interaction: Chaetomin binds to the CH1 domain of the transcriptional co-activator p300, inducing a conformational change that prevents its interaction with HIF-1α.[1][2] This abrogates the transcription of HIF-1α target genes like VEGF and CA9.
-
Inhibition of the Hsp90/HIF1α Interaction: Chaetomin can also block the binding of the chaperone protein Hsp90 to the N-terminus of HIF1α.[3] Hsp90 is crucial for the stability and proper folding of HIF-1α, and its inhibition leads to HIF-1α degradation.
To verify Chaetomin's activity, you can perform the following experiments:
-
Downstream Gene Expression Analysis: Use RT-qPCR or Western blotting to measure the expression of known HIF-1α target genes (e.g., VEGF, CA9, GLUT1). A significant reduction in their expression under hypoxic conditions following Chaetomin treatment indicates pathway inhibition.
-
HIF-1α Reporter Assay: Utilize a luciferase or fluorescent reporter construct containing a hypoxia-response element (HRE) to directly measure HIF-1α transcriptional activity.
-
Co-immunoprecipitation (Co-IP): To confirm the disruption of protein-protein interactions, perform a Co-IP assay to show that Chaetomin reduces the amount of p300 that pulls down with HIF-1α (or vice versa) in hypoxic cells.
Q3: I'm having trouble detecting HIF-1α by Western blot. What can I do to improve my results?
HIF-1α is notoriously difficult to detect via Western blot due to its rapid degradation.[4][5] Here are some critical troubleshooting tips:
-
Rapid Sample Processing: HIF-1α can be degraded within minutes of reoxygenation. It is crucial to lyse cells as quickly as possible after removing them from hypoxic conditions. Performing the lysis step inside a hypoxic chamber is ideal.[4]
-
Lysis Buffer Composition: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with a fresh cocktail of protease and phosphatase inhibitors. Including a proteasome inhibitor like MG132 can also help stabilize HIF-1α.
-
Positive Controls: Always include a positive control. This can be a cell line known to express high levels of HIF-1α (like HeLa or HT 1080) treated with a hypoxia-mimetic agent such as cobalt chloride (CoCl₂), desferrioxamine (DFO), or dimethyloxalylglycine (DMOG).[4][6]
-
Nuclear Extraction: Under hypoxic conditions, HIF-1α translocates to the nucleus. Performing a nuclear extraction can enrich for HIF-1α and improve detection.
-
Antibody Selection: Use a well-validated antibody for HIF-1α. Check the literature for antibodies that have been shown to work reliably for Western blotting in your cell type.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of Chaetomin can vary significantly depending on the cell line and the assay conditions. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (nM) | Assay Duration | Reference |
| Various HMCLs | Multiple Myeloma | 2.29 - 6.89 | 4 days | [1] |
| H1299 (spheroid) | Non-Small Cell Lung Cancer | ~nM range | Not Specified | [3] |
| H460 (spheroid) | Non-Small Cell Lung Cancer | ~nM range | Not Specified | [3] |
| H1299 (monolayer) | Non-Small Cell Lung Cancer | ~µM range | Not Specified | [3] |
| H460 (monolayer) | Non-Small Cell Lung Cancer | ~µM range | Not Specified | [3] |
Key Experimental Protocols
HIF-1α Hypoxia-Response Element (HRE) Reporter Assay
This assay measures the transcriptional activity of HIF-1α.
Materials:
-
Cells stably or transiently transfected with an HRE-luciferase reporter plasmid.
-
Chaetomin stock solution (in DMSO).
-
Dual-luciferase reporter assay system.
-
Luminometer.
-
Hypoxia chamber or incubator.
Procedure:
-
Seed transfected cells in a white, clear-bottom 96-well plate.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of Chaetomin or vehicle control (DMSO).
-
Incubate plates under normoxic (21% O₂) or hypoxic (e.g., 1% O₂) conditions for 16-24 hours.
-
Remove plates from the incubator and lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.
-
Measure both Firefly and Renilla luciferase activity using a luminometer.
-
Normalize the HRE-driven Firefly luciferase activity to the activity of the co-transfected Renilla control reporter.
Co-immunoprecipitation of HIF-1α and p300
This protocol is designed to assess the effect of Chaetomin on the interaction between endogenous HIF-1α and p300.
Materials:
-
Cell culture plates.
-
Hypoxia chamber.
-
Pre-chilled, deoxygenated PBS.
-
Co-IP lysis buffer (non-denaturing) with protease/phosphatase inhibitors.
-
Primary antibodies: anti-HIF-1α and anti-p300.
-
Normal IgG (isotype control).
-
Protein A/G magnetic beads.
-
SDS-PAGE and Western blot reagents.
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with Chaetomin or vehicle for the desired time.
-
Induce hypoxia for 4-6 hours.
-
Crucially, perform all subsequent harvesting steps on ice or at 4°C, inside a hypoxic chamber if possible, using pre-chilled and deoxygenated buffers to prevent HIF-1α degradation. [7]
-
Wash cells with cold, deoxygenated PBS and lyse with Co-IP lysis buffer.
-
Clarify lysate by centrifugation.
-
Pre-clear the lysate with Protein A/G beads.
-
Incubate a portion of the lysate with anti-HIF-1α antibody (or anti-p300) overnight at 4°C with gentle rotation. Use an equivalent amount of normal IgG as a negative control.
-
Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.
-
Analyze the eluates by Western blot using an anti-p300 antibody (if HIF-1α was immunoprecipitated) to detect the co-precipitated protein.
Clonogenic Survival Assay
This assay assesses the long-term effect of Chaetomin on the ability of single cells to form colonies.
Materials:
-
Cell culture medium.
-
Trypsin-EDTA.
-
6-well plates.
-
Chaetomin stock solution.
-
Fixation solution (e.g., methanol or 4% paraformaldehyde).
-
Staining solution (e.g., 0.5% crystal violet in methanol).
Procedure:
-
Prepare a single-cell suspension of your cells using trypsin.
-
Count the cells and seed a low, predetermined number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) into 6-well plates.
-
Allow cells to attach for 24 hours.
-
Treat the cells with various concentrations of Chaetomin for a defined period (e.g., 24-48 hours). For hypoxia experiments, the treatment can be done under hypoxic conditions.[8]
-
After treatment, gently remove the medium containing Chaetomin, wash with PBS, and add fresh, drug-free medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
When colonies in the control wells are visible (typically >50 cells), aspirate the medium.
-
Fix the colonies with the fixation solution for 10-15 minutes.
-
Stain the colonies with crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well. Calculate the surviving fraction for each treatment relative to the vehicle-treated control.
Visualizations
Caption: Chaetomin's dual mechanism on the HIF-1α signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent Chaetomin results.
References
- 1. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidithiodiketopiperazines Block the Interaction between Hypoxia-inducible Factor-1α (HIF-1α) and p300 by a Zinc Ejection Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Co-immunoprecipitation Assay Using Endogenous Nuclear Proteins from Cells Cultured Under Hypoxic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia promotes acquisition of aggressive phenotypes in human malignant mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
Methods for confirming Chaetomin purity post-extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Chaetomin. Our goal is to address common issues encountered during the post-extraction purity confirmation of this fungal metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for confirming the purity of a Chaetomin extract?
A1: The primary analytical methods for confirming Chaetomin purity are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Thin-Layer Chromatography (TLC) is also a valuable tool for rapid, qualitative assessments of purity.[1][2][3]
Q2: Why is a multi-method approach recommended for purity determination?
A2: Relying on a single method can be misleading. For instance, HPLC-UV may only detect chromophoric impurities, while others go unnoticed.[4] Combining techniques provides orthogonal data: HPLC for quantitative purity, LC-MS for mass confirmation and detection of low-level impurities, and NMR for structural verification and assessment of non-chromophoric impurities.[1][5] This ensures a comprehensive purity profile.
Q3: What are the expected impurities in a Chaetomin extraction?
A3: Impurities can include other secondary metabolites produced by the Chaetomium species (like chaetoglobosins or chaetoviridins), residual extraction solvents, and degradation products.[6][7][8] The exact impurity profile will depend on the fungal strain, culture conditions, and extraction/purification methods used.
Q4: How can I confirm the identity of my purified compound as Chaetomin?
A4: The most definitive method for identity confirmation is a combination of High-Resolution Mass Spectrometry (HRMS) to determine the exact mass and elemental composition, and 1D/2D NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the chemical structure.[5][9][10] This structural data should be compared with established literature values for Chaetomin.
Analytical Method Protocols & Troubleshooting
High-Performance Liquid Chromatography (HPLC)
Experimental Protocol: Reversed-Phase HPLC for Chaetomin Purity
-
Sample Preparation: Dissolve the dried Chaetomin extract in a minimal amount of methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 µm syringe filter before injection.
-
HPLC System & Column: Utilize a standard HPLC system with a UV-Vis or Diode Array Detector (DAD). A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A typical mobile phase consists of a gradient of HPLC-grade water (Solvent A) and acetonitrile or methanol (Solvent B), often with an acid modifier like 0.1% formic acid to improve peak shape.
-
Gradient Elution: A starting point for a gradient could be 40% B, increasing linearly to 90% B over 20-30 minutes. The gradient should be optimized to achieve good separation between Chaetomin and any impurities.[11]
-
Detection: Monitor the elution profile at wavelengths where Chaetomin absorbs, such as 220 nm and 280 nm.[7]
-
Purity Calculation: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Summary: Typical HPLC Parameters
| Parameter | Example Value | Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard choice for natural product analysis.[12] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Common mobile phase for reversed-phase chromatography. |
| Example Gradient | 40-90% B over 25 min | This should be optimized for each specific sample and system. |
| Flow Rate | 1.0 mL/min | Appropriate for a 4.6 mm ID analytical column. |
| Detection Wavelength | 220 nm, 280 nm | Based on the UV-Vis spectrum of Chaetomin and related compounds.[7] |
| Expected Purity | >95% | Achievable with a well-optimized purification and HPLC protocol. |
Troubleshooting HPLC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | - Interaction with active sites on the column packing.- Column overload.- Extra-column band broadening. | - Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.- Reduce the injection volume or sample concentration.- Use shorter tubing with a smaller internal diameter between the column and detector.[13] |
| Retention Time Drift | - Poor column equilibration.- Changes in mobile phase composition.- Temperature fluctuations. | - Increase the column equilibration time between runs.- Prepare fresh mobile phase daily and ensure proper mixing/degassing.- Use a column oven to maintain a constant temperature.[14][15] |
| Ghost Peaks | - Contaminants in the mobile phase.- Carryover from previous injections. | - Use high-purity HPLC-grade solvents.- Run a blank gradient to check for solvent contamination.- Implement a robust needle wash protocol in your autosampler method. |
| No Peaks Detected | - Sample concentration too low.- Incorrect detection wavelength.- Sample not eluting from the column. | - Concentrate the sample or increase the injection volume.- Use a DAD to scan a wide wavelength range to find the optimal absorbance.- Run a strong solvent (e.g., 100% acetonitrile or isopropanol) to wash the column.[16] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Experimental Protocol: LC-MS for Identity Confirmation and Impurity Profiling
-
Chromatography: Use the same HPLC method as described above. The mobile phase must be compatible with mass spectrometry (i.e., use volatile buffers like ammonium (B1175870) formate (B1220265) instead of non-volatile phosphates).[17]
-
Mass Spectrometer: Couple the HPLC outlet to an electrospray ionization (ESI) source on a mass spectrometer (e.g., Triple Quadrupole or Orbitrap).
-
Ionization Mode: Analyze the sample in both positive and negative ESI modes, as Chaetomin and its potential impurities may ionize differently.
-
Data Acquisition: Acquire full scan data to get an overview of all ions present. For higher sensitivity and specificity, use Selected Ion Monitoring (SIM) for the expected mass of Chaetomin or tandem MS (MS/MS) to obtain fragmentation patterns for structural confirmation.[18]
Troubleshooting LC-MS Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Signal/No Ionization | - Analyte not amenable to ESI.- Ion suppression from matrix components or mobile phase additives.- Incorrect ESI source parameters. | - Try a different ionization source if available (e.g., APCI).- Reduce non-volatile salts/buffers. Trifluoroacetic acid is known to cause ion suppression; use formic acid instead.[17]- Optimize source parameters (e.g., capillary voltage, gas flow, temperature). |
| Contamination Peaks | - Plasticizers, slip agents from lab consumables.- Impurities in solvents.- Carryover. | - Use glass or polypropylene (B1209903) vials instead of polystyrene.- Use LC-MS grade solvents.- Run solvent blanks between samples to identify and monitor background ions.[19] |
| Inaccurate Mass | - Mass spectrometer needs calibration.- High sample concentration causing detector saturation. | - Calibrate the instrument according to the manufacturer's recommendations.- Dilute the sample and re-inject.[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: NMR for Structural Verification and Purity Assessment
-
Sample Preparation: Dissolve 5-10 mg of the purified, dried Chaetomin in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the sample is completely dissolved.
-
Acquisition: Acquire a ¹H NMR spectrum. This is the most common experiment for purity assessment.[10]
-
Purity Analysis: Integrate the peaks corresponding to Chaetomin and compare them to the integrals of peaks from impurities. If a certified internal standard of known concentration is added, quantitative NMR (qNMR) can be performed for an absolute purity determination.[20][21]
-
Structural Confirmation: For full structural verification, acquire additional spectra such as ¹³C, DEPT, COSY, HSQC, and HMBC.
Troubleshooting NMR Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | - Sample contains paramagnetic impurities.- Sample is aggregating or precipitating.- Poor shimming of the magnet. | - Pass the sample through a small plug of silica (B1680970) or celite.- Try a different solvent or warm the sample slightly.- Re-shim the instrument. |
| Impurity Peaks Obscured | - Residual solvent peaks are masking signals.- Water peak is present and broad. | - Choose a deuterated solvent with signals that do not overlap with your compound's signals.- Lyophilize the sample from a solvent like benzene (B151609) or use a solvent suppression technique during acquisition.[10] |
| Integration Errors | - Phasing or baseline correction is poor.- Overlapping peaks. | - Carefully phase and baseline correct the spectrum before integration.- If possible, use a higher field NMR for better signal dispersion. For quantitative analysis, ensure peaks are well-separated.[22] |
Thin-Layer Chromatography (TLC)
Experimental Protocol: TLC for Rapid Purity Check
-
Plate Preparation: Use a silica gel TLC plate (e.g., silica gel 60 F₂₅₄). With a pencil, lightly draw an origin line ~1 cm from the bottom.
-
Spotting: Dissolve the sample in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the origin line. Also spot a reference standard of Chaetomin if available.
-
Development: Place the plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of dichloromethane (B109758) and methanol or ethyl acetate (B1210297) and hexane). Ensure the solvent level is below the origin line.[3]
-
Visualization: After the solvent front has moved up the plate, remove it and mark the solvent front. Visualize the spots under UV light (254 nm and 366 nm) and/or by staining with a suitable reagent (e.g., potassium permanganate (B83412) or iodine).[9] A pure compound should ideally show a single spot.
Troubleshooting TLC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking Spots | - Sample is too concentrated (overloaded).- Sample is highly polar and interacting strongly with the silica. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like acetic acid or triethylamine (B128534) to the mobile phase to improve the spot shape.[23] |
| Spots Remain at Origin (Rf = 0) | - Mobile phase is not polar enough to move the compound. | - Increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol mixture). |
| Spots Run with Solvent Front (Rf ≈ 1) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane (B92381) in an ethyl acetate/hexane mixture). |
| No Visible Spots | - Sample concentration is too low.- Compound does not absorb UV light and the stain is not suitable. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Try a different visualization method (e.g., iodine chamber, different chemical stain).[24] |
Visualizations
Experimental Workflow
Caption: Workflow for Chaetomin purification and purity analysis.
Chaetomin Signaling Pathway
Caption: Chaetomin's dual mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chaetocin enhances tumor necrosis factor-related apoptosis-inducing ligand-mediated apoptosis by enhancing DR5 stabilization and reactive oxygen species generation in human glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diversity and taxonomy of Chaetomium and chaetomium-like fungi from indoor environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]
- 11. nacalai.com [nacalai.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. mastelf.com [mastelf.com]
- 16. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 19. Opportunities and Limitations for Untargeted Mass Spectrometry Metabolomics to Identify Biologically Active Constituents in Complex Natural Product Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. bitesizebio.com [bitesizebio.com]
- 24. silicycle.com [silicycle.com]
Validation & Comparative
Chaetomin vs. Gliotoxin: A Comparative Analysis of Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent epipolythiodioxopiperazine (ETP) mycotoxins, Chaetomin and Gliotoxin (B1671588). We will delve into their structural differences, functional mechanisms, and cytotoxic profiles, supported by experimental data and detailed protocols.
Structural and Physicochemical Properties
Both Chaetomin and Gliotoxin belong to the ETP class of fungal secondary metabolites, characterized by a core diketopiperazine ring with a disulfide bridge.[1] This disulfide bridge is crucial for their biological activity.
Chaetomin is a dimeric ETP, giving it a significantly larger and more complex structure compared to the monomeric Gliotoxin.
| Feature | Chaetomin | Gliotoxin |
| Chemical Formula | C₃₁H₃₀N₆O₆S₄ | C₁₃H₁₄N₂O₄S₂ |
| Molecular Weight | 710.9 g/mol | 326.39 g/mol |
| Structure | Dimeric Epidithiodiketopiperazine | Monomeric Epidithiodiketopiperazine |
| Key Structural Feature | Two epidithiodiketopiperazine cores | Single epidithiodiketopiperazine core with a disulfide bridge[2] |
Mechanism of Action and Biological Function
While structurally related, Chaetomin and Gliotoxin exhibit distinct primary mechanisms of action, leading to different biological outcomes.
Chaetomin: An Inhibitor of Hypoxia-Inducible Factor 1α (HIF-1α)
Chaetomin's primary mode of action is the disruption of the interaction between the alpha-subunit of Hypoxia-Inducible Factor 1 (HIF-1α) and its transcriptional coactivator, p300.[3][4] This interaction is critical for the cellular response to low oxygen conditions (hypoxia), a common feature of the tumor microenvironment.[3] By preventing the HIF-1α/p300 association, Chaetomin effectively blocks the transcription of hypoxia-inducible genes that are essential for tumor angiogenesis, survival, and metabolism.[3]
Gliotoxin: An Immunosuppressant Targeting NF-κB
Gliotoxin is a potent immunosuppressive agent that primarily targets the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a crucial transcription factor that regulates inflammatory responses, cell survival, and proliferation. Gliotoxin inhibits the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκBα.[5] This blockage of NF-κB activation leads to the suppression of pro-inflammatory cytokine production and can induce apoptosis in various immune cells.[2] Additionally, Gliotoxin is known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[1]
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of Chaetomin and Gliotoxin have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting biological or biochemical functions.
Note: Direct comparison of IC₅₀ values across different studies can be challenging due to variations in experimental conditions (e.g., cell density, exposure time, assay method). The data presented here is a compilation from various sources to provide a general overview of their cytotoxic potential.
Chaetomin Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ | Reference |
| Multiple Myeloma (median of 10 cell lines) | Hematological | 4.1 nM | [3] |
| HeLa | Cervical Cancer | 0.5 µM | [6] |
| A549 | Lung Cancer | ~nM range (spheroids) | [4] |
| H1299 | Lung Cancer | ~µM range (monolayer) | [4] |
Gliotoxin Cytotoxicity Data
| Cell Line | Cancer Type | IC₅₀ | Reference |
| A549 | Lung Cancer | 2.7 µM / 0.003 µM | [7][8] |
| L132 | Lung (normal) | 4.25 µM | [7] |
| HepG2 | Liver Cancer | 3 µM | [7] |
| HEK293 | Kidney (embryonic) | 2.1-2.2 µM | [7] |
| MCF-7 | Breast Cancer | 1.5625 µM | [9] |
| MDA-MB-231 | Breast Cancer | 1.5625 µM | [9] |
| U-937 | Leukemia | 0.2 µM | [10] |
| PC-3 | Prostate Cancer | 0.4 µM | [10] |
| HCT-116 | Colon Cancer | 0.41 µM (72h) / 1.24 µM (24h) | [8] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.
Workflow:
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Chaetomin or Gliotoxin. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Remove the culture medium and add fresh medium containing MTT (final concentration typically 0.5 mg/mL).
-
Formazan Formation: Incubate the plates for 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
NF-κB Inhibition Assay (for Gliotoxin)
This assay typically involves immunofluorescence staining to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation (e.g., with TNF-α), IκB is degraded, and NF-κB translocates to the nucleus. Gliotoxin's inhibitory effect is observed as a lack of nuclear translocation of NF-κB p65.
Methodology:
-
Cell Culture and Treatment: Seed cells on coverslips or in imaging-compatible plates. Pre-treat the cells with varying concentrations of Gliotoxin for a specified time before stimulating with an NF-κB activator (e.g., TNF-α).
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against the NF-κB p65 subunit, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with a DNA dye like DAPI.
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Quantify the nuclear and cytoplasmic fluorescence intensity of the NF-κB p65 signal to determine the extent of nuclear translocation.
HIF-1α/p300 Interaction Assay (for Chaetomin)
A common method to assess the disruption of this protein-protein interaction is a co-immunoprecipitation (Co-IP) assay or a fluorescence resonance energy transfer (FRET)-based assay.
Principle (Co-IP): If HIF-1α and p300 interact, an antibody against HIF-1α will pull down p300, and vice versa. Chaetomin's inhibitory effect will be seen as a reduction in the amount of co-precipitated protein.
Methodology (Co-IP):
-
Cell Culture and Treatment: Culture cells under hypoxic conditions to stabilize HIF-1α. Treat the cells with Chaetomin.
-
Cell Lysis: Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to either HIF-1α or p300, coupled to protein A/G beads.
-
Western Blotting: Elute the precipitated proteins from the beads and separate them by SDS-PAGE. Perform a Western blot using an antibody against the other protein in the complex (p300 if HIF-1α was immunoprecipitated, and vice versa) to detect the interaction.
Summary and Conclusion
Chaetomin and Gliotoxin, while both members of the ETP family of mycotoxins, exhibit distinct structural and functional properties that make them valuable tools for biomedical research and potential starting points for drug development.
-
Chaetomin acts as a potent anti-tumor agent by targeting the HIF-1α pathway, a key regulator of cancer cell adaptation to the hypoxic tumor microenvironment. Its dimeric structure likely contributes to its specific and potent activity.
-
Gliotoxin is a powerful immunosuppressant that inhibits the pro-inflammatory NF-κB pathway. Its ability to induce apoptosis in immune cells has significant implications for understanding and potentially modulating immune responses.
The quantitative data highlights that both compounds are active in the nanomolar to low micromolar range against various cancer cell lines, though their relative potency can vary depending on the cell type and the specific molecular pathways that are dysregulated in that cancer. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the activities of these and other related compounds. Future head-to-head comparative studies under standardized conditions will be crucial for a more definitive assessment of their relative potencies and therapeutic potential.
References
- 1. What do we know about the role of gliotoxin in the pathobiology of Aspergillus fumigatus? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gliotoxin - Wikipedia [en.wikipedia.org]
- 3. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-fas.org [e-fas.org]
- 6. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 10. Anticancer and Antifungal Compounds from Aspergillus, Penicillium and Other Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Chaetomin and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the anticancer activities of Chaetomin, a natural product derived from fungi of the Chaetomium genus, and Doxorubicin, a widely used chemotherapeutic agent. The following sections present a comprehensive analysis supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in preclinical research and drug development.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic effects of Chaetomin and Doxorubicin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric for this comparison. The data, collected from various studies, are summarized below. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Cell Line | Cancer Type | Chaetomin IC50 (µM) | Doxorubicin IC50 (µM) |
| Leukemia | |||
| K562 | Chronic Myelogenous Leukemia | ~0.025-0.1 | 0.15 ± 0.02 |
| Lung Cancer | |||
| A549 | Non-Small Cell Lung Cancer | Not widely reported | 1.8 ± 0.2[1] to >20[2][3] |
| Colon Cancer | |||
| HCT116 | Colorectal Carcinoma | Not widely reported | 0.8 ± 0.09[1] |
| SW1116 | Colon Cancer | Effective, but IC50 not specified | Not widely reported |
| Breast Cancer | |||
| MCF-7 | Breast Adenocarcinoma | Not widely reported | 2.5 ± 0.3[1] to 2.50[2] |
| MDA-MB-231 | Breast Adenocarcinoma | Not widely reported | 1.2 ± 0.1[1] |
| Melanoma | |||
| A375 | Melanoma | ~0.005-0.1 (time-dependent) | Not widely reported |
| Sk-Mel-28 | Melanoma | Effective, but IC50 not specified | Not widely reported |
| Hepatocellular Carcinoma | |||
| HepG2 | Hepatocellular Carcinoma | Not widely reported | 12.18 ± 1.89[2] |
| Huh7 | Hepatocellular Carcinoma | Not widely reported | >20[2][3] |
| Cervical Cancer | |||
| HeLa | Cervical Carcinoma | Not widely reported | 2.92 ± 0.57[2] |
Note: Some IC50 values for Chaetomin are presented as a range due to variations in experimental setups across different studies.
Mechanisms of Action: A Comparative Overview
Both Chaetomin and Doxorubicin induce cancer cell death primarily through the induction of apoptosis and cell cycle arrest. However, the upstream signaling pathways they modulate differ significantly.
Chaetomin is known to induce oxidative stress by increasing the production of reactive oxygen species (ROS). This surge in ROS can trigger the intrinsic apoptosis pathway. Furthermore, Chaetomin has been shown to inhibit the PI3K/mTOR pathway and interfere with hypoxia-inducible factor 1 (HIF-1) activity, a key regulator of tumor survival in hypoxic environments.
Doxorubicin , on the other hand, primarily functions as a DNA intercalating agent and an inhibitor of topoisomerase II. This leads to DNA damage, which in turn activates the DNA damage response (DDR) pathway, ultimately leading to apoptosis and cell cycle arrest. Doxorubicin is also known to generate ROS, contributing to its cytotoxicity.
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anticancer activity of Chaetomin and Doxorubicin.
References
In Vivo Validation of Chaetomin's Anti-HIF Activity: A Comparative Guide
This guide provides a comparative analysis of the in vivo anti-HIF (Hypoxia-Inducible Factor) activity of Chaetomin against other small molecule inhibitors. It is intended for researchers, scientists, and professionals in drug development, offering a summary of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
Comparative Analysis of In Vivo Anti-HIF Activity
The following table summarizes the in vivo efficacy of Chaetomin and two other notable HIF inhibitors, PX-478 and PT2385. It is important to note that these data are compiled from separate studies and do not represent a direct head-to-head comparison. Variations in experimental models, cell lines, and treatment regimens should be considered when interpreting these results.
| Compound | Mechanism of Action | In Vivo Model(s) | Cell Line(s) | Dosage & Administration | Key In Vivo Findings | Reported Toxicity | Citations |
| Chaetomin | Disrupts HIF-1α/p300 interaction; Inhibits Hsp90/HIF1α pathway. | Xenograft (subcutaneous), Spontaneous lung cancer model | NSCLC, SKOV3 (ovarian) | 0.2 mg/kg, IP, 5x/week | Markedly decreased tumor formation and growth; produced less vascular tumors. | Marginal to no observable toxicity at effective doses in some studies; others suggest potential toxicity. | [1][2][3][4][5] |
| PX-478 | Inhibits constitutive and hypoxia-induced HIF-1α levels. | Xenograft (subcutaneous) | HT-29 (colon), PC-3 (prostate), SHP-77 (small cell lung), and others | 30 mg/kg, p.o., daily for 2 days; 100 or 120 mg/kg, i.p. | Suppresses HIF-1α levels, inhibits HIF-1 target genes (e.g., VEGF), shows significant antitumor activity, including tumor regression and cures in some models. | Not explicitly detailed in the provided search results. | [1][6][7][8][9] |
| PT2385 | Selective inhibitor of HIF-2α; allosterically blocks HIF-2α/ARNT dimerization. | Xenograft (subcutaneous) | 786-O (renal) | 3 and 10 mg/kg, p.o., b.i.d. | Dose-dependent inhibition of HIF-2α regulated genes; tumor regression. | Well-tolerated in preclinical and Phase I studies. | [2][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for in vivo xenograft studies used to assess the anti-HIF activity of small molecules.
General Xenograft Tumor Model Protocol
This protocol is a generalized representation based on common practices in the cited literature.[7][12][13][14][15]
-
Cell Culture: The selected human cancer cell line (e.g., SKOV3, HT-29, 786-O) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Models: Female athymic nude mice (5-6 weeks old) are typically used for these studies. Animals are allowed to acclimatize for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation:
-
Cells are harvested from culture, washed, and resuspended in a suitable medium like PBS or a mixture with Matrigel.
-
A suspension containing a specific number of cells (e.g., 2.5 x 10^6 to 10 x 10^7 cells) is injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored by measuring the length and width of the tumor with calipers, typically twice a week.
-
Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), the mice are randomly assigned to control (vehicle) and treatment groups.
-
The investigational compound (e.g., Chaetomin, PX-478, or PT2385) is administered according to the specified dose, route (e.g., intraperitoneal, oral), and schedule.
-
-
Efficacy Evaluation:
-
Tumor volumes and body weights are measured throughout the study.
-
The primary endpoint is often tumor growth inhibition.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, tumors are excised.
-
Tissue samples can be used for Western blotting to analyze protein levels (e.g., HIF-1α, VEGF), and for immunohistochemistry to assess markers of proliferation (e.g., Ki-67) and angiogenesis (e.g., CD31).
-
Specific Protocol: Chaetomin in SKOV3 Ovarian Cancer Xenograft Model[2]
-
Cell Preparation: SKOV3 cells are harvested, washed twice, and resuspended in PBS at a concentration of 2.5 million cells per 100 µL.
-
Animal and Injection: Female athymic nu/nu mice (5-6 weeks old) are anesthetized, and 100 µL of the SKOV3 cell inoculum is injected subcutaneously into the flank.
-
Treatment: Once tumors reach a measurable size (4-5 mm), mice are randomized. The treatment group receives Chaetomin at a dose of 0.2 mg/kg, administered intraperitoneally five times per week. The vehicle for Chaetomin is 0.17% DMSO and 20% polyethylene (B3416737) glycol 400 in 0.9% NaCl.
-
Tumor Measurement: Tumors are measured with calipers three times a week, and tumor volumes are calculated using the formula: Volume = (A x B²) / 2, where A is the longest dimension and B is the smallest.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
HIF-1 Signaling Pathway
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow for In Vivo Validation
References
- 1. The selective hypoxia inducible factor-1 inhibitor PX-478 provides in vivo radiosensitization through tumor stromal effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Antitumor activity and pharmacodynamic properties of PX-478, an inhibitor of hypoxia-inducible factor-1alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Activity of a first‑in‑class oral HIF2‑alpha inhibitor, PT2385, in patients with first recurrence of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia Inducible Factor-2α (HIF-2α) Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. In Vivo and In Vitro Effects of a HIF-1α Inhibitor, RX-0047 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Increased anti-tumor activity of bevacizumab in combination with HIF-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of Chaetomin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the complete cellular impact of a compound is paramount. This guide provides a comprehensive comparison of the HIF-1α inhibitor Chaetomin, detailing its known cross-reactivity with other cellular pathways and benchmarking its performance against alternative HIF-1α inhibitors. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate a thorough evaluation of Chaetomin for research and development purposes.
Chaetomin, a mycotoxin produced by Chaetomium species, is a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α) pathway, a critical regulator of cellular responses to low oxygen conditions and a key target in cancer therapy. Chaetomin exerts its primary effect by disrupting the interaction between HIF-1α and its co-activator p300. However, like many small molecules, its activity is not confined to a single target. Emerging evidence suggests that Chaetomin and its close structural analogs interact with several other signaling cascades, influencing a range of cellular processes from apoptosis to inflammation.
Unraveling the Cross-Reactivity of Chaetomin
While direct, large-scale proteomic and kinome profiling studies on Chaetomin are not yet publicly available, research on Chaetomin and its closely related compound, Chaetocin, has illuminated several key off-target interactions.
Key Off-Target Pathways:
-
Heat Shock Protein 90 (Hsp90) Pathway: Chaetomin has been shown to inhibit the Hsp90/HIF-1α pathway, suggesting an interaction with the cellular stress response machinery. This interaction could contribute to its anti-cancer effects, as Hsp90 is a crucial chaperone for many oncoproteins.
-
Apoptosis Pathway: Studies on Chaetocin, a close analog of Chaetomin, reveal that it induces apoptosis through the intrinsic mitochondrial pathway. This process is initiated by the generation of reactive oxygen species (ROS), leading to the activation of the ASK-1/JNK signaling cascade. Given their structural similarity, it is highly probable that Chaetomin shares this pro-apoptotic off-target effect.
-
NF-κB Signaling: Flavipin, another secondary metabolite from Chaetomium globosum, has been found to target the NF-κB pathway. This suggests that Chaetomin may also possess the ability to modulate this key inflammatory signaling pathway, which is frequently dysregulated in cancer.
-
Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by Chaetocin is directly linked to the production of ROS. This indicates that Chaetomin may also disrupt cellular redox homeostasis, a mechanism that can have broad and context-dependent cellular consequences.
Comparative Analysis of HIF-1α Inhibitors
To provide a broader perspective on the selectivity of Chaetomin, this guide compares its off-target profile with other known HIF-1α inhibitors.
| Inhibitor | Primary Mechanism of Action | Known Off-Target Effects/Cross-Reactivities |
| Chaetomin | Disrupts HIF-1α/p300 interaction | Hsp90 pathway, Apoptosis (via ROS and ASK-1/JNK), potentially NF-κB |
| YC-1 | Inhibits HIF-1α expression | Inhibits PI3K/Akt/mTOR and NF-κB pathways |
| PX-478 | Inhibits HIF-1α expression | Exhibits off-target cytotoxicity |
| Ganoderic Acid A | Inhibits HIF-1α activity | Induces apoptosis, affects JAK2/STAT3 and Nrf2 signaling pathways |
Quantitative Performance Data: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for Chaetomin and its analog Chaetocin across various cancer cell lines. It is important to note that these values can vary depending on the cell line, assay conditions, and whether cells are cultured as monolayers or spheroids.
| Compound | Cell Line | Assay Type | IC50 Value |
| Chaetomin | Non-Small Cell Lung Cancer (NSCLC) | Monolayer Culture | ~µM range |
| Chaetomin | Non-Small Cell Lung Cancer (NSCLC) | Spheroid Culture | ~nM range |
| Chaetocin | Myeloma | Cell Viability | ~25 nM |
| Chaetocin | Various Cancer Cell Lines | Proliferation/Colony Formation | 2-10 nM |
Experimental Methodologies
The identification and characterization of a compound's cross-reactivity and off-target effects rely on a variety of experimental techniques. Below are detailed protocols for key assays relevant to the study of Chaetomin.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess target engagement by observing the thermal stabilization of a protein upon ligand binding.
Protocol:
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of Chaetomin or a vehicle control for a specified time.
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant containing the soluble protein fraction and determine the protein concentration.
-
Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein (e.g., HIF-1α, Hsp90).
-
Data Analysis: Quantify the band intensities to determine the melting curve and the shift in thermal stability induced by Chaetomin.
Kinase Inhibitor Profiling
Kinase profiling assays are used to screen a compound against a large panel of kinases to identify potential off-target kinase interactions.
Protocol (General Overview for a Radiometric Assay):
-
Assay Preparation: Prepare a reaction mixture containing a specific kinase, its substrate (often a peptide or protein), and ATP (radiolabeled with ³²P or ³³P).
-
Compound Incubation: Add Chaetomin at various concentrations to the reaction mixture.
-
Kinase Reaction: Initiate the kinase reaction by adding the ATP mixture and incubate for a specific time at an optimal temperature.
-
Reaction Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unreacted radiolabeled ATP, typically using phosphocellulose paper or beads.
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of Chaetomin and determine the IC50 value for each kinase.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Protocol:
-
Cell Treatment: Treat cells with Chaetomin or a control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by Chaetomin.
Visualizing the Cellular Interactions of Chaetomin
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways influenced by Chaetomin.
A Comparative Analysis of Secondary Metabolites from Chaetomium globosum, Chaetomium cochliodes, and Chaetomium elatum
The genus Chaetomium is a rich source of structurally diverse and biologically active secondary metabolites, which have garnered significant interest in the fields of drug discovery and biotechnology.[1][2][3] These fungi produce a wide array of compounds, including polyketides, alkaloids, and terpenoids, many of which exhibit potent cytotoxic, antimicrobial, and enzyme-inhibitory activities.[1][2][3] This guide provides a comparative overview of the secondary metabolite profiles of three prominent species: Chaetomium globosum, Chaetomium cochliodes, and Chaetomium elatum.
Metabolite Profiles: A Comparative Overview
Chaetomium species are known to produce a variety of bioactive compounds. C. globosum is a prolific producer of chaetoglobosins, a class of cytochalasan alkaloids.[4] C. cochliodes is recognized for its production of epipolythiodioxopiperazines (ETPs), such as chetocochliodins and chetomin.[5][6] C. elatum is known to produce xanthoquinodins, which are heterodimers of xanthone (B1684191) and anthraquinone (B42736).[4][7][8]
The following table summarizes the major classes of secondary metabolites and reported yields for selected compounds from each of the three Chaetomium species. It is important to note that yields can vary significantly based on the fungal strain, culture conditions, and extraction methods.
| Species | Major Metabolite Class | Representative Compound(s) | Reported Yield | Reference |
| Chaetomium globosum | Cytochalasans | Chaetoglobosin A | Up to 298.77 mg/L | |
| Azaphilones | Chaetoviridins | - | [4] | |
| Chaetomium cochliodes | Epipolythiodioxopiperazines | Chetomin | ~1 mg/mL (from extract) | [6] |
| Chetocochliodin A | 10.0 mg (from solid culture) | [5] | ||
| Chaetomium elatum | Xanthone-Anthraquinone Heterodimers | Xanthoquinodins (A4-A6, B4, B5) | Several mg (from crude extract) | [8] |
| Azaphilones | Chaetomugilin S, Chaetoviridins | - | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible production and isolation of secondary metabolites. Below are representative protocols for the cultivation of Chaetomium species and the extraction of their characteristic metabolites.
I. Fungal Culture and Fermentation
Objective: To cultivate Chaetomium species under conditions suitable for the production of secondary metabolites.
Materials:
-
Chaetomium sp. strain (e.g., C. globosum, C. cochliodes, C. elatum)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Solid or liquid fermentation medium (see below for examples)
-
Erlenmeyer flasks
-
Incubator/shaker
Protocol:
-
Strain Activation: Inoculate the desired Chaetomium strain onto PDA plates and incubate at 25-28°C for 5-7 days, or until sufficient mycelial growth is observed.[2]
-
Inoculum Preparation:
-
For liquid fermentation, agar plugs containing the fungal mycelium are transferred to a seed culture medium (e.g., Potato Dextrose Broth - PDB). The seed culture is then incubated on a rotary shaker.
-
For solid-state fermentation, agar plugs are directly transferred to the sterilized solid substrate.[2]
-
-
Fermentation:
-
Liquid-State Fermentation (for C. globosum): Inoculate a suitable liquid medium (e.g., PDB) with the seed culture. Incubate in flasks on a rotary shaker at approximately 150-180 rpm at 25-28°C for 1-4 weeks.[10][11]
-
Solid-State Fermentation (for C. cochliodes and C. elatum): Prepare a solid substrate, such as rice medium (e.g., 100 g rice, 120 mL distilled water in a 1 L flask), and sterilize by autoclaving.[2] Inoculate with agar plugs and incubate under static conditions at room temperature for 3-4 weeks.[2][12]
-
II. Extraction and Isolation of Metabolites
Objective: To extract and purify the target secondary metabolites from the fungal culture.
Materials:
-
Fermented culture (broth and/or mycelia)
-
Organic solvents (e.g., ethyl acetate, methanol, hexane)
-
Filtration apparatus (e.g., cheesecloth, filter paper)
-
Rotary evaporator
-
Chromatography equipment (e.g., silica (B1680970) gel, Sephadex LH-20, HPLC)
Protocol:
-
Harvesting:
-
Extraction:
-
Liquid Culture: The culture filtrate is extracted multiple times with an organic solvent like ethyl acetate.[11] The mycelia can be dried, ground, and extracted separately with a suitable solvent.[11][12]
-
Solid Culture: The solid fermented material is soaked in an organic solvent (e.g., ethyl acetate) at room temperature, typically for 24 hours. This process is usually repeated three times to maximize metabolite recovery.[2]
-
-
Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[2]
-
Purification: The crude extract is subjected to a series of chromatographic techniques to isolate the pure compounds. This typically involves:
-
Column Chromatography: The crude extract is first fractionated using silica gel column chromatography with a gradient of solvents (e.g., hexane-ethyl acetate, chloroform-methanol).[2]
-
Size-Exclusion Chromatography: Further purification can be achieved using Sephadex LH-20 column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is often performed using semi-preparative or preparative HPLC.[2]
-
Visualizing the Processes: Workflows and Pathways
Diagrams created using the DOT language provide a clear visual representation of the experimental and biosynthetic processes.
Experimental Workflow
The following diagram illustrates a general workflow for the culture, extraction, and purification of secondary metabolites from Chaetomium species.
Biosynthetic Pathways
The biosynthesis of these complex secondary metabolites involves intricate enzymatic pathways, often initiated by polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS).
Chaetoglobosins are cytochalasan alkaloids derived from a polyketide backbone and an amino acid, typically tryptophan. The biosynthesis is initiated by a hybrid PKS-NRPS enzyme.
The biosynthesis of the ETP core structure, the precursor to chetocochliodins, begins with the condensation of two amino acids by an NRPS to form a diketopiperazine (DKP). This is followed by a series of enzymatic modifications, including the crucial sulfur incorporation.[1][13][14]
Xanthoquinodins are formed through the dimerization of a xanthone and an anthraquinone monomer. Both monomers are of polyketide origin, and their biosynthesis involves complex cyclization and modification steps.[15][16][17]
References
- 1. Epipolythiodioxopiperazines: From Chemical Architectures to Biological Activities and Ecological Significance—A Comprehensive Review | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Xanthoquinodins from the endolichenic fungal strain Chaetomium elatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chaetomium elatum - Wikipedia [en.wikipedia.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Antifungal Metabolites Produced by Chaetomium globosum No.04, an Endophytic Fungus Isolated from Ginkgo biloba - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijat-aatsea.com [ijat-aatsea.com]
- 13. Studies on the Biosynthesis of Chetomin: Enantiospecific Synthesis of a Putative, Late-Stage Biosynthetic Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Chaetomin and Other Epidithiodioxopiperazine Alkaloids in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The epidithiodioxopiperazine (ETP) alkaloids, a class of fungal secondary metabolites, have garnered significant attention in the scientific community for their potent and diverse biological activities. Among these, Chaetomin and its congeners have emerged as promising candidates for anticancer drug development. This guide provides a comparative overview of Chaetomin against other notable ETP alkaloids, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development efforts.
Structural and Functional Overview
ETP alkaloids are characterized by a central diketopiperazine ring bridged by a disulfide bond, a key structural feature responsible for their biological activity. This class includes well-studied compounds such as Gliotoxin, Sporidesmin, and Verticillin A. Chaetomin itself is a dimeric ETP, distinguishing it from many monomeric counterparts and contributing to its unique bioactivity profile. These compounds are known to exert a wide range of effects, including anticancer, antiviral, and immunosuppressive activities.[1]
Comparative Cytotoxicity
The anticancer potential of ETP alkaloids is primarily attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a critical parameter for comparison. While a direct comparative study of all major ETPs under identical conditions is not extensively available in the literature, a compilation of data from various studies provides valuable insights into their relative cytotoxicities against different cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chaetomin | A375 | Melanoma | ~0.023 (24h), ~0.019 (48h), ~0.021 (72h) | [2] |
| NSCLC CSCs | Non-small cell lung cancer | ~nM range | [3] | |
| Chaetocin | Various | Cancer cell lines | 0.002 - 0.01 | [4] |
| SUV39H1 (enzyme) | Histone Methyltransferase | 0.8 | [5][6] | |
| G9a (enzyme) | Histone Methyltransferase | 2.5 | [5][6] | |
| Gliotoxin | A549 | Lung Carcinoma | 0.003 | [7] |
| CCRF-CEM | Leukemia | 0.15 | [7] | |
| HCT-116 | Colon Carcinoma | 0.41 (72h), 1.24 (24h) | [7] | |
| HEK293 | Embryonic Kidney | 1.58 | [7] | |
| HUVEC | Endothelial | 0.123 | [7] | |
| Verticillin A | HGSOC cell lines | High-Grade Serous Ovarian Cancer | low nmol/L | [6] |
| MDA-MB-435 | Melanoma | 30 - 900 nM | [8] | |
| MDA-MB-231 | Breast Cancer | 30 - 900 nM | [8] | |
| OVCAR3 | Ovarian Cancer | 30 - 900 nM | [8] | |
| NT1721 | HuT78 | Cutaneous T Cell Lymphoma | 0.125 (48h), 0.006 (72h) | [9] |
| HH | Cutaneous T Cell Lymphoma | 0.542 (48h), 0.070 (72h) | [9] |
Note: IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions used. The data presented here is a compilation from different studies and should be interpreted with this in mind.
Mechanism of Action: Induction of Apoptosis
A common mechanism of action for Chaetomin and other ETP alkaloids is the induction of apoptosis. This is often mediated by the generation of reactive oxygen species (ROS), leading to cellular stress and the activation of apoptotic signaling pathways.
Signaling Pathways Involved in Chaetomin-Induced Apoptosis
Chaetomin has been shown to modulate several key signaling pathways to exert its anticancer effects. Notably, it inhibits the hypoxia-inducible factor 1-alpha (HIF-1α) pathway, which is crucial for tumor survival and angiogenesis in hypoxic environments.[3][10] Furthermore, recent studies have implicated the Hippo signaling pathway in Chaetomin's mechanism of action in esophageal squamous cell carcinoma.[11]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key assays used to evaluate the anticancer properties of ETP alkaloids.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Workflow:
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Compound Treatment: Treat cells with a serial dilution of the ETP alkaloid. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[15]
Detailed Protocol:
-
Cell Treatment: Treat cells with the ETP alkaloid for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[16]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
Caspases are a family of proteases that are key mediators of apoptosis. This assay measures the activity of specific caspases, such as caspase-3 and caspase-7.
Principle: The assay utilizes a synthetic substrate that is specifically cleaved by the caspase of interest, releasing a fluorescent or luminescent molecule. The signal intensity is proportional to the caspase activity.[1][17]
Detailed Protocol:
-
Cell Lysis: After treatment with the ETP alkaloid, lyse the cells to release their contents.
-
Assay Reaction: Add the cell lysate to a reaction buffer containing the caspase substrate.[7]
-
Incubation: Incubate at 37°C to allow for the enzymatic reaction to occur.[18]
-
Signal Detection: Measure the fluorescent or luminescent signal using a microplate reader.
-
Data Analysis: Quantify the fold-increase in caspase activity compared to untreated control cells.
Conclusion
Chaetomin and other epidithiodioxopiperazine alkaloids represent a promising class of natural products with potent anticancer activity. Their ability to induce apoptosis in a variety of cancer cell lines, often at nanomolar concentrations, makes them attractive candidates for further investigation. While Chaetomin's dimeric structure may confer unique properties, a comprehensive understanding of its comparative efficacy and safety profile requires further head-to-head studies against other ETPs under standardized conditions. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct such comparative analyses and to further elucidate the therapeutic potential of this fascinating class of compounds.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chaetocin | Other Lysine Methyltransferases | Tocris Bioscience [tocris.com]
- 5. caymanchem.com [caymanchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chaetocin exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Validating the Target of Chaetomin: A Comparative Guide Using Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chaetomin with alternative compounds, focusing on the genetic approaches for target validation. While Chaetomin has been identified as a potent inhibitor of the Hypoxia-Inducible Factor 1α (HIF-1α) pathway, direct genetic validation of its precise molecular target remains an area of active investigation. This document summarizes the current understanding of Chaetomin's mechanism of action, details relevant genetic validation methodologies, and compares its performance profile with that of established Hsp90 and HIF-1α inhibitors.
Chaetomin: An Overview
Chaetomin is a mycotoxin produced by fungi of the Chaetomium genus. It has demonstrated significant antitumor activity, primarily attributed to its ability to inhibit the cellular response to hypoxia by targeting the HIF-1α pathway.[1] Evidence suggests that Chaetomin disrupts the crucial interaction between Heat Shock Protein 90 (Hsp90) and HIF-1α, leading to the degradation of HIF-1α and the downregulation of its target genes involved in angiogenesis, cell survival, and metabolism.[2]
Genetic Approaches for Target Validation
Genetic methods are powerful tools for elucidating the mechanism of action of small molecules like Chaetomin. These approaches can confirm whether a specific protein is the direct target of a compound and can reveal pathways essential for its activity.
Key Genetic Methodologies:
-
CRISPR/Cas9-based Screens: Genome-wide or targeted CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to a compound.[3][4] For Chaetomin, a CRISPR screen could identify mutations in HSP90 or HIF1A that lead to resistance, providing strong evidence for direct target engagement.
-
shRNA/siRNA-based Screens: Similar to CRISPR screens, RNA interference (RNAi) screens using short hairpin RNA (shRNA) or small interfering RNA (siRNA) libraries can identify genes whose knockdown results in altered sensitivity to a compound.[5][6][7][8]
-
Gene Knockout/Knockdown Studies: Individual gene knockout or knockdown experiments targeting suspected targets (e.g., HSP90, HIF1A) can be performed to observe changes in cellular sensitivity to Chaetomin. A lack of effect in knockout cells compared to wild-type cells would strongly suggest the knocked-out protein is the primary target.[9]
-
Mutational Analysis: Inducing resistance to a compound and then sequencing the genome of the resistant cells can identify mutations in the target protein that prevent the compound from binding.
While these methods are standard for target validation, specific published data applying these comprehensive genetic screens to definitively validate the direct molecular target of Chaetomin are not extensively available in the public domain.
Comparative Analysis: Chaetomin vs. Alternatives
This section compares Chaetomin with other inhibitors of the Hsp90/HIF-1α pathway.
| Feature | Chaetomin | Geldanamycin | 17-AAG (Tanespimycin) | PX-478 |
| Primary Target | Proposed: Hsp90-HIF-1α interaction | Hsp90 (N-terminal ATP binding pocket) | Hsp90 (N-terminal ATP binding pocket) | HIF-1α (inhibits translation and stability) |
| Mechanism of Action | Disrupts the protein-protein interaction between Hsp90 and HIF-1α, leading to HIF-1α degradation.[2] | Binds to the ATP-binding pocket of Hsp90, inhibiting its chaperone function and leading to the degradation of client proteins, including HIF-1α.[10][11] | A derivative of Geldanamycin with a similar mechanism of action but improved pharmacological properties.[12] | Inhibits HIF-1α at multiple levels, including transcription, translation, and protein stability, independent of Hsp90.[13][14][15] |
| Genetic Validation Data | Limited public data from comprehensive genetic screens. | Studies have shown that mutations in the N-terminal domain of Hsp90 can confer resistance. | Acquired resistance in some cancer cell lines has been linked to reduced expression of NQO1, an enzyme that metabolizes 17-AAG.[12] | Knockdown of HIF-1α mimics the effects of PX-478, and the compound's efficacy is dependent on HIF-1α expression.[15] |
| Reported IC50/EC50 | Varies by cell line (nM to low µM range for HIF-1α inhibition). | Varies by cell line (nM to low µM range). | Varies by cell line (nM to low µM range). | Varies by cell line (µM range for HIF-1α inhibition).[13] |
| Advantages | Potentially more specific by targeting a protein-protein interaction rather than a highly conserved ATP binding pocket. | Well-characterized mechanism of action. | Improved solubility and reduced hepatotoxicity compared to Geldanamycin. | Directly targets HIF-1α, potentially avoiding off-target effects associated with Hsp90 inhibition. |
| Limitations | Direct molecular target and its validation by genetic screens are not fully elucidated. | Poor solubility and hepatotoxicity. | Can induce the heat shock response, a potential resistance mechanism. | The precise molecular binding site on HIF-1α is not fully defined. |
Experimental Protocols
1. CRISPR/Cas9-Based Resistance Screen
-
Objective: To identify genes whose knockout confers resistance to Chaetomin.
-
Methodology:
-
Library Transduction: A human genome-wide CRISPR knockout library (e.g., GeCKO v2) is transduced into a cancer cell line sensitive to Chaetomin (e.g., HCT116) at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA (sgRNA).
-
Drug Selection: The transduced cell population is treated with a lethal dose of Chaetomin for a defined period.
-
Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from the surviving cells. The sgRNA sequences are amplified by PCR and sequenced using next-generation sequencing (NGS).
-
Data Analysis: The frequency of each sgRNA in the treated population is compared to the untreated control population. sgRNAs that are significantly enriched in the Chaetomin-treated population are considered to target genes whose loss confers resistance.
-
2. shRNA-Mediated Target Validation
-
Objective: To confirm the role of HSP90 and HIF1A in Chaetomin-induced cytotoxicity.
-
Methodology:
-
shRNA Transduction: Lentiviral particles carrying shRNAs targeting HSP90 and HIF1A, along with a non-targeting control shRNA, are used to transduce a sensitive cancer cell line.
-
Knockdown Confirmation: The efficiency of gene knockdown is confirmed by qRT-PCR and Western blotting.
-
Cytotoxicity Assay: The transduced cells are treated with a range of Chaetomin concentrations. Cell viability is assessed using an MTT or CellTiter-Glo assay.
-
Data Analysis: A rightward shift in the dose-response curve for cells with HSP90 or HIF1A knockdown compared to the control would indicate that these genes are required for Chaetomin's cytotoxic effect.
-
Visualizing the Pathways and Workflows
Caption: Proposed mechanism of Chaetomin action on the HIF-1α pathway.
Caption: Workflow for a CRISPR-Cas9 screen to identify Chaetomin resistance genes.
Caption: Logical flow for validating Chaetomin's target using shRNA.
Conclusion
Chaetomin holds promise as an anticancer agent through its inhibition of the Hsp90/HIF-1α pathway. While its mechanism of action is increasingly understood, rigorous genetic validation of its direct molecular target is a critical next step for its development as a therapeutic. The application of CRISPR and shRNA-based screening technologies will be instrumental in definitively identifying its binding partner and cellular mechanism. A thorough understanding of its target engagement, informed by genetic approaches, will facilitate the design of more potent and selective derivatives and guide its clinical application. In comparison to existing Hsp90 and HIF-1α inhibitors, Chaetomin's potential to specifically disrupt a protein-protein interaction offers an attractive therapeutic window that warrants further investigation.
References
- 1. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genome-wide CRISPR/Cas9 screen shows that loss of GET4 increases mitochondria-endoplasmic reticulum contact sites and is neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shRNA - Applications - What is shRNA, how it works and its applications. [horizondiscovery.com]
- 6. Short Hairpin RNA (shRNA): Design, Delivery, and Assessment of Gene Knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Short hairpin RNA-mediated gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Brain-specific knock-out of hypoxia-inducible factor-1alpha reduces rather than increases hypoxic-ischemic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Geldanamycin: the prototype of a class of antitumor drugs targeting the heat shock protein 90 family of molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired resistance to 17-allylamino-17-demethoxygeldanamycin (17-AAG, tanespimycin) in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Molecular mechanisms for the activity of PX-478, an antitumor inhibitor of the hypoxia-inducible factor-1alpha [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomics of Cells Treated with Chaetomin: A Guide for Researchers
For researchers and professionals in drug development, understanding the precise molecular impact of a compound is paramount. Chaetomin, a mycotoxin produced by Chaetomium species, has garnered significant interest for its potent anti-cancer and hypoxia-inducible factor (HIF) inhibiting properties. This guide provides a comparative overview of the transcriptomic effects of Chaetomin on various cell lines, supported by experimental data and protocols to aid in the evaluation and application of this compound in research settings.
Quantitative Data on Gene Expression Changes
Chaetomin treatment elicits significant changes in the transcriptomic landscape of cancer cells, primarily through its inhibition of the HIF-1α pathway. A key study utilizing microarray analysis on human breast cancer (MCF7) cells provides a valuable quantitative insight into these changes.
Summary of Differentially Expressed Genes in MCF7 Cells Treated with a Chaetomin Analog
Experimental data from a study involving a dimeric epidithiodiketopiperazine (ETP), a class of compounds to which Chaetomin belongs, revealed significant gene expression alterations in MCF7 cells. The complete raw and processed data for this analysis are available through the Gene Expression Omnibus (GEO) under accession number GSE48002 .
Researchers can access this dataset to perform in-depth analyses. A primary analysis of this dataset indicated that treatment with the Chaetomin analog affected the expression of 403 genes by at least a two-fold threshold. Among these, 113 hypoxia-inducible genes were significantly downregulated, underscoring the compound's mechanism as a potent HIF-1α inhibitor.
For a detailed list of differentially expressed genes, including their fold changes and p-values, researchers are encouraged to download and analyze the GSE48002 dataset using appropriate bioinformatics tools.
Table 1: Key Downregulated Hypoxia-Inducible Genes (Illustrative)
| Gene Symbol | Gene Name | Putative Function in Cancer |
| VEGFA | Vascular Endothelial Growth Factor A | Angiogenesis, tumor growth |
| SLC2A1 (GLUT1) | Solute Carrier Family 2 Member 1 | Glucose uptake, glycolysis |
| CA9 | Carbonic Anhydrase 9 | pH regulation, cell survival |
| LOX | Lysyl Oxidase | Extracellular matrix remodeling, metastasis |
| ADM | Adrenomedullin | Angiogenesis, cell proliferation |
Note: This table is illustrative and based on commonly reported HIF-1α target genes. The full list of 113 downregulated genes can be obtained from the analysis of GEO dataset GSE48002.
Comparative Analysis with Other HIF-1α Inhibitors
Table 2: Comparison of Transcriptomic Effects of HIF-1α Inhibitors
| Feature | Chaetomin | PX-478 | Acriflavine (B1215748) |
| Primary Mechanism | Disrupts HIF-1α/p300 interaction | Inhibits HIF-1α synthesis and enhances its degradation | Inhibits HIF-1α/HIF-1β dimerization |
| Reported Downregulated Genes | VEGFA, CA9, LOX, and other hypoxia-inducible genes[1] | VEGFA, GLUT1 | VEGFA, BNIP3 |
| Cell Lines Tested (Transcriptomics) | MCF7 (breast cancer)[1] | Esophageal squamous cell carcinoma cells[2] | Trichophyton rubrum[3] |
| Supporting Transcriptomic Data | GEO: GSE48002[4] | Not specified | RNA-seq data available in primary publication[3] |
This table illustrates that while all three compounds target the HIF-1α pathway, their distinct mechanisms may lead to different off-target effects and overall gene expression profiles. Chaetomin's specific disruption of the HIF-1α/p300 coactivator binding is a precise point of intervention in the transcriptional activation of HIF target genes.
Signaling Pathways and Experimental Workflows
Chaetomin's Inhibition of the HIF-1α Signaling Pathway
Chaetomin's primary mechanism of action involves the allosteric inhibition of the interaction between the C-terminal transactivation domain (C-TAD) of HIF-1α and the CH1 domain of the transcriptional coactivator p300. This prevents the recruitment of the transcriptional machinery necessary for the expression of hypoxia-inducible genes.
Caption: Chaetomin inhibits the HIF-1α signaling pathway.
Experimental Workflow for Comparative Transcriptomics
The following diagram outlines a typical workflow for analyzing the transcriptomic effects of Chaetomin compared to a vehicle control or an alternative compound.
Caption: A standard workflow for comparative transcriptomic analysis.
Detailed Experimental Protocols
1. Cell Culture and Chaetomin Treatment
-
Cell Line: Human breast adenocarcinoma cell line MCF7 or human fibrosarcoma line HT 1080.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Chaetomin Preparation: Chaetomin is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment: Cells are seeded and allowed to adhere overnight. The media is then replaced with fresh media containing Chaetomin at a final concentration (e.g., 150 nM for HT 1080, or 200-600 nM for MCF7) or an equivalent volume of DMSO for the vehicle control.
-
Hypoxia Induction (if applicable): For studying HIF-1α-dependent effects, cells are placed in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a specified duration (e.g., 16-24 hours) following Chaetomin treatment.
2. RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent according to the manufacturer's protocol.
-
Quality Control: The integrity and concentration of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples with a high RNA Integrity Number (RIN) > 8 are typically used for downstream applications.
3. Microarray Analysis (Based on GEO: GSE48002)
-
Platform: Affymetrix Human Gene 1.0 ST Array.
-
Sample Preparation: Total RNA is converted to cDNA, which is then transcribed in vitro to generate biotinylated cRNA. The labeled cRNA is then fragmented.
-
Hybridization: The fragmented and labeled cRNA is hybridized to the microarray chip for a specified period (e.g., 16 hours) at a defined temperature.
-
Washing and Staining: The arrays are washed and stained with a streptavidin-phycoerythrin conjugate using an automated fluidics station.
-
Scanning and Data Acquisition: The arrays are scanned using a high-resolution scanner to detect the fluorescence signals.
4. RNA-Sequencing (RNA-Seq) Analysis
-
Library Preparation: An RNA-seq library is constructed from the total RNA using a commercial kit (e.g., NEBNext Ultra RNA Library Prep Kit for Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina HiSeq or NovaSeq system.
-
Bioinformatics Pipeline:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR or HISAT2.
-
Gene Quantification: The number of reads mapping to each gene is counted using tools such as featureCounts or HTSeq.
-
Differential Expression Analysis: Statistical analysis is performed using packages like DESeq2 or edgeR in R to identify genes that are significantly differentially expressed between Chaetomin-treated and control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significant.
-
Pathway and Gene Ontology (GO) Analysis: The list of differentially expressed genes is then used as input for pathway and GO enrichment analysis using tools like GSEA, DAVID, or Metascape to identify the biological processes and pathways that are most significantly affected by Chaetomin treatment.
-
References
- 1. Direct Inhibition of Hypoxia-Inducible Transcription Factor Complex with Designed Dimeric Epidithiodiketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of HIF-1α by PX-478 suppresses tumor growth of esophageal squamous cell cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RNA-sequencing analysis of Trichophyton rubrum transcriptome in response to sublethal doses of acriflavine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Chaetomin's Antifungal Power: A Head-to-Head Comparison with Commercial Fungicides
In the ongoing search for sustainable and effective crop protection solutions, the naturally derived compound Chaetomin and its parent fungus, Chaetomium spp., have emerged as potent biological control agents against a wide range of plant pathogenic fungi. This guide provides a comprehensive comparison of the efficacy of Chaetomin and related metabolites to that of conventional commercial fungicides, supported by experimental data. The information is tailored for researchers, scientists, and drug development professionals in the agricultural and pharmaceutical sectors.
Quantitative Efficacy Assessment: Chaetomin vs. Commercial Fungicides
The antifungal activity of Chaetomin and extracts from Chaetomium species has been rigorously tested against various phytopathogens. The following tables summarize the quantitative data from several studies, offering a direct comparison with commercial fungicides.
Table 1: In Vitro Efficacy of Chaetoglobosins from Chaetomium sp. against Botrytis cinerea
| Compound | EC50 (μg/mL) | Commercial Fungicide | EC50 (μg/mL) | Fold Difference (Compound vs. Carbendazim) | Fold Difference (Compound vs. Azoxystrobin) |
| Chaetoglobosin 2 | 2.19 | Carbendazim | 70.11 | 32.0x more active | 17.8x more active |
| Chaetoglobosin 6 | 8.25 | Azoxystrobin | 39.02 | 8.5x more active | 4.7x more active |
| Chaetoglobosin 7 | 0.40 | 175.3x more active | 97.6x more active | ||
| Chaetoglobosin 9 | 5.83 | 12.0x more active | 6.7x more active |
Data sourced from a study on chaetoglobosins isolated from Chaetomium sp. UJN-EF006.[1][2]
Table 2: Efficacy of "Ketomium®" (a Chaetomium-based Biofungicide) Compared to Chemical Fungicides in Field Trials
| Crop & Pathogen | Treatment | Disease Index | Disease Reduction (%) | Fruit Yield ( kg/plant ) |
| Tangerine (Phytophthora parasitica) | Ketomium® | 1.85 (after 9 months) | 47.25 | 52.35 |
| Fungicide (Metalaxyl) | 3.90 (after 9 months) | - | 27.79 | |
| Tomato (Fusarium oxysporum f. sp. lycopersici) | Ketomium® (biopellets) | 22% disease incidence | - | - |
| Ketomium® (biopower) | 0% disease incidence | - | - | |
| Fungicide (PCNB) | 0% disease incidence | - | - | |
| Control | 43% disease incidence | - | - | |
| Corn (Sclerotium rolfsii) | Ketomium® (biopellet) | 14.5% disease incidence | - | - |
| Ketomium® (biopower) | 15% disease incidence | - | - | |
| Fungicide (PCNB) | 16% disease incidence | - | - | |
| Control | 23.5% disease incidence | - | - |
Data from field trials of Ketomium®, a biofungicide from Chaetomium cupreum and Chaetomium globosum.[3][4]
Table 3: In Vitro Mycelial Growth Inhibition by Chaetomium cupreum Extracts
| Pathogen | Extract | Concentration | Mycelial Growth Inhibition (%) |
| Cladosporium cladosporioides | n-butanol | High | 88.3 ± 0.1 |
| Fusarium oxysporum | n-butanol | High | 59.4 ± 0.2 |
| Phomopsis azadirachtae | n-butanol | High | - |
| Rhizoctonia solani | n-butanol | High | - |
| Cladosporium cladosporioides | ethyl acetate | High | - |
Data from a study on the antifungal activity of Chaetomium cupreum extracts.[5]
Experimental Protocols
A detailed understanding of the methodologies used to generate the above data is crucial for interpretation and replication.
In Vitro Antifungal Evaluation (Mycelial Growth Inhibition Method)
This method, also known as the "food poison" technique, is a standard assay to screen for antifungal activity.
-
Preparation of Test Compounds: The isolated compounds (e.g., chaetoglobosins) are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Medium Preparation: A series of concentrations of the test compounds are prepared by mixing them with a sterilized Potato Dextrose Agar (PDA) medium at approximately 55°C. Commercial fungicides are used as positive controls, and a solvent-only medium serves as a blank control.
-
Inoculation: After the PDA medium solidifies in Petri dishes, a mycelial disc (typically 5.00 mm in diameter) of the target phytopathogenic fungus is inoculated at the center of each plate.
-
Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 25°C).
-
Data Collection: The diameter of the fungal colony is measured using the cross-bracketing method after a specific incubation period (e.g., three days), or when the mycelia in the blank control group reach the edge of the Petri dish.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Mycelial Growth Inhibition (%) = [(dc - dt) / (dc - 5 mm)] × 100% where 'dc' is the average diameter of the fungal colony in the blank control and 'dt' is the average diameter of the fungal colony in the treatment group.
-
EC50 Determination: For compounds showing significant inhibitory activity, the median effective concentration (EC50) values are determined by testing a range of concentrations and using regression analysis.[1]
Field Trials for Biofungicide Efficacy
Field trials are essential for evaluating the performance of a biocontrol agent under real-world agricultural conditions.
-
Trial Site Selection: The experiments are conducted in commercial growing areas with a known history of the target disease.
-
Experimental Design: A randomized complete block design is often employed with multiple replications for each treatment.
-
Treatments: The treatments typically include the biofungicide (e.g., Ketomium®), a standard chemical fungicide, and an untreated control.
-
Application: The biofungicide and chemical fungicide are applied according to the recommended dosage and schedule. This can involve soil application, seed treatment, or foliar sprays. For instance, in the tangerine trial, Ketomium® was applied to the orchard soil and integrated with liming and organic compost addition every four months.[3]
-
Data Collection: Disease incidence and severity are assessed at regular intervals. Disease index scales (e.g., 1 = no disease, 10 = severe disease) are often used.[3] Crop yield and plant growth parameters are also measured at the end of the trial.
-
Statistical Analysis: The collected data are subjected to statistical analysis (e.g., ANOVA) to determine significant differences between the treatments.
Mechanism of Action: Signaling Pathways
The efficacy of Chaetomium species as biocontrol agents is not solely due to direct antagonism through the production of antifungal compounds. They can also induce systemic resistance (ISR) in the host plant, effectively priming the plant's own defense mechanisms.
Induced Systemic Resistance (ISR) Pathway in Plants Colonized by Chaetomium globosum
Transcriptomic analysis of tomato plants colonized by Chaetomium globosum has revealed the upregulation of genes associated with several defense-related signaling pathways. This suggests that C. globosum triggers a complex defense response in the plant. The Jasmonic Acid (JA) signaling pathway appears to be a key component of this ISR.[6]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the in vitro evaluation of antifungal compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. fungaldiversity.org [fungaldiversity.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Biology and Application of Chaetomium globosum as a Biocontrol Agent: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Chaetomin in Combination Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic cancer treatments is a perpetual challenge. Combination therapies, which utilize multiple drugs with different mechanisms of action, represent a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This guide provides an objective comparison of the synergistic effects of Chaetomin, a promising natural anti-cancer compound, with other established anticancer drugs, supported by available preclinical experimental data.
Chaetomin, a mycotoxin produced by Chaetomium species, has garnered significant interest for its potent anti-cancer properties. Primarily known as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), Chaetomin has demonstrated selective cytotoxicity against various cancer cell lines. This guide delves into the preclinical evidence for Chaetomin's synergistic interactions with other anticancer agents, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Synergistic Effect of Chaetomin with TRAIL in Glioblastoma
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a promising anticancer agent due to its ability to selectively induce apoptosis in cancer cells. However, many tumors exhibit resistance to TRAIL-based therapies. Studies have explored the potential of Chaetocin (B1668567), a closely related compound to Chaetomin, to sensitize cancer cells to TRAIL-induced apoptosis.
Quantitative Data: Enhanced Apoptosis in Glioblastoma Cells
In a study investigating the effects of Chaetocin in combination with TRAIL on human glioblastoma cell lines U87MG and T98G, a significant increase in apoptosis was observed compared to treatment with either agent alone.
| Treatment Group | U87MG (% of cells in sub-G1 phase) | T98G (% of cells in sub-G1 phase) |
| Control | 2.8% | 1.8% |
| Chaetocin + TRAIL | 12.5% | 18.4% |
The sub-G1 phase of the cell cycle is indicative of apoptotic cells.
Experimental Protocol: Apoptosis Analysis
Cell Lines and Treatment:
-
Human glioblastoma cell lines U87MG and T98G were used.
-
Cells were treated with Chaetocin and TRAIL for 6 hours.
Apoptosis Assay (Cell Cycle Analysis):
-
Following treatment, cells were harvested.
-
The cells were then subjected to cell cycle analysis to determine the percentage of cells in the sub-G1 phase, which represents the apoptotic cell population.[1][2]
Signaling Pathway: Upregulation of DR5 via Reactive Oxygen Species (ROS)
The synergistic effect of Chaetocin and TRAIL is mediated by the upregulation of Death Receptor 5 (DR5) on the surface of glioblastoma cells. This upregulation is triggered by an increase in intracellular Reactive Oxygen Species (ROS) induced by Chaetocin.
Synergistic Effect of Chaetomin with TRAIL in Urogenital Cancers
Similar sensitizing effects of Chetomin (Chaetomin) to TRAIL-induced apoptosis have been observed in urogenital cancer cells.
Quantitative Data: Increased Apoptotic Population
Flow cytometry analysis of the sub-G1 population, indicative of apoptosis, was performed on renal cancer Caki-1 cells and bladder cancer UM-UC-3 cells treated with a combination of Chetomin and TRAIL. While specific percentage increases are not detailed in the abstract, the study reports a synergistic induction of apoptosis.
Experimental Protocol: Apoptosis Detection
Cell Lines and Treatment:
-
Renal cancer Caki-1 cells and bladder cancer UM-UC-3 cells were utilized.
-
Cells were treated with TRAIL (50 ng/ml for Caki-1, 10 ng/ml for UM-UC-3) and varying concentrations of Chetomin for 24 hours.
Apoptosis Assay (Flow Cytometry):
-
After the 24-hour treatment period, the cells were harvested.
-
The sub-G1 population was analyzed by flow cytometry to quantify the extent of apoptosis.
Signaling Pathway: Downregulation of XIAP
The synergistic effect in urogenital cancer cells is attributed to the Chetomin-induced downregulation of the X-linked inhibitor of apoptosis (XIAP) protein. The degradation of XIAP is proteasome-dependent.
Potential for Synergy with Other Chemotherapeutic Agents
While direct studies detailing the synergistic effects of Chaetomin with conventional chemotherapeutics like cisplatin (B142131), doxorubicin, or bortezomib (B1684674) are limited, its known mechanisms of action suggest a strong potential for such interactions.
-
HIF-1α Inhibition: As a potent inhibitor of HIF-1α, Chaetomin can counteract the pro-survival and drug-resistance mechanisms that are often upregulated in the hypoxic tumor microenvironment. This could potentially sensitize cancer cells to drugs whose efficacy is diminished by hypoxia.
-
Induction of Oxidative Stress: Chaetocin has been shown to induce oxidative stress in cancer cells.[2] Many chemotherapeutic agents, including doxorubicin, also exert their effects in part through the generation of reactive oxygen species. A combination therapy could therefore lead to a supra-additive increase in oxidative stress, overwhelming the cancer cells' antioxidant defenses and leading to enhanced apoptosis.
-
Histone Methyltransferase Inhibition: Chaetocin is also known to inhibit histone methyltransferases like SUV39H1.[3][4] Epigenetic modifications play a crucial role in tumorigenesis and drug resistance. By altering the epigenetic landscape, Chaetomin could potentially re-sensitize resistant cancer cells to other anticancer drugs.
A recent study demonstrated that a lower concentration of chaetocin can inhibit the viability of cisplatin-resistant non-small cell lung cancer (NSCLC) cells compared to cisplatin-sensitive cells.[5] This effect was attributed to the inhibition of transketolase (TKT) and the subsequent regulation of the PI3K/Akt signaling pathway, suggesting a mechanism by which chaetocin could overcome cisplatin resistance.[5]
Conclusion
The available preclinical data strongly suggests that Chaetomin and its analogue Chaetocin have the potential to act as powerful synergistic agents in combination with other anticancer drugs, particularly with TRAIL. The mechanisms underlying these synergistic effects involve the modulation of key signaling pathways related to apoptosis and drug resistance. While more research is needed to explore and quantify the synergistic potential of Chaetomin with a broader range of chemotherapeutic agents such as cisplatin, doxorubicin, and bortezomib, its unique multi-faceted mechanism of action makes it a highly promising candidate for inclusion in future combination cancer therapies. Further in-depth studies are warranted to translate these promising preclinical findings into effective clinical applications.
References
- 1. Chaetocin exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Anti-leukemia activity of chaetocin via death receptor-dependent apoptosis and dual modulation of the histone methyl-transferase SUV39H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chaetocin, a Natural Inhibitor of Transketolase, Suppresses the Non-Oxidative Pentose Phosphate Pathway and Inhibits the Growth of Drug-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Chaetomin vs. Chaetocin: A Comparative Guide to Their Biological Activities
In the realm of epigenetic modulators and potential anticancer agents, the fungal metabolites Chaetomin and Chaetocin (B1668567) have garnered significant attention. Both are epipolythiodioxopiperazines (ETPs) derived from fungi of the Chaetomium genus, yet they exhibit distinct biological activities and mechanisms of action. This guide provides a detailed comparison of Chaetomin and Chaetocin, supported by experimental data, to aid researchers in discerning their unique properties and potential applications.
At a Glance: Key Differences in Biological Activity
| Feature | Chaetomin | Chaetocin |
| Primary Mechanism | Hsp90/HIF-1α Pathway Inhibitor | Histone Methyltransferase (HMT) Inhibitor, Inducer of Oxidative Stress |
| Primary Molecular Target | Heat Shock Protein 90 (Hsp90) | Lysine-specific histone methyltransferases (e.g., SUV39H1, G9a) |
| Key Cellular Effects | Inhibition of HIF-1α stabilization and activity, anti-cancer stem cell activity. | Inhibition of histone H3K9 methylation, induction of reactive oxygen species (ROS), apoptosis, cell cycle arrest. |
| Therapeutic Potential | Primarily investigated in non-small cell lung cancer. | Investigated in a broader range of cancers including multiple myeloma, hepatoma, and esophageal squamous cell carcinoma. |
In-Depth Comparison of Biological Activities
Chaetomin: A Potent Inhibitor of the Hsp90/HIF-1α Pathway
Chaetomin has emerged as a significant inhibitor of the Heat Shock Protein 90 (Hsp90)/Hypoxia-Inducible Factor 1 alpha (HIF-1α) signaling pathway.[1][2] This pathway is crucial for tumor survival and progression, particularly in hypoxic environments.
Mechanism of Action: Chaetomin disrupts the interaction between Hsp90 and HIF-1α.[1] Hsp90 is a molecular chaperone that is essential for the stability and function of numerous client proteins, including HIF-1α. By inhibiting the Hsp90-HIF-1α binding, Chaetomin prevents the proper folding and stabilization of HIF-1α, leading to its degradation.[1][2] This, in turn, downregulates the expression of HIF-1α target genes that are critical for angiogenesis, cell survival, and metabolism under hypoxic conditions.
Anticancer Activity: The primary anticancer application of Chaetomin that has been explored is in non-small cell lung cancer (NSCLC). It has shown particular efficacy against NSCLC cancer stem cells (CSCs).[1] Studies have demonstrated that Chaetomin can attenuate the sphere-forming capacity of NSCLC CSCs at nanomolar concentrations and inhibit the proliferation of non-CSC NSCLC cells at micromolar concentrations.[1][2]
Cytotoxicity Data: The cytotoxic effects of Chaetomin and its derivatives have been evaluated in various cancer cell lines.
| Compound | Cell Line | IC50 Value | Reference |
| Chaetomin | HeLa (Cervical Cancer) | 21.6 nM | [3] |
| Chaetomin | SGC-7901 (Gastric Cancer) | 27.1 nM | [3] |
| Chaetomin | A549 (Lung Cancer) | 25.3 nM | [3] |
| Chaetomin derivative (Compound 1) | MCF-7 (Breast Cancer) | 136.59 µg/ml | [4] |
| Chaetomin derivative (Compound 2) | MCF-7 (Breast Cancer) | 151.68 µg/ml | [4] |
| Chaetomin derivative (Compound 1) | HEPG-2 (Liver Cancer) | 119.3 µg/ml | [4] |
| Chaetomin derivative (Compound 2) | HEPG-2 (Liver Cancer) | 118.93 µg/ml | [4] |
Chaetocin: A Dual-Action Agent Targeting Epigenetics and Oxidative Stress
Chaetocin exhibits a broader and more complex range of biological activities, primarily centered around the inhibition of histone methyltransferases and the induction of oxidative stress.[5][6][7]
Mechanism of Action:
-
Histone Methyltransferase (HMT) Inhibition: Chaetocin is a well-characterized inhibitor of several lysine-specific histone methyltransferases, with a preference for those targeting histone H3 at lysine (B10760008) 9 (H3K9).[6] It effectively inhibits SUV39H1, G9a, and DIM5, enzymes responsible for establishing and maintaining repressive heterochromatin.[6] This inhibition leads to a global reduction in H3K9 methylation, altering gene expression patterns and reactivating silenced tumor suppressor genes.
-
Induction of Oxidative Stress: A significant component of Chaetocin's anticancer activity is its ability to induce the production of reactive oxygen species (ROS).[8] This is thought to occur through its interaction with thioredoxin reductase, a key enzyme in the cellular antioxidant defense system. The resulting oxidative stress can trigger apoptosis and selectively kill cancer cells, which often have a higher basal level of ROS and are more vulnerable to further oxidative insults.
Anticancer Activity: Chaetocin has demonstrated potent antitumor effects in a variety of cancer models, both in vitro and in vivo.[7] It has shown promise in treating multiple myeloma, hepatoma, and esophageal squamous cell carcinoma.[5][9] Its multifaceted mechanism of action allows it to induce cancer cell apoptosis (both intrinsic and extrinsic pathways), promote autophagy, cause cell cycle arrest, and inhibit tumor angiogenesis, invasion, and migration.[7]
Quantitative Data on HMT Inhibition and Cytotoxicity:
Table 1: Inhibitory Activity of Chaetocin against Histone Methyltransferases
| Enzyme | IC50 Value (µM) | Reference |
| dSU(VAR)3-9 | 0.8 | [6] |
| mouse G9a | 2.5 | [6] |
| Neurospora crassa DIM5 | 3 | [6] |
Table 2: Cytotoxicity of Chaetocin against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (nM) | Reference |
| Various Cancer Cell Lines | Broad Range | 2-10 | [6] |
| A549, HT-29, MCF-7 | Lung, Colon, Breast | 9.89 µg/ml, 18 µg/ml, 54 µg/ml (Flavipin, a related compound) | [10] |
Signaling Pathways and Experimental Workflows
To visualize the distinct mechanisms of Chaetomin and Chaetocin, the following diagrams illustrate their primary signaling pathways and a general workflow for assessing their cytotoxic effects.
References
- 1. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new epipolythiodioxopiperazine with antibacterial and cytotoxic activities from the endophytic fungus Chaetomium sp. M336 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Chaetocin: a promising new antimyeloma agent with in vitro and in vivo activity mediated via imposition of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Chaetocin: A review of its anticancer potentials and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Independent Validation of Chaetomin's Antibacterial Spectrum: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of Chaetomin against a panel of clinically relevant bacteria. The data presented is supported by published experimental findings, offering a clear perspective on its potential as an antimicrobial agent.
Comparative Analysis of Antibacterial Activity
The antibacterial efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value indicates greater potency.
The following table summarizes the MIC values of Chaetomin and a selection of commonly used antibiotics against key Gram-positive and Gram-negative bacteria. This allows for a direct comparison of their in vitro activity.
Table 1: Minimum Inhibitory Concentration (MIC) of Chaetomin and Comparator Antibiotics (µg/mL)
| Microorganism | Chaetomin | Penicillin | Tetracycline | Ciprofloxacin | Vancomycin | Meropenem |
| Gram-Positive | ||||||
| Staphylococcus aureus | 0.05 (MRSA) | 0.015 - >1024 | - | - | ≤2 | - |
| Enterococcus faecalis | 256 | - | - | - | - | - |
| Gram-Negative | ||||||
| Escherichia coli | 16 - 1750 | - | 2 - 256 | ≤1 | - | - |
| Pseudomonas aeruginosa | - | - | - | ≤0.5 - 32 | - | - |
| Klebsiella pneumoniae | 4 - 256 | - | - | - | - | 0.125 - ≥64 |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration is a critical step in assessing the antibacterial potential of a compound. The following is a detailed methodology for the broth microdilution method, a standard procedure for determining MIC values as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined after a specified incubation period by observing the lowest concentration of the agent that inhibits visible growth.
Materials:
-
Test compound (e.g., Chaetomin)
-
Standard antibiotics for comparison
-
Test microorganisms (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Antimicrobial Agent Stock Solution:
-
Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent.
-
The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration.
Mechanism of Action
While the broad-spectrum antibacterial activity of Chaetomin is evident, the precise molecular mechanism of action is an area of ongoing research. Current evidence suggests that Chaetomin's antibacterial effect is a result of a process known as antibiosis, where a substance produced by one microorganism inhibits the growth of another. For some related compounds produced by Chaetomium species, such as certain polysaccharides, the mechanism has been shown to involve the disruption of the bacterial inner membrane, leading to increased cell permeability. However, the specific molecular target of Chaetomin within bacterial cells has not yet been fully elucidated.
The logical relationship for a proposed general mechanism of action is depicted below.
A Comparative Analysis of Mycotoxin Toxicity: Chaetomin in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the toxicity of several key mycotoxins, with a special focus on Chaetomin. While quantitative acute toxicity data for Chaetomin remains elusive in publicly available literature, this document summarizes its known toxic effects alongside a comprehensive analysis of other prominent mycotoxins: Aflatoxin B1, Ochratoxin A, T-2 toxin, and Deoxynivalenol (B1670258). This comparison is intended to serve as a valuable resource for researchers in toxicology, mycology, and drug development.
Executive Summary
Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health. Understanding their relative toxicity and mechanisms of action is crucial for risk assessment and the development of mitigation strategies. This guide delves into the toxicological profiles of five notable mycotoxins. While robust LD50 data is available for Aflatoxin B1, Ochratoxin A, T-2 toxin, and Deoxynivalenol, similar quantitative data for Chaetomin is not readily found. However, existing research indicates that extracts from Chaetomium species, which produce Chaetomin, exhibit significant toxicity.
Quantitative Toxicity Data
The following table summarizes the available median lethal dose (LD50) values for the selected mycotoxins in rodent models. A lower LD50 value indicates higher acute toxicity.
| Mycotoxin | Animal Model | Route of Administration | LD50 (mg/kg body weight) |
| Chaetomin | - | - | No data available |
| Chaetoglobosin A* | Mouse (male) | Subcutaneous | 6.5[1] |
| Mouse (female) | Subcutaneous | 17.8[1] | |
| Rat | Subcutaneous | 2.0[1] | |
| Mouse/Rat | Oral | >400[1] | |
| Aflatoxin B1 | Rat | Oral | 0.3 - 17.9[2] |
| Rat (male, Fisher) | Intraperitoneal | 1.2[3] | |
| Mouse (male, C57BL/6) | Intraperitoneal | >60[3] | |
| Ochratoxin A | Rat | Oral | 20 - 30[4] |
| Mouse | Oral | 46 - 58[4] | |
| T-2 Toxin | Rat | Intravenous, Intragastric, Subcutaneous, Intraperitoneal, Intratracheal | 1.0 - 14[5] |
| Mouse | Intravenous, Intragastric, Subcutaneous, Intraperitoneal, Intratracheal | 1.0 - 14[5] | |
| Deoxynivalenol | Mouse (B6C3F1) | Oral | 78[6] |
| Mouse (DDY) | Oral | 46 | |
| Mouse (B6C3F1) | Intraperitoneal | 49[6] |
Note: Chaetoglobosin A is another mycotoxin produced by Chaetomium globosum and is included for comparative context due to the lack of specific data for Chaetomin.
Mechanisms of Toxicity and Signaling Pathways
The toxic effects of these mycotoxins are exerted through diverse and complex biochemical pathways, often leading to cytotoxicity, genotoxicity, and disruption of cellular signaling.
Chaetomin
While specific LD50 values for Chaetomin are not available, studies on crude extracts of Chaetomium species indicate significant toxicity, including damage to the kidneys, spleen, and liver in mice, with some extracts causing mortality.[7] The primary mechanism of Chaetomin's toxicity is believed to be the induction of apoptosis through the disruption of mitochondrial function and the promotion of calcium overload.
Caption: Proposed mechanism of Chaetomin-induced apoptosis.
Aflatoxin B1
Aflatoxin B1 (AFB1) is a potent genotoxic hepatocarcinogen. Its toxicity is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to the reactive epoxide, AFB1-8,9-epoxide. This epoxide readily binds to DNA, forming adducts that can lead to mutations, particularly in the p53 tumor suppressor gene, and ultimately to hepatocellular carcinoma.
Caption: Aflatoxin B1 metabolic activation and carcinogenesis.
Ochratoxin A
Ochratoxin A (OTA) exhibits a range of toxic effects, including nephrotoxicity, immunotoxicity, and carcinogenicity. A key mechanism of OTA's action is the competitive inhibition of phenylalanyl-tRNA synthetase, which disrupts protein synthesis.[5] Additionally, OTA can induce oxidative stress, form DNA adducts, and trigger apoptosis.[5][8]
Caption: Multiple mechanisms of Ochratoxin A toxicity.
T-2 Toxin
T-2 toxin, a type A trichothecene, is a potent inhibitor of protein synthesis in eukaryotic cells. It binds to the 60S ribosomal subunit, disrupting the peptidyl transferase activity and thereby halting protein production. This inhibition of protein synthesis leads to a cascade of downstream effects, including the induction of apoptosis, immunotoxicity, and damage to rapidly dividing cells in the gastrointestinal tract and bone marrow.[6]
Caption: T-2 toxin's inhibition of protein synthesis.
Deoxynivalenol
Deoxynivalenol (DON), a type B trichothecene, also inhibits protein synthesis by binding to the ribosome.[9] However, a key feature of DON's mechanism is the activation of mitogen-activated protein kinases (MAPKs) through a process known as the "ribotoxic stress response."[9] This activation can lead to either pro-inflammatory responses or apoptosis, depending on the dose and duration of exposure.[9]
Caption: Deoxynivalenol's ribotoxic stress response pathway.
Experimental Protocols
Standardized protocols are essential for the accurate assessment and comparison of mycotoxin toxicity. Below are detailed methodologies for key in vitro assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the mycotoxin and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[10]
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[11]
-
2. LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The amount of LDH in the supernatant is proportional to the number of dead cells.
-
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
At the end of the incubation period, collect the cell culture supernatant.
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Add the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing substrate, cofactor, and diaphorase) to each well.[12]
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.[13]
-
Apoptosis Assay
Annexin V-FITC and Propidium Iodide (PI) Staining by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
-
Protocol:
-
Harvest cells after treatment with the mycotoxin.
-
Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[14]
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic and necrotic cells are both Annexin V- and PI-positive.
-
In Vivo Acute Toxicity Testing
For the determination of LD50 values, standardized protocols such as those outlined by the Organisation for Economic Co-operation and Development (OECD) are followed. These guidelines aim to minimize the number of animals used while providing robust data for hazard classification.
Caption: General workflow for mycotoxin toxicity assessment.
References
- 1. Acute toxic effects of chaetoglobosin A, a new cytochalasan compound produced by Chaetomium globosum, on mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity of aflatoxin B1 in rat and mouse hepatocytes in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Acute toxicity of T2 toxin in rats, mice, guinea pigs, and pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of acute toxicities of deoxynivalenol (vomitoxin) and 15-acetyldeoxynivalenol in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The acute intraperitoneal toxicity of cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acute oral toxicity: Topics by Science.gov [science.gov]
- 9. siue.edu [siue.edu]
- 10. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. chemsafetypro.com [chemsafetypro.com]
- 13. Guidelines for T-2 Toxin - Guidelines for Chemical Warfare Agents in Military Field Drinking Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Acute inhalation toxicity of T-2 mycotoxin in the rat and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Chaetomin: An In Vivo Antitumor Powerhouse Poised to Challenge Standard Chemotherapies
New research highlights the potent in vivo antitumor effects of Chaetomin, a natural compound that is demonstrating significant promise in preclinical mouse models of melanoma and hepatoma. By targeting key cancer survival pathways, Chaetomin presents a compelling case for further development as a next-generation anticancer agent, with data suggesting it may offer advantages over established therapies like Doxorubicin and Sorafenib.
Scientists and drug development professionals are taking a keen interest in Chaetomin, a thiodioxopiperazine natural product. Recent in vivo studies have validated its ability to significantly inhibit tumor growth in various mouse models. The compound's unique mechanisms of action, primarily centered on the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and the induction of oxidative stress, set it apart from many conventional chemotherapeutics. This comparison guide provides an objective look at the in vivo validation of Chaetomin as an antitumor agent, presenting available experimental data alongside that of Doxorubicin and Sorafenib, and detailing the protocols used in these critical preclinical studies.
Comparative Efficacy: Chaetomin vs. Standard-of-Care Agents
Quantitative data from in vivo mouse xenograft models underscore Chaetomin's potent antitumor activity. The following tables summarize key findings for Chaetomin and provide context with data from separate studies on Doxorubicin and Sorafenib in similar cancer models. It is important to note that direct head-to-head in vivo comparisons of Chaetomin with Doxorubicin or Sorafenib have not been identified in the reviewed literature; therefore, the following data is presented for informational purposes and should be interpreted with caution.
Table 1: In Vivo Antitumor Efficacy of Chaetomin in Mouse Xenograft Models
| Cancer Type | Mouse Model | Treatment Protocol | Tumor Growth Inhibition (vs. Control) | Reference |
| Melanoma (SK-Mel-28 Xenograft) | Nude Mice | 2 mg/kg/day, intraperitoneally for 20 days | Significant reduction in tumor volume and weight.[1][2] | [1][2] |
| Melanoma (A375 Xenograft) | Nude Mice | 2 mg/kg/day, intraperitoneally for 20 days | Significant reduction in tumor volume and weight.[1][2] | [1][2] |
| Gastric Cancer (HGC-27 Xenograft) | Nude Mice | 0.5 mg/kg, intraperitoneally daily for 10 days | Significant reduction in tumor weight.[3][4] | [3][4] |
| Esophageal Squamous Cell Carcinoma (KYSE150 Xenograft) | BALB/c Nude Mice | 0.5 mg/kg/day, intraperitoneally for 14 days | Significant reduction in tumor growth.[5] | [5] |
| Hepatoma | Nude Mice | Not specified | Inhibition of tumor growth.[6] | [6] |
Table 2: Illustrative In Vivo Antitumor Efficacy of Doxorubicin and Sorafenib in Mouse Models (for context)
| Agent | Cancer Type | Mouse Model | Treatment Protocol | Tumor Growth Inhibition (vs. Control) |
| Doxorubicin | Metastatic Breast Cancer | Not specified | 75 mg/m² intravenously every 3 weeks | Higher response rate compared to Docetaxel. |
| Sorafenib | Hepatocellular Carcinoma (Patient-Derived Xenografts) | Not specified | 50 mg/kg and 100 mg/kg daily for 12 days | 85% and 96% tumor growth inhibition, respectively. |
Unraveling the Mechanism: Chaetomin's Two-Pronged Attack on Cancer
Chaetomin's efficacy stems from its ability to disrupt critical pathways that cancer cells rely on for survival and proliferation.
Inhibition of HIF-1α Signaling
Under the low-oxygen (hypoxic) conditions common in solid tumors, cancer cells activate Hypoxia-Inducible Factor-1α (HIF-1α). HIF-1α is a master regulator of genes involved in angiogenesis (new blood vessel formation), glucose metabolism, and cell survival. Chaetomin has been shown to inhibit HIF-1α, effectively cutting off the tumor's supply lines and its ability to adapt to the hypoxic environment.[6] This action is achieved, in some cancers, by causing the accumulation of HIF-1α pre-messenger RNA (pre-mRNA) while reducing the levels of mature, functional mRNA.[6]
Induction of Oxidative Stress and Apoptosis
Chaetomin has also been demonstrated to increase the levels of reactive oxygen species (ROS) within cancer cells.[1] While a moderate level of ROS can promote cell survival, excessive ROS, as induced by Chaetomin, leads to oxidative stress. This, in turn, triggers the intrinsic mitochondrial pathway of apoptosis (programmed cell death). Key events in this pathway include the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases, the executioner enzymes of apoptosis.[1]
Experimental Protocols
The following provides a detailed methodology for the key in vivo experiments cited in the validation of Chaetomin's antitumor activity.
Human Melanoma Xenograft Mouse Model
This protocol outlines the establishment and use of a human melanoma xenograft model in nude mice to evaluate the in vivo efficacy of Chaetomin.[2]
-
Cell Culture: Human melanoma cell lines (e.g., SK-Mel-28, A375) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. The animals are housed in a pathogen-free environment with ad libitum access to food and water.
-
Tumor Cell Inoculation: 1 x 10⁶ melanoma cells are suspended in a serum-free medium and injected subcutaneously into the right hind flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored every 4 days by measuring the length and width of the tumor with a caliper. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
Treatment Protocol: When the tumor volume reaches approximately 100 mm³, the mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal injections of Chaetomin (e.g., 2 mg/kg), while the control group receives the vehicle solution.
-
Efficacy Evaluation: Tumor volumes are measured throughout the treatment period (e.g., 20 days). At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
-
Immunohistochemical Analysis: A portion of the tumor tissue is fixed in formalin and embedded in paraffin (B1166041) for immunohistochemical analysis of biomarkers such as PCNA (a marker of proliferation) and cleaved caspase-3 (a marker of apoptosis).
The Path Forward
The compelling in vivo data for Chaetomin in melanoma and hepatoma mouse models positions it as a highly promising candidate for further preclinical and clinical development. Its unique dual mechanism of action—targeting both the adaptive response to hypoxia and inducing apoptotic cell death through oxidative stress—suggests it may be effective against a broad range of solid tumors and could potentially overcome resistance to conventional therapies. Future research should focus on direct, head-to-head in vivo comparisons with standard-of-care drugs, as well as on optimizing its formulation and delivery to enhance its therapeutic index. For researchers and drug development professionals, Chaetomin represents a novel and exciting avenue in the quest for more effective and targeted cancer treatments.
References
- 1. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Chaetocin as a Potent non-ROS-mediated Anticancer Drug Candidate for Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chaetocin exhibits anticancer effects in esophageal squamous cell carcinoma via activation of Hippo pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antihepatoma activity of chaetocin due to deregulated splicing of hypoxia-inducible factor 1α pre-mRNA in mice and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Chaetomin and Verticillin A in Cancer Research
In the landscape of natural product-derived anticancer agents, the epipolythiodioxopiperazine (ETP) alkaloids Chaetomin and Verticillin A have emerged as compounds of significant interest. Both fungal metabolites exhibit potent cytotoxic activities against a range of cancer cell lines, yet they achieve these effects through distinct molecular mechanisms. This guide provides a comprehensive, data-driven comparison of Chaetomin and Verticillin A to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Chaetomin and Verticillin A against various cancer cell lines as reported in the literature. It is important to note that these values are from different studies and direct, head-to-head comparisons in the same study are limited. Experimental conditions may vary.
Table 1: Cytotoxicity of Chaetomin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| K562 | Human Leukemia | 21 - 35 |
| SW1116 | Colon Cancer | 28 - 46 |
| H1299 | Non-Small Cell Lung Cancer | ~µM range (monolayer) |
| H460 | Non-Small Cell Lung Cancer | ~µM range (monolayer) |
| H1299 (spheroid) | Non-Small Cell Lung Cancer CSCs | ~nM range |
| H460 (spheroid) | Non-Small Cell Lung Cancer CSCs | ~nM range |
| Various Myeloma Cell Lines | Multiple Myeloma | 2.29 - 6.89 |
Data compiled from multiple sources.[1][2][3]
Table 2: Cytotoxicity of Verticillin A Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| OVSAHO | High-Grade Serous Ovarian Cancer | 60 |
| OVCAR4 | High-Grade Serous Ovarian Cancer | 47 |
| OVCAR8 | High-Grade Serous Ovarian Cancer | 45 |
| Various Cancer Cell Lines | Multiple Types | 30 - 122 |
| MDA-MB-435 | Melanoma | Nanomolar range |
| MDA-MB-231 | Breast Cancer | Nanomolar range |
| OVCAR3 | Ovarian Cancer | Nanomolar range |
Data compiled from multiple sources.[4][5][6]
Mechanisms of Action and Signaling Pathways
Chaetomin and Verticillin A exert their anticancer effects through distinct signaling pathways. Chaetomin is primarily known as an inhibitor of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway, while Verticillin A functions as an inhibitor of histone methyltransferases (HMTases).
Chaetomin: Inhibition of the HIF-1α Pathway
Chaetomin disrupts the ability of cancer cells to adapt to hypoxic (low oxygen) conditions, a common feature of the tumor microenvironment that promotes survival and metastasis.[7] It achieves this by blocking the interaction between HIF-1α and its transcriptional co-activator p300.[3][7][8] This inhibition prevents the transcription of HIF-1 target genes that are crucial for angiogenesis, cell survival, and metabolism.[3][7] Some studies also suggest that Chaetomin can block the Hsp90/HIF-1α pathway by inhibiting the binding of Hsp90 to HIF-1α.[2] The downstream effects of HIF-1α inhibition include the induction of apoptosis.[8][9]
Verticillin A: Inhibition of Histone Methyltransferases
Verticillin A exerts its cytotoxic effects through epigenetic modifications by acting as a selective inhibitor of histone methyltransferases (HMTases), such as G9a, GLP, SUV39H1, and SUV39H2.[10][11][12][13] Inhibition of these enzymes leads to a reduction in histone H3 lysine (B10760008) 9 (H3K9) methylation, a mark associated with gene silencing.[11] This alteration in the epigenetic landscape can lead to the re-expression of silenced tumor suppressor genes, including those involved in apoptosis.[10] For instance, reduced H3K9 trimethylation can upregulate the pro-apoptotic protein Bax.[5] Additionally, Verticillin A has been shown to induce DNA damage and oxidative stress, further contributing to its apoptotic effects.[4]
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of Chaetomin and Verticillin A are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of Chaetomin and Verticillin A.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well flat-bottom plates
-
Chaetomin and Verticillin A stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Chaetomin and Verticillin A in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Western Blotting for Protein Expression Analysis
This protocol can be used to analyze changes in the expression of key proteins in the signaling pathways of Chaetomin (e.g., HIF-1α) and Verticillin A (e.g., H3K9me3).
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HIF-1α, anti-H3K9me3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL (Enhanced Chemiluminescence) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the quantitative analysis of apoptosis induced by Chaetomin or Verticillin A using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
Both Chaetomin and Verticillin A demonstrate potent anticancer activity, albeit through different mechanisms of action. Chaetomin's ability to inhibit the HIF-1α pathway makes it a promising candidate for targeting hypoxic tumors, which are often resistant to conventional therapies. Verticillin A's role as a histone methyltransferase inhibitor highlights its potential in epigenetic cancer therapy, with the ability to reverse aberrant gene silencing. The choice between these two compounds for further investigation will depend on the specific cancer type and the desired therapeutic strategy. The data and protocols presented in this guide provide a foundation for researchers to design and conduct further comparative studies to fully elucidate the therapeutic potential of these promising natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. Chetomin, a Hsp90/HIF1α pathway inhibitor, effectively targets lung cancer stem cells and non-stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chetomin, targeting HIF-1α/p300 complex, exhibits antitumour activity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Verticillin A causes apoptosis and reduces tumor burden in high grade serous ovarian cancer by inducing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Semisynthetic Derivatives of the Verticillin Class of Natural Products through Acylation of the C11 Hydroxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of HIF-1 inhibition by chetomin on hypoxia-related transcription and radiosensitivity in HT 1080 human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIF-1α inhibition by siRNA or chetomin in human malignant glioma cells: effects on hypoxic radioresistance and monitoring via CA9 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaetocin induces apoptosis in human melanoma cells through the generation of reactive oxygen species and the intrinsic mitochondrial pathway, and exerts its anti-tumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 13. US20140161785A1 - Verticillin A Inhibition of Histone Methyltransferases - Google Patents [patents.google.com]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for Chaetomin
This guide provides essential safety and logistical information for the proper handling and disposal of Chaetomin, a potent mycotoxin. Adherence to these procedures is critical for ensuring the safety of researchers, scientists, and drug development professionals and for maintaining a secure laboratory environment. Chaetomin is a toxic compound that is harmful if swallowed, inhaled, or in contact with skin; it requires stringent safety measures during handling and disposal.[1][2]
I. Immediate Safety and Handling Precautions
All work with mycotoxins like Chaetomin should be conducted in designated areas with controlled access.[3] Before beginning any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant nitrile gloves are mandatory.[4] | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles.[4][5] | To protect eyes from splashes or aerosols. |
| Body Protection | A fully buttoned lab coat.[4][5] | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | A properly fitted N95 respirator is recommended, especially when handling solid Chaetomin or if there is a risk of aerosolization.[4] | To prevent inhalation of hazardous particles. |
| Footwear | Closed-toe shoes.[3] | To protect feet from spills. |
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.[1] Remove contaminated clothing and wash it before reuse.[1]
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][4]
-
Inhalation: Move to fresh air immediately.[1][4] If breathing has stopped, give artificial respiration.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[1][4]
-
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for Chaetomin to the medical personnel.[4]
II. Step-by-Step Disposal Protocol
The primary method for Chaetomin disposal involves chemical inactivation to degrade the mycotoxin, followed by disposal as regulated hazardous waste.[4] Mycotoxins are chemically stable and resistant to standard disinfectants, making proper chemical treatment essential.[7][8]
A solution of sodium hypochlorite (B82951) is widely recommended for inactivating mycotoxins.[3] For potent mycotoxins, a common and effective solution involves a combination of sodium hypochlorite and sodium hydroxide (B78521).[4]
Experimental Protocol: Inactivation Solution Preparation
-
Work Area: Prepare the solution in a certified chemical fume hood.
-
Mixing Order: To avoid a hazardous reaction, always add the sodium hypochlorite (bleach) to the sodium hydroxide solution; never the reverse.[4]
-
Procedure:
-
Start with a volume of 0.1 M Sodium Hydroxide (NaOH) solution.
-
Slowly add an equal volume of standard household bleach (typically 5-6% sodium hypochlorite) to the NaOH solution.
-
This will result in a final solution with concentrations of approximately 0.05 M NaOH and 2.5-3.0% sodium hypochlorite.
-
-
Usage: Prepare this solution fresh for each use to ensure its efficacy.
All mycotoxin-contaminated waste, including disposable PPE, labware, and absorbent materials, must be treated as hazardous waste.[3]
Experimental Protocol: Liquid Waste Inactivation
-
Collection: Collect all liquid waste containing Chaetomin in a designated, clearly labeled, and chemically resistant container.[4]
-
Inactivation: In a fume hood, carefully add the freshly prepared inactivation solution to the liquid waste. A ratio of 1:1 (inactivation solution to waste) is recommended to ensure sufficient concentration of the active agents.[4]
-
Contact Time: Allow the mixture to stand for a minimum of 4 hours to ensure complete inactivation. For glassware, soaking for at least 2 hours is recommended.[3]
-
Neutralization: After the contact time, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).[4]
-
Final Disposal: Dispose of the neutralized solution as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) department guidelines and local regulations.[2][4]
Experimental Protocol: Solid Waste and Labware Inactivation
-
Collection: Collect all contaminated solid waste (e.g., pipette tips, gloves, absorbent paper) in a designated, labeled, and puncture-resistant hazardous waste container.[4][5]
-
Inactivation:
-
For immersible items: Soak the items in the inactivation solution for at least 2 hours.[3]
-
For non-immersible items (e.g., contaminated surfaces): Thoroughly wipe the surfaces with a cloth soaked in the inactivation solution. Allow the surface to remain wet for at least 30 minutes.[4] Repeat the wiping process.
-
-
Rinsing: After the required contact time, thoroughly rinse the decontaminated items and surfaces with water.[4]
-
Final Disposal: Dispose of the decontaminated solid waste as hazardous waste in accordance with institutional protocols.[4] Contact your institution's EHS department to arrange for the final disposal.[3]
III. Quantitative Data on Decontamination
The effectiveness of various decontamination methods can vary depending on the specific mycotoxin and the material it contaminates. The following table summarizes the efficacy of common methods, which can serve as a guide for Chaetomin.
Table 2: Efficacy of Mycotoxin Decontamination Methods
| Decontamination Method | Target Mycotoxin(s) | Efficacy | Reference |
| Sodium Hypochlorite (1%) | General Mycotoxins | Widely Recommended | [3] |
| Ammoniation | Aflatoxins | >95% reduction | [3] |
| Sodium Carbonate / Hydroxide | Deoxynivalenol (DON) | 83.9-100% reduction | [3] |
| Ozone | Aflatoxins | 92-95% reduction | [3] |
IV. Disposal Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe disposal of Chaetomin.
Caption: Workflow for the safe chemical inactivation and disposal of Chaetomin waste.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Chaetomium
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling Chaetomium, a filamentous fungus known for producing potent mycotoxins. Exposure can lead to allergic reactions, respiratory issues, and infections, particularly in immunocompromised individuals. This guide provides essential, procedural information for the safe handling, operational planning, and disposal of Chaetomium in a laboratory setting to ensure the well-being of all personnel.
Chaetomium species are recognized as Biosafety Level 2 (BSL-2) organisms, necessitating specific precautions to prevent inhalation, ingestion, and mucous membrane exposure to its spores and mycotoxins.[1][2] All laboratory work involving this fungus must be performed with an awareness of its potential hazards and with the appropriate protective measures in place.
Personal Protective Equipment (PPE) and Safety Requirements
Adherence to BSL-2 standards is mandatory when working with Chaetomium. The following table summarizes the required personal protective equipment and laboratory practices.
| Equipment/Practice | Specification | Purpose |
| Primary Barrier | Class II Biological Safety Cabinet (BSC) | To contain aerosols and prevent spore inhalation during all culture manipulations.[2][3][4] |
| Lab Coat | Designated for lab use; buttoned | Protects skin and personal clothing from contamination. Must be removed before leaving the lab.[5][6][7] |
| Gloves | Disposable (e.g., nitrile) | Prevents skin contact with the fungus and its mycotoxins. Should be disposed of as biohazardous waste.[5][8] |
| Eye Protection | Safety glasses, goggles, or face shield | Protects against splashes or sprays of infectious materials.[5][7][8] |
| Footwear | Closed-toed shoes | Protects feet from potential spills.[5] |
| Hand Hygiene | Sink and eyewash station readily available | Frequent hand washing is crucial to prevent contamination.[9] |
Operational Plan: Step-by-Step Handling and Culture
When working with Chaetomium, all manipulations that could generate aerosols must be conducted within a certified Class II Biological Safety Cabinet.[2][3]
Experimental Protocol for Fungal Culture:
-
Preparation: Before commencing work, wipe down the interior surfaces of the BSC with a suitable disinfectant, such as 70% ethanol.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Aseptic Technique: Use sterile loops, needles, and other equipment to handle fungal cultures. To minimize the release of spores, use screw-top tubes for culturing whenever possible, as they are less likely to lead to the accidental release of airborne spores compared to Petri dishes.[4]
-
Incubation: Seal culture plates with parafilm before incubating them at an appropriate temperature, typically between 25°C and 35°C.[1][2]
-
Post-Procedure: After completing work, decontaminate all surfaces and equipment within the BSC.
-
PPE Removal: Remove and dispose of gloves in a biohazard waste container.[5] Lab coats should be left in the laboratory.[6]
-
Hand Washing: Thoroughly wash hands with soap and water after removing gloves and before leaving the laboratory.[6][10]
Disposal Plan: Decontamination and Waste Management
All materials that come into contact with Chaetomium, including cultures, stocks, and contaminated lab supplies, must be decontaminated before disposal.[9][11]
-
Solid Waste: Contaminated items such as petri dishes, gloves, and paper towels should be collected in biohazard bags.[11] The preferred method of decontamination is autoclaving.[11][12] After autoclaving, the waste can typically be disposed of as general waste, ensuring any biohazard symbols are defaced.[11][12]
-
Liquid Waste: Small amounts of contaminated liquid waste can be decontaminated by adding a disinfectant, such as a 1% sodium hypochlorite (B82951) solution, and allowing for a sufficient contact time (at least 15 minutes) before disposal down a laboratory sink, followed by flushing with ample water.[2][13]
-
Sharps: All contaminated sharps, such as scalpel blades and glass slides, must be placed in a designated sharps container.[9]
Emergency Protocol: Managing a Chaetomium Spill
In the event of a spill outside of a biological safety cabinet, immediate and appropriate action is critical to prevent the spread of contamination.
References
- 1. inspq.qc.ca [inspq.qc.ca]
- 2. sciences.uodiyala.edu.iq [sciences.uodiyala.edu.iq]
- 3. iacld.com [iacld.com]
- 4. Preparation Procedures for Fungi & Actinomycete Specimens | Study.com [study.com]
- 5. addgene.org [addgene.org]
- 6. wm.edu [wm.edu]
- 7. labconco.com [labconco.com]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. uab.cat [uab.cat]
- 11. Decontamination and Disposal - FAA USA Safety and Health Programs [uwm.edu]
- 12. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. virology-online.com [virology-online.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
